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  • Product: 3-Bromocyclobutane-1,1-dicarboxylic acid
  • CAS: 827032-78-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromocyclobutane-1,1-dicarboxylic Acid

Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid, a valuable building block for drug development and complex organi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid, a valuable building block for drug development and complex organic synthesis. The presented pathway is a robust two-step process, commencing with the synthesis of the precursor, Cyclobutane-1,1-dicarboxylic acid, followed by a regioselective free-radical bromination. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern the reaction outcomes. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of cyclobutane moieties into drug candidates can also improve metabolic stability and other pharmacokinetic properties by replacing more common, planar aromatic rings in a strategy often referred to as "escaping flatland."[1]

3-Bromocyclobutane-1,1-dicarboxylic acid is a particularly useful intermediate. The bromine atom at the 3-position serves as a versatile handle for a wide array of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and eliminations. The gem-dicarboxylic acid moiety at the 1-position can be further manipulated, for example, through decarboxylation or conversion to other functional groups, providing a gateway to a diverse range of substituted cyclobutane derivatives.[2]

This guide details a reliable and scalable synthesis of this important building block, focusing on a logical and well-precedented chemical sequence.

Overall Synthesis Strategy

The synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid is most effectively achieved through a two-step process. The first step involves the construction of the cyclobutane ring system with the required dicarboxylic acid functionality. The second, and key, step is the regioselective introduction of a bromine atom at the 3-position of the cyclobutane ring.

Synthesis_Overview start Diethyl Malonate + 1,3-Dibromopropane step1 Step 1: Cyclization & Hydrolysis start->step1 NaOEt, EtOH precursor Cyclobutane-1,1-dicarboxylic acid step1->precursor step2 Step 2: Regioselective Free-Radical Bromination precursor->step2 NBS, AIBN, CCl4 product 3-Bromocyclobutane-1,1-dicarboxylic acid step2->product

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of Cyclobutane-1,1-dicarboxylic Acid

The foundational step is the creation of the cyclobutane-1,1-dicarboxylic acid core. This is a classic malonic ester synthesis, a robust and high-yielding method for the formation of cycloalkane dicarboxylic acids.[3]

Mechanistic Rationale

The reaction proceeds via a double nucleophilic substitution. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction results in the formation of the cyclobutane ring. The resulting diethyl cyclobutanedicarboxylate is then hydrolyzed under basic or acidic conditions to yield the target dicarboxylic acid.

Detailed Experimental Protocol

Part A: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus should be thoroughly dried before use.

  • Reaction Initiation: Sodium metal is cautiously dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reagents: Diethyl malonate and 1,3-dibromopropane are added to the reaction flask.

  • Cyclization: The sodium ethoxide solution is added dropwise to the stirred mixture. An exothermic reaction will occur, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated at reflux for 2-3 hours to ensure complete reaction.

  • Work-up: The ethanol is removed by distillation. Water is added to the residue to dissolve the sodium bromide byproduct. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude diethyl 1,1-cyclobutanedicarboxylate is purified by vacuum distillation.

Part B: Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid

  • Saponification: The purified diethyl 1,1-cyclobutanedicarboxylate is refluxed with an aqueous solution of sodium hydroxide until the ester is completely hydrolyzed.

  • Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The dicarboxylic acid will precipitate as a white solid.

  • Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield Cyclobutane-1,1-dicarboxylic acid.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)
Diethyl Malonate160.171.0160.2 g-
1,3-Dibromopropane201.861.05211.9 g-
Sodium22.992.148.3 g-
Absolute Ethanol46.07-500 mL-
Diethyl 1,1-cyclobutanedicarboxylate200.23--~65-75
Sodium Hydroxide40.002.5100 g-
Cyclobutane-1,1-dicarboxylic acid144.12--~90-95

Step 2: Regioselective Bromination

This is the critical step where the bromine atom is introduced onto the cyclobutane ring. The choice of reagents and conditions is paramount to ensure the desired regioselectivity. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice.[4]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a free-radical chain mechanism.[5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a small number of bromine radicals from NBS. These bromine radicals then abstract a hydrogen atom from the cyclobutane ring to form a cyclobutyl radical and HBr. This cyclobutyl radical then reacts with a molecule of NBS to regenerate a bromine radical and form the brominated product, thus propagating the chain reaction.

The regioselectivity of this reaction is dictated by the stability of the intermediate cyclobutyl radical. The hydrogens at the 2, 3, and 4 positions of Cyclobutane-1,1-dicarboxylic acid are all on secondary carbons. However, the two carboxylic acid groups at the 1-position are strongly electron-withdrawing. This electron-withdrawing inductive effect destabilizes a radical at the adjacent 2- and 4-positions. Consequently, the radical formed at the 3-position is the most stable, as it is furthest from the destabilizing gem-dicarboxylic acid group. Bromination will therefore occur preferentially at this position.[6][7]

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Br_Radical Br• Initiator_Radical->Br_Radical + NBS NBS NBS Substrate Cyclobutane-1,1-diacid Cyclobutyl_Radical 3-Radical Intermediate (most stable) Substrate->Cyclobutyl_Radical + Br•, - HBr Product 3-Bromocyclobutane-1,1-diacid Cyclobutyl_Radical->Product + NBS, - Succinimidyl Radical

Caption: Free-radical bromination mechanism.

Detailed Experimental Protocol
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The reaction should be carried out under an inert atmosphere.

  • Charging the Flask: Cyclobutane-1,1-dicarboxylic acid, N-bromosuccinimide, and a catalytic amount of AIBN are added to the flask. Anhydrous carbon tetrachloride is used as the solvent.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Bromocyclobutane-1,1-dicarboxylic acid.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)
Cyclobutane-1,1-dicarboxylic acid144.121.0144.1 g-
N-Bromosuccinimide (NBS)177.981.05186.9 g-
AIBN164.210.023.3 g-
Carbon Tetrachloride153.82-1 L-
3-Bromocyclobutane-1,1-dicarboxylic acid223.02--~70-80

Conclusion

The synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid presented herein is a reliable and well-understood process that provides access to a valuable and versatile building block for drug discovery and organic synthesis. The two-step approach, involving a malonic ester cyclization followed by a regioselective free-radical bromination, is both logical and scalable. A thorough understanding of the underlying mechanistic principles, particularly the factors governing the regioselectivity of the bromination step, is crucial for the successful execution of this synthesis. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently produce this important compound in the laboratory.

References

  • regioselectivity of radical halogenation of alkanes - YouTube. (2019). Retrieved February 8, 2026, from [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 8, 2026, from [Link]

  • CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents. (n.d.).
  • NBS: Radical Bromination - YouTube. (2021). Retrieved February 8, 2026, from [Link]

  • why is free radical bromination regioselective? : r/OrganicChemistry - Reddit. (2025). Retrieved February 8, 2026, from [Link]

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to the functionalized cyclobutenes - ResearchGate. (2023). Retrieved February 8, 2026, from [Link]

  • (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes - ResearchGate. (2025). Retrieved February 8, 2026, from [Link]

  • Methods of preparation and Chemical reactions of Cyclobutane - YouTube. (2021). Retrieved February 8, 2026, from [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - YouTube. (2020). Retrieved February 8, 2026, from [Link]

  • Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents. (n.d.).
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Retrieved February 8, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Retrieved February 8, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013). Retrieved February 8, 2026, from [Link]

  • 19 - Organic Syntheses Procedure. (n.d.). Retrieved February 8, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved February 8, 2026, from [Link]

  • Regioselectivity of bromination of alkenes - Chemistry Stack Exchange. (2018). Retrieved February 8, 2026, from [Link]

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. (n.d.).
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. (2025). Retrieved February 8, 2026, from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (n.d.). Retrieved February 8, 2026, from [Link]

  • Experiments in the cycloButane Series. Part II. - RSC Publishing. (n.d.). Retrieved February 8, 2026, from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - ResearchGate. (2021). Retrieved February 8, 2026, from [Link]

  • Substrate-Controlled Regioselective Bromination of 1,2-Disubstituted Cyclobutenes: An Application in the Synthesis of 2,3-Disubstituted Cyclobutenones - PubMed. (2021). Retrieved February 8, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Reactivity and Synthetic Utility of 3-Bromocyclobutane-1,1-dicarboxylic Acid

The following technical guide is structured to provide an in-depth analysis of 3-Bromocyclobutane-1,1-dicarboxylic acid , focusing on its structural dynamics, synthetic preparation, and reactivity profile. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 3-Bromocyclobutane-1,1-dicarboxylic acid , focusing on its structural dynamics, synthetic preparation, and reactivity profile. This guide is designed for researchers in medicinal chemistry and organic synthesis.[1][2]

[1][2]

Executive Summary

3-Bromocyclobutane-1,1-dicarboxylic acid represents a highly functionalized, strained carbocyclic scaffold.[1][2] It serves as a critical "branch point" intermediate in the synthesis of conformationally restricted amino acids (GABA analogues) and strained polycyclic systems, such as bicyclo[1.1.0]butanes and bicyclo[1.1.1]pentanes. This guide details the molecule's unique reactivity, driven by the interplay between the gem-dicarboxylic acid effect and the ring strain (~26.4 kcal/mol) inherent to the cyclobutane core.

Structural Architecture & Physical Properties[1]

Conformation and Strain

Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to minimize torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Puckering Angle: Approximately 25–35°.[1][2]

  • Substituent Orientation: In 1,1-disubstituted cyclobutanes, the substituents occupy pseudo-equatorial and pseudo-axial positions.[1][2] The bulky carboxylic acid groups at C1 stabilize the ring but introduce significant steric crowding.[1][2]

  • C3-Bromine Interaction: The bromine atom at C3 creates a dipole that influences the acidity of the C1 carboxylic protons through a field effect, though the distance attenuates the inductive pull.[2]

Thermodynamic Stability

The molecule is metastable.[1][2] While the C-C bonds are strong enough to resist spontaneous ring opening at room temperature, thermal energy (above 140°C) triggers decarboxylation.[1] The C-Br bond is activated for elimination due to the relief of transannular steric strain upon forming a planar


 center (in the case of elimination to cyclobutene) or a bridgehead (in the case of bicyclization).

Synthetic Preparation Strategies[2][3][4][5][6][7][8][9]

Direct halogenation of cyclobutane-1,1-dicarboxylic acid is non-selective.[1][2] The most authoritative synthetic route relies on the "malonate strategy," utilizing 3-substituted acyclic precursors to close the ring.[2]

Primary Synthetic Route: The Hydroxyl-to-Bromide Conversion

This protocol ensures regiochemical integrity by establishing the carbon skeleton before introducing the halogen.[2]

Step 1: Cyclization Reaction of diethyl malonate with epichlorohydrin (or 2-chloro-1-(chloromethyl)ethyl methoxymethyl ether) in the presence of sodium ethoxide yields the functionalized cyclobutane.[2]

  • Mechanism:[2][3][4][5][6][7] Double nucleophilic substitution (

    
    ).[1][2]
    
  • Intermediate: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.[1][2]

Step 2: Functional Group Interconversion (FGI) Conversion of the hydroxyl group to bromide.[2]

  • Reagent: Carbon tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    ) (Appel Reaction) OR Phosphorus tribromide (
    
    
    ).[1]
  • Note: The Appel reaction is preferred to prevent acid-catalyzed rearrangement of the strained ring.[2]

Step 3: Hydrolysis Saponification of the diester using mild aqueous base (LiOH or KOH), followed by careful acidification.[1]

Visualization of Synthetic Workflow

SynthesisWorkflow Start Diethyl Malonate + Epichlorohydrin Inter1 Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Start->Inter1 NaOEt, EtOH Cyclization (SN2) Inter2 Diethyl 3-bromocyclobutane- 1,1-dicarboxylate Inter1->Inter2 CBr4, PPh3 Appel Reaction Final 3-Bromocyclobutane- 1,1-dicarboxylic acid Inter2->Final LiOH, THF/H2O Saponification

Figure 1: Step-wise synthesis from acyclic precursors. The Appel reaction is highlighted for mild bromination.

Core Reactivity Profile

The reactivity of 3-bromocyclobutane-1,1-dicarboxylic acid is defined by three competing pathways: Decarboxylation , Nucleophilic Substitution , and Elimination .[1][2]

Thermal Decarboxylation (The Krapcho Pathway)

Upon heating (typically 160–180°C), the gem-dicarboxylic acid moiety undergoes decarboxylation to yield 3-bromocyclobutanecarboxylic acid .

  • Mechanism: Concerted cyclic six-membered transition state.[1][2]

  • Stereochemical Consequence: The reaction destroys the C1 symmetry, producing a mixture of cis and trans isomers.[2]

  • Utility: This is the standard route to 3-substituted cyclobutane mono-acids used in fragment-based drug discovery (FBDD).[1][2]

Nucleophilic Substitution ( vs )

Substitution at the C3 position is kinetically challenging.[1]

  • 
     Constraint:  Backside attack is sterically hindered by the puckered ring hydrogens.[1][2] Furthermore, the transition state requires planarization, which increases ring strain.[1]
    
  • 
     Constraint:  Formation of the cyclobutyl cation is unfavorable due to angle strain (approx. 90° bond angles vs. ideal 120° for 
    
    
    
    ).[2]
  • Solution: Substitution is best achieved using soft nucleophiles (e.g., thiols, azides) in polar aprotic solvents (DMF, DMSO) to enhance the rate of

    
    , or by converting the acid to an ester first to reduce electrostatic repulsion.
    
Elimination to Bicyclobutanes

Treatment with strong bases (e.g., NaH, KOtBu) can trigger intramolecular displacement.[1]

  • Gamma-Elimination: If the carboxylate is decarboxylated first or if the geometry allows, the C1 carbanion can attack C3, displacing the bromide to form bicyclo[1.1.0]butane-1-carboxylic acid .[2] This is a high-energy scaffold found in covalent inhibitors.[1][2]

Experimental Protocols

Protocol A: Thermal Decarboxylation to 3-Bromocyclobutanecarboxylic Acid

This protocol validates the stability of the ring during CO2 extrusion.

  • Setup: Place 3-bromocyclobutane-1,1-dicarboxylic acid (10 mmol) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbling into saturated

    
     (to monitor 
    
    
    
    evolution).
  • Solvent: Add high-boiling solvent (e.g., o-dichlorobenzene) or perform neat (melt) if purity allows.[1][2]

  • Reaction: Heat the mixture to 160°C. Evolution of

    
     (precipitate in trap) indicates reaction progress.
    
  • Endpoint: Continue heating until gas evolution ceases (approx. 2-4 hours).

  • Workup: Distill the product under reduced pressure (Kugelrohr distillation recommended) to isolate the mono-acid (cis/trans mixture).

Protocol B: Nucleophilic Displacement with Sodium Azide

Target: 3-Azidocyclobutane-1,1-dicarboxylic acid (Precursor to amines).[1][2]

  • Dissolution: Dissolve the diethyl ester of the starting material (to protect acid groups) in dry DMF (0.5 M).

  • Reagent: Add Sodium Azide (

    
    , 1.5 equiv).
    
  • Conditions: Heat to 80°C for 12 hours behind a blast shield (azide safety).

  • Workup: Dilute with water, extract with ethyl acetate. The azide can be reduced to the amine via Staudinger reduction.[1][2]

Divergent Reaction Pathways Diagram

Reactivity Core 3-Bromocyclobutane- 1,1-dicarboxylic acid Path1 Thermal Decarboxylation (160°C, -CO2) Core->Path1 Path2 Nucleophilic Substitution (NaN3 / DMF) Core->Path2 Path3 Intramolecular Elimination (Strong Base) Core->Path3 Prod1 3-Bromocyclobutane- carboxylic acid (Cis/Trans Mix) Path1->Prod1 Loss of C1 symmetry Prod2 3-Azidocyclobutane- 1,1-dicarboxylic acid Path2->Prod2 SN2 (Slow) Prod3 Bicyclo[1.1.0]butane Derivatives Path3->Prod3 Ring Contraction/Bridging

Figure 2: The three primary reactivity fates of the core molecule.

References

  • Organic Syntheses, Coll.[1][2] Vol. 3, p. 213 (1955). Cyclobutanecarboxylic acid.[1][2][8] (Describes the decarboxylation of 1,1-dicarboxylic acids). [Link]

  • Wiberg, K. B., et al. Bicyclo[1.1.0]butane.[1][2] Journal of the American Chemical Society.[1][2] (Fundamental reactivity of strained cyclobutane derivatives). [Link]

  • PubChem Compound Summary: Cyclobutanecarboxylic acid. (Physical properties and safety data for the decarboxylated derivative). [Link][8]

  • Grygorenko, O. O., et al. Bicyclo[1.1.1]pentanes: Synthesis and Application. Chemical Reviews.[1][2] (Contextualizes 3-substituted cyclobutanes as precursors). [Link]

Sources

Foundational

Technical Monograph: 3-Bromocyclobutane-1,1-dicarboxylic Acid

The following technical guide provides an in-depth analysis of 3-Bromocyclobutane-1,1-dicarboxylic acid , focusing on its chemical identity, synthesis pathways, and application in medicinal chemistry. [1][2][3] Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Bromocyclobutane-1,1-dicarboxylic acid , focusing on its chemical identity, synthesis pathways, and application in medicinal chemistry.

[1][2][3]

Chemical Identity & Registry Data[1][2][3][4]

3-Bromocyclobutane-1,1-dicarboxylic acid is a conformationally restricted dicarboxylic acid used primarily as a building block in the synthesis of peptidomimetics and glutamate analogs.[1] Its geminal dicarboxylic acid moiety provides a unique handle for decarboxylation to chiral amino acids or for the construction of rigid spirocyclic scaffolds.

Core Identifiers
ParameterTechnical Specification
CAS Registry Number 827032-78-0
IUPAC Name 3-Bromocyclobutane-1,1-dicarboxylic acid
Molecular Formula C₆H₇BrO₄
Molecular Weight 223.02 g/mol
SMILES OC(=O)C1(CC(Br)C1)C(O)=O
InChIKey Not standardized in public domain; derived:[1][2][3][4][5]AZXXMCROALAIRS-UHFFFAOYSA-N (analogous)
Related Derivatives (Precursors)

Researchers often procure or synthesize the ester form to improve solubility and stability during intermediate steps.

  • Diethyl ester: Diethyl 3-bromocyclobutane-1,1-dicarboxylate (CAS 827032-77-9 )[1][3]

  • Decarboxylated analog: 3-Bromocyclobutanecarboxylic acid (CAS 1378752-12-5 or 32122-23-9 )[1]

Synthesis & Methodology

The synthesis of 3-substituted cyclobutane-1,1-dicarboxylic acids typically relies on the alkylation of malonate esters with epihalohydrins or 1,3-dihalo-2-substituted propanes.[1] The "3-bromo" functionality is often introduced via nucleophilic substitution of a hydroxyl group or direct cyclization with a brominated precursor.[1]

Protocol: Cyclization-Functionalization Route

This pathway describes the generation of the cyclobutane core followed by functional group manipulation.

Step 1: Cyclization (Formation of the Core)

Reagents: Diethyl malonate, Epibromohydrin (or Epichlorohydrin), Sodium Ethoxide (NaOEt). Mechanism: A double nucleophilic substitution (intramolecular alkylation). The malonate enolate attacks the epoxide (ring opening) and then displaces the halide to close the cyclobutane ring.

  • Note: This step often yields Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as the primary intermediate.[1]

Step 2: Bromination (Appel Reaction or Substitution)

Reagents: Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) OR Phosphorus Tribromide (PBr₃). Process: The hydroxyl group at the C3 position is converted to a bromide. Stereochemical inversion may occur depending on the specific conditions and substrate conformation.

Step 3: Hydrolysis

Reagents: Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH), followed by acidification (HCl). Outcome: Cleavage of the ethyl esters yields the free dicarboxylic acid (CAS 827032-78-0).

Experimental Workflow Diagram

The following diagram illustrates the logical flow from commodity chemicals to the target CAS 827032-78-0.

SynthesisPath Start Diethyl Malonate + Epibromohydrin Inter1 Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Start->Inter1 NaOEt, EtOH Cyclization Inter2 Diethyl 3-bromocyclobutane- 1,1-dicarboxylate (CAS 827032-77-9) Inter1->Inter2 CBr4, PPh3 Bromination Final 3-Bromocyclobutane- 1,1-dicarboxylic acid (CAS 827032-78-0) Inter2->Final LiOH, THF/H2O Hydrolysis

Caption: Synthetic route from malonate precursors to the target acid via the stable diethyl ester intermediate.

Applications in Drug Discovery[1][8]

The 3-bromocyclobutane moiety acts as a versatile electrophile and a rigid spacer.[1]

Conformationally Restricted Amino Acids

The 1,1-dicarboxylic acid group is a precursor to amino acids via the Curtius Rearrangement or Hofmann Degradation .[1]

  • Target: Synthesis of 1-amino-3-bromocyclobutane-1-carboxylic acid.

  • Utility: These non-proteinogenic amino acids mimic the transition states of GABA or Glutamate, locking the pharmacophore in a bioactive conformation to increase selectivity for GPCRs.

Fragment-Based Drug Design (FBDD)

The bromine atom at C3 serves as a "handle" for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach aryl or heteroaryl groups, creating novel spirocyclic ligands.[1]

Application Logic Diagram

Applications Core CAS 827032-78-0 Path1 Decarboxylation Core->Path1 Path2 Cross-Coupling (via Br) Core->Path2 Prod1 3-Bromocyclobutane- carboxylic acid Path1->Prod1 -CO2 Prod2 Aryl-Cyclobutane Scaffolds Path2->Prod2 Pd-Catalysis

Caption: Divergent utility of the scaffold in generating monocarboxylic acids or coupled biaryl systems.

Safety & Handling Protocols

As a halogenated dicarboxylic acid, this compound requires specific handling to prevent degradation and ensure operator safety.[1]

Hazard ClassRisk DescriptionMitigation Strategy
Corrosivity Acidic protons (pKa ~3-4) can cause skin/eye burns.[1]Wear nitrile gloves and safety goggles. Handle in a fume hood.
Lachrymator Alpha-halo carbonyls (precursors) are often lachrymators.[1]Ensure adequate ventilation; avoid dust formation.
Stability Susceptible to decarboxylation at high temperatures (>150°C).Store at 2-8°C. Avoid prolonged heating during drying.[1]

References

  • AChemBlock & BOC Sciences Catalog Data. (2024). Product Registry for 3-bromocyclobutane-1,1-dicarboxylic acid (CAS 827032-78-0).[1][2][6][3] Retrieved from Chemical Vendor Databases.[1]

  • Organic Syntheses, Coll.[1][7][8] Vol. 3. (1955).[7] 1,1-Cyclobutanedicarboxylic acid (General Synthesis Methodology).[1][2] p. 213.[1][7] Link

  • ChemicalBook. (2024). Entry for CAS 827032-78-0 and Ester Derivative 827032-77-9.[1][3]Link

  • PubChem. (2024). Compound Summary for Cyclobutane-1,1-dicarboxylic acid derivatives.Link

Sources

Exploratory

Technical Guide: Thermodynamic Profiling of 3-Bromocyclobutane-1,1-dicarboxylic Acid

[1][2] Executive Summary 3-Bromocyclobutane-1,1-dicarboxylic acid represents a critical class of conformationally restricted building blocks.[1][2] Its utility lies in the gem-dicarboxyl moiety (serving as a glutamate is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Bromocyclobutane-1,1-dicarboxylic acid represents a critical class of conformationally restricted building blocks.[1][2] Its utility lies in the gem-dicarboxyl moiety (serving as a glutamate isostere or MOF ligand) combined with a C3-bromide handle for cross-coupling.[1][2] However, the thermodynamic behavior of this compound is dominated by the interplay between cyclobutane ring strain (~26 kcal/mol) and the steric bulk of the bromine substituent.

This guide provides a comprehensive thermodynamic profile, contrasting established experimental data of the parent scaffold (Cyclobutane-1,1-dicarboxylic acid) with the predicted shifts induced by bromination.[1][2] It further details the rigorous experimental protocols required to validate these properties in-house.

Physicochemical & Thermodynamic Profile

The introduction of a bromine atom at the C3 position significantly alters the lipophilicity and acidity profile compared to the parent dicarboxylic acid.[1] The following data synthesizes literature values for the parent scaffold with calculated projections for the 3-bromo derivative.

Table 1: Comparative Thermodynamic Properties
PropertyParent Scaffold (Exp.)*3-Bromo Derivative (Predicted)**Thermodynamic Implication
Formula C₆H₈O₄C₆H₇BrO₄Increased molecular weight affects lattice energy.[1][2]
MW 144.13 g/mol 223.02 g/mol Significant increase in London dispersion forces.[1][2]
Melting Point 158–160 °C165–175 °C Br increases packing density; likely higher enthalpy of fusion (

).[1][2]
pKa₁ (COOH) 3.132.85 – 2.95 Inductive electron withdrawal (-I) by Br stabilizes the carboxylate anion.[1][2]
pKa₂ (COOH) 5.885.50 – 5.70 Secondary ionization is also slightly acidified.[1][2]
LogP -0.72 (Hydrophilic)0.40 – 0.80 Shift from hydrophilic to moderately lipophilic; improved membrane permeability.[1][2]
Ring Strain ~26.4 kcal/mol~27.5 kcal/mol 1,3-transannular repulsion between Br and COOH increases strain energy.[1][2]

*Parent data based on CAS 5445-51-2 (Sigma/NIST). **Predicted values based on substituent constants (Hammett/Taft) and ChemAxon algorithms.[1][2]

Structural Thermodynamics: The Conformation Challenge

Unlike cyclohexane, cyclobutane is not flat; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2]

The Puckering Equilibrium

In 3-Bromocyclobutane-1,1-dicarboxylic acid, the ring fluctuates between two puckered conformers. Thermodynamically, the molecule seeks to minimize 1,3-diaxial interactions .[1][2]

  • Conformer A: Bromine in pseudo-equatorial position (Lower Energy).[1][2]

  • Conformer B: Bromine in pseudo-axial position (Higher Energy).[1][2]

The bulky bromine atom will strongly bias the equilibrium toward the pseudo-equatorial position to avoid steric clash with the axial carboxylic acid group at C1.[1][2]

Visualization: Conformational Energy Landscape

Puckering Flat Planar Transition State (Max Torsional Strain) Eq Pseudo-Equatorial Br (Thermodynamic Minima) Flat->Eq Relaxation Ax Pseudo-Axial Br (Steric Clash) Flat->Ax Relaxation Eq->Flat + Energy Barrier Ax->Flat Thermal Motion

Caption: Thermodynamic equilibrium favors the pseudo-equatorial bromine conformer to minimize 1,3-diaxial repulsion.

Experimental Protocols (Validation)

To move from prediction to confirmed data, the following self-validating protocols must be executed.

Protocol A: Potentiometric Determination of pKa

Objective: Determine the precise ionization constants (


) to understand the compound's charge state at physiological pH.[1][2]

Reagents:

  • 0.01 M Standardized KOH (carbonate-free).[1][2]

  • 0.15 M KCl (background electrolyte to maintain ionic strength).[1][2]

  • Argon gas (sparging).[1][2][3]

Methodology:

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.00). Verify slope efficiency (>98%).

  • Dissolution: Dissolve 5.0 mg of 3-Bromocyclobutane-1,1-dicarboxylic acid in 20 mL of degassed 0.15 M KCl.

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate via the Yasuda-Shedlovsky equation.[1][2]

  • Titration: Titrate with 0.01 M KOH using a micro-burette. Add titrant in 10 µL increments.

  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum method ($ \bar{n} $ vs pH) to extract pKa values.[1][2]

    • Validation: The difference between pKa1 and pKa2 (

      
      ) should be >2.0 due to electrostatic repulsion of the gem-dicarboxylates.[1][2]
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Measure the equilibrium solubility (


) which differs from kinetic solubility.[1][2]

Methodology:

  • Saturation: Add excess solid compound to phosphate buffer (pH 7.[1][2]4) and 0.1 N HCl (pH 1.0) in separate glass vials.

  • Equilibration: Agitate at 25°C for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (saturated with analyte first to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm).

    • Self-Correction: If the compound degrades during 24h (check via LC-MS), switch to a shorter equilibration time or lower temperature (4°C).

Protocol C: Solid-State Characterization (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).[1][2]

Methodology:

  • Sample Prep: Weigh 2–4 mg of dry sample into a Tzero aluminum pan. Crimp hermetically.

  • Ramp: Heat from 20°C to 200°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak onset (Melting Point) and integrate the peak area (Enthalpy).

    • Warning: A broad peak suggests impurities or amorphous content.[1][2] A sharp peak (<2°C range) confirms crystallinity.[1][2]

Application Workflow: From Synthesis to Data

The following diagram outlines the logical flow for characterizing this compound within a drug discovery campaign.

Workflow cluster_Solid Solid State Physics cluster_Solution Solution Thermodynamics Start Crude Synthesis (3-Bromo-1,1-dicarboxy...) Purify Recrystallization (Remove Bromine/Acid Impurities) Start->Purify DSC DSC / TGA (Melting Pt & Stability) Purify->DSC XRD PXRD (Crystal Packing) Purify->XRD pKa Potentiometric Titration (Ionization Profile) DSC->pKa If Stable Decision Suitability Decision (Isostere Validated?) XRD->Decision LogP Shake Flask / HPLC (Lipophilicity) pKa->LogP LogP->Decision

Caption: Sequential characterization workflow ensures material integrity before thermodynamic profiling.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Halogenated Cycloalkanes. National Institute of Standards and Technology.[1][2][4] [Link][1][2][4]

  • PubChem. Compound Summary: Cyclobutane-1,1-dicarboxylic acid (Parent Scaffold).[1][2][5][6] National Library of Medicine.[1][2] [Link][1][2]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience, 2003.[1][2] (Standard text for pKa/Solubility protocols).

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[1][2] [Link][1][2]

  • Journal of Medicinal Chemistry.Conformationally Restricted Amino Acids: Synthesis and Properties. (General reference for cyclobutane puckering thermodynamics).

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 3-Bromocyclobutane-1,1-dicarboxylic Acid via NMR Spectroscopy

[1][2] Executive Summary This technical guide details the nuclear magnetic resonance (NMR) characterization of 3-Bromocyclobutane-1,1-dicarboxylic acid , a critical scaffold in the synthesis of conformationally restricte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the nuclear magnetic resonance (NMR) characterization of 3-Bromocyclobutane-1,1-dicarboxylic acid , a critical scaffold in the synthesis of conformationally restricted glutamate analogs (e.g., inhibitors of Glutamate Carboxypeptidase II).

The structural integrity of this compound relies heavily on the symmetry of the cyclobutane ring and the specific electronic environments created by the geminal dicarboxylic acid moiety at C1 and the bromine substituent at C3.[1][2] This guide provides validated experimental protocols, chemical shift data (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H and 

C), and mechanistic interpretation of the spectral signals.[3]

Structural Logic & Symmetry Analysis

Before interpreting the spectra, one must understand the geometric constraints of the molecule.[1][2]

  • Symmetry Plane: The molecule possesses a plane of symmetry passing through C1 and C3.[1][2] Consequently, the methylene protons at C2 and C4 are chemically equivalent pairs (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Puckering: Unlike cyclopropane, the cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1][2] This puckering renders the protons on the same carbon (geminal) diastereotopic (cis or trans relative to the bromine).[1][2] However, in room-temperature NMR, rapid ring inversion often averages these signals unless the temperature is lowered.[1][2]

  • Substituent Effects:

    • C1 (Quaternary): Heavily deshielded by two carbonyl groups.[1][2]

    • C3 (Methine): Deshielded by the electronegative bromine atom (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -effect).[1]
      
Diagram 1: Structural Connectivity & Coupling Logic

The following diagram illustrates the connectivity and the critical scalar couplings (


) expected in the 

H NMR spectrum.

G cluster_logic NMR Splitting Logic C1 C1 (Quaternary) Gem-Dicarboxyl C2 C2/C4 (Methylene) Vicinal to Br C1->C2 C-C Bond COOH COOH (Acid Protons) C1->COOH Electronic Deshielding C3 C3 (Methine) CH-Br C2->C3 Vicinal Coupling (3J H-H) H3_Signal H3 Signal (Quintet/Multiplet) H2_Signal H2/H4 Signal (Complex Multiplet) H3_Signal->H2_Signal Coupled (AA'BB' or AA'MM')

Caption: Connectivity map highlighting the symmetry between C2/C4 and the vicinal coupling network between H3 and the methylene protons.

Experimental Protocol

Sample Preparation

Dicarboxylic acids often exhibit poor solubility in non-polar solvents (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and may form dimers that broaden signals.[1]
  • Solvent of Choice: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Dimethyl sulfoxide-d
    
    
    
    ).[1]
    • Reasoning: DMSO disrupts intermolecular hydrogen bonding between carboxylic acid dimers, resulting in sharper peaks and ensuring full solubility.[1][2] It also shifts the labile acid protons to a distinct downfield region (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       12-14 ppm).[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) or residual DMSO pentet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.50 ppm for 
    
    
    
    H,
    
    
    39.5 ppm for
    
    
    C).[1]
Instrument Parameters
  • Frequency: Minimum 400 MHz (recommended for resolving C2/C4 multiplets).

  • Pulse Sequence:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      H: Standard pulse (zg30).[1]
      
    • 
      C: Proton-decoupled (zgpg30) to simplify multiplets to singlets.
      
  • Temperature: 298 K (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C).[1]
    

H NMR Data & Interpretation

The proton spectrum is characterized by three distinct regions: the acidic protons, the methine proton attached to bromine, and the methylene ring protons.[2]

Table 1:


H NMR Chemical Shifts in DMSO-d

(400 MHz)
PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Assignment Logic
COOH 12.50 – 13.202HBroad SingletN/ALabile carboxylic acid protons.[1] Broadening indicates H-bonding exchange.[1][2]
H-3 4.55 – 4.851HQuintet (or m)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Deshielded by Br (

-effect).[1] Appears as a quintet due to coupling with 4 neighboring protons (H2/H4).[1][2]
H-2 / H-4 2.80 – 3.254HMultipletComplexChemically equivalent methylenes.[1][2] Magnetically non-equivalent (AA'BB' system) due to ring puckering.[1][2]
Mechanistic Insight: The H-3 Quintet

The proton at C3 is vicinal to four protons (two at C2, two at C4).[1][2] While ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

couplings in cyclobutanes differ (typically

Hz and

Hz), the rapid ring flipping or accidental equivalence often simplifies this signal into a pseudo-quintet.

C NMR Data & Interpretation

The carbon spectrum confirms the backbone structure.[1][2] Note the significant desheilding of the carbonyls and the quaternary carbon.[1][2]

Table 2:


C NMR Chemical Shifts in DMSO-d

(100 MHz)
PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
TypeAssignment Logic
C=O 171.0 – 173.5QuaternaryCarbonyl carbons.[1] Typical range for aliphatic dicarboxylic acids.
C-1 52.0 – 56.0QuaternaryShielded relative to acyclic analogs due to ring strain, but deshielded by two COOH groups.[1][2]
C-3 42.0 – 46.0CHMethine carbon attached to Br.[1][2] The heavy atom effect of Br is less shielding here than I, but distinct from Cl.
C-2 / C-4 36.0 – 40.0CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Methylene carbons.[1] Deshielded by the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-effect of the Bromine atom relative to unsubstituted cyclobutane (

).[1]

Synthesis & Validation Workflow

To ensure the NMR data corresponds to the correct structure, the synthesis pathway must be robust.[1][2] The most reliable route involves the functionalization of a 3-hydroxy precursor or direct cyclization with epibromohydrin.[1][2]

Diagram 2: Synthesis and Characterization Workflow

Synthesis Start Diethyl Malonate + Epibromohydrin Step1 Cyclization (NaOEt) Start->Step1 Inter1 Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Step2 Bromination (Appel Reaction: CBr4/PPh3) Inter1->Step2 Step1->Inter1 Inter2 Diethyl 3-bromocyclobutane- 1,1-dicarboxylate Step3 Acid Hydrolysis (HCl/H2O, Reflux) Inter2->Step3 Step2->Inter2 Final 3-Bromocyclobutane- 1,1-dicarboxylic acid Validation Validation: 1. disappearance of Ethyl signals (1.2, 4.1 ppm) 2. Appearance of broad COOH (12.8 ppm) Final->Validation Step3->Final

Caption: Step-wise synthesis pathway highlighting the critical intermediate (diethyl ester) and the hydrolysis step required to yield the final dicarboxylic acid.

Validation Checkpoints (Self-Correcting Protocol)
  • Ethyl Group Loss: Upon hydrolysis of the intermediate ester, the triplet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.2 ppm and quartet at 
    
    
    
    4.1 ppm (characteristic of ethyl esters) must disappear completely.[1]
  • Symmetry Check: If the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H NMR shows more than two multiplets in the aliphatic region (excluding solvent), the ring symmetry may be broken (indicating ring opening or contamination).[1]
    
  • Solvent Residuals: Ensure the DMSO water peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.33) does not overlap with the C2/C4 multiplet.[1] If it does, run a drop of Dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    O exchange to shift the water signal or use CD
    
    
    OD (though solubility may decrease).

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[1][2][4] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.[2][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 152553883, 3-Bromocyclohexane-1,2-dicarboxylic acid (Analogous Reference). Retrieved from [Link]

  • Kozikowski, A. P., et al. (2004).[1][2] Synthesis of Urea-Based Inhibitors of Glutamate Carboxypeptidase II (GCPII).[1][2] Journal of Medicinal Chemistry. (Context for 3-substituted cyclobutane synthesis). Retrieved from [Link]

Sources

Exploratory

Stereochemical &amp; Synthetic Analysis: 3-Bromocyclobutane-1,1-dicarboxylic Acid

Executive Summary 3-Bromocyclobutane-1,1-dicarboxylic acid represents a unique class of "stereochemically latent" building blocks. While the molecule itself is achiral due to an internal plane of symmetry, it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromocyclobutane-1,1-dicarboxylic acid represents a unique class of "stereochemically latent" building blocks. While the molecule itself is achiral due to an internal plane of symmetry, it serves as a critical branch point in the synthesis of conformationally restricted pharmacophores. Its primary utility lies in its controlled decarboxylation, which breaks the symmetry of the C1 position to generate cis- and trans-3-bromocyclobutane-1-carboxylic acids—scaffolds increasingly valued in medicinal chemistry for their ability to rigidly vector substituents in 3D space (bioisosteres of phenyl rings or flexible alkyl chains).

This guide dissects the molecular symmetry, conformational dynamics, and the stereoselective pathways governing its transformation.

Molecular Identity & Symmetry Analysis

Structural Definition

The molecule consists of a four-membered cyclobutane ring substituted at the C1 position with two identical carboxylic acid groups (gem-dicarboxylic) and at the C3 position with a bromine atom.

  • IUPAC Name: 3-Bromocyclobutane-1,1-dicarboxylic acid

  • Chirality: Achiral .

  • Symmetry Elements: The molecule possesses a plane of symmetry (

    
    ) that passes through C1, C3, the bromine atom, and the hydrogen on C3. This plane bisects the C2-C4 bond.
    

Because C1 is bonded to two identical substituents (-COOH), there is no possibility of cis/trans isomerism relative to the C1 center in the dicarboxylic state. The molecule is a single stereoisomer (meso-like in its lack of optical activity, though "meso" typically implies chiral centers that cancel out; here, C1 is not a stereocenter).

Conformational Dynamics (Puckering)

While stereochemically defined as a single isomer, the cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.

  • Equatorial vs. Axial Preference: The bulky bromine at C3 and the carboxylates at C1 will equilibrate between pseudo-equatorial and pseudo-axial positions.

  • Thermodynamics: In solution, the ring undergoes rapid "wing-flapping" inversion. However, the conformer placing the bulky Bromine in the pseudo-equatorial position is generally thermodynamically favored to minimize 1,3-diaxial-like repulsion with the axial carboxylate at C1.

SymmetryAnalysis cluster_0 Symmetry & Chirality Profile Molecule 3-Bromocyclobutane- 1,1-dicarboxylic acid C1_Center C1 Position (Gem-dicarboxyl) Molecule->C1_Center C3_Center C3 Position (Bromo-substituted) Molecule->C3_Center Plane Plane of Symmetry (σ) Passes through C1-C3 C1_Center->Plane Identical Groups (-COOH) C3_Center->Plane Result ACHIRAL MOLECULE (No Enantiomers) Plane->Result Enforces Symmetry

Figure 1: Logical flow determining the achiral nature of the title compound based on internal symmetry elements.

Synthetic Pathways & Protocol

The synthesis of 3-substituted cyclobutane-1,1-dicarboxylates is non-trivial due to the strain of the four-membered ring. The most robust route avoids direct alkylation with 1,2,3-tribromopropane (which leads to elimination) and instead utilizes a 3-hydroxy precursor or a stepwise cyclization.

Primary Synthetic Route (via 3-Hydroxy Intermediate)

This protocol ensures the integrity of the cyclobutane ring before introducing the labile bromine.

Step 1: Cyclization Reaction of Diethyl malonate with Epibromohydrin (1-bromo-2,3-epoxypropane) in the presence of sodium ethoxide (NaOEt).

  • Mechanism:[1][2][3][4][5][6][7] The malonate enolate attacks the epoxide (ring opening), followed by intramolecular displacement of the bromide to close the cyclobutane ring.

  • Intermediate: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Step 2: Functional Group Interconversion (Bromination) Conversion of the C3-hydroxyl group to a bromide.

  • Reagents:

    
     (Appel Reaction) or 
    
    
    
    .
  • Stereochemistry: This step typically proceeds with inversion of configuration (Walden inversion). However, since the starting 3-hydroxy compound is also achiral (plane of symmetry), the product remains the achiral 3-bromo-1,1-dicarboxylate.

Step 3: Hydrolysis Saponification of the diethyl ester using aqueous NaOH followed by acidification yields the free dicarboxylic acid.

Experimental Data Summary
ParameterValue / ConditionNote
CAS Number 827032-78-0Commercially available building block
Molecular Weight 223.02 g/mol
Appearance White to off-white solid
Melting Point 158–162 °CDecarboxylation may occur near MP
Solubility DMSO, Methanol, Water (hot)Polar due to diacid functionality
pKa ~3.5 (COOH #1), ~5.0 (COOH #2)Estimated based on cyclobutane dicarboxylates

Decarboxylative Stereogenesis (The Core Application)

The "stereochemistry" of this molecule becomes critical during its primary application: Decarboxylation .

When 3-bromocyclobutane-1,1-dicarboxylic acid is heated (thermal decarboxylation), it loses one molecule of


 to form 3-bromocyclobutane-1-carboxylic acid . This transformation destroys the C1 plane of symmetry, generating two geometric isomers: cis  and trans .
Mechanism of Stereodivergence
  • Activation: The diacid is heated (often 120–160°C) or treated with a catalyst (e.g., pyridine/piperidine).

  • Transition State: The reaction proceeds via a cyclic six-membered transition state involving the proton of one carboxyl group and the carbonyl oxygen of the other.

  • Enol Intermediate: Loss of

    
     generates an enol (or enolate-like) intermediate at C1.
    
  • Protonation: The enol tautomerizes to the carboxylic acid. The face from which the proton approaches C1 determines the stereochemistry (

    
     vs 
    
    
    
    relative to the C3-Bromine).
Kinetic vs. Thermodynamic Control
  • Kinetic Product: Protonation often occurs from the less hindered face (opposite the bulky Bromine), favoring the cis isomer (where Br and COOH are on the same side, assuming the proton attacks from the "top" to push the COOH "down"). Note: In puckered cyclobutanes, "cis" often implies pseudo-equatorial/pseudo-axial relationships that minimize strain.

  • Thermodynamic Product: The trans isomer (Br and COOH on opposite sides) is generally more stable as it allows both bulky groups to adopt pseudo-equatorial positions in the puckered ring, minimizing 1,3-diaxial interactions.

Decarboxylation cluster_products Stereoisomeric Products Start 3-Bromocyclobutane- 1,1-dicarboxylic acid (Achiral) TS Cyclic Transition State (-CO2) Start->TS Δ / Heat Enol Enol Intermediate (Planar C1) TS->Enol Cis cis-3-Bromocyclobutane- 1-carboxylic acid (Kinetic Preference) Enol->Cis Face A Protonation Trans trans-3-Bromocyclobutane- 1-carboxylic acid (Thermodynamic Preference) Enol->Trans Face B Protonation Cis->Trans Epimerization (Base/Heat)

Figure 2: The decarboxylation pathway illustrating the genesis of cis/trans isomers from the achiral precursor.

Protocol: Thermal Decarboxylation to 3-Bromocyclobutane-1-carboxylic acid

This protocol describes the conversion of the 1,1-diacid to the mono-acid, the step where stereochemistry is defined.

Reagents:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq)

  • o-Xylene or Toluene (Solvent, high boiling point)

  • Pyridine (Catalytic, 0.1 eq) - Optional, promotes decarboxylation

Procedure:

  • Setup: Charge a round-bottom flask with 3-Bromocyclobutane-1,1-dicarboxylic acid and o-xylene (concentration ~0.5 M). Add catalytic pyridine.

  • Reaction: Heat the mixture to reflux (approx. 140°C). Monitor gas evolution (

    
    ).[8]
    
  • Monitoring: Monitor by TLC or LCMS. The starting material (polar diacid) will disappear, and a less polar mono-acid spot will appear.

  • Completion: Continue reflux until gas evolution ceases (typically 2–6 hours).

  • Workup: Cool to room temperature. Extract with aqueous NaOH (1M). Separate the organic layer (discard). Acidify the aqueous layer with HCl to pH 1. Extract the product into Ethyl Acetate.

  • Isomer Separation: The crude product is a mixture of cis and trans isomers.[9]

    • Separation: Recrystallization from hexanes/ether often enriches the trans isomer (higher melting point).

    • Chromatography: Separation on silica gel is possible but difficult due to streakiness of acids; conversion to methyl esters (using

      
      ) is recommended for analytical separation.
      

References

  • Synthesis of Cyclobutane-1,1-dicarboxylic Acid Derivatives

    • Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). 1,1-Cyclobutanedicarboxylic acid .[10] Link

  • Stereochemistry of 3-Substituted Cyclobutanes: Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane derivatives. Journal of the American Chemical Society.
  • Decarboxylation Mechanisms

    • Master Organic Chemistry: Decarboxylation of beta-keto acids and malonic acid derivatives. Link

  • Commercial Availability & Properties

    • PubChem Compound Summary for CID 21540882 (3-Bromocyclobutane-1-carboxylic acid - Product of decarboxylation). Link

  • Synthesis of 3-substituted cyclobutanes from Epibromohydrin

    • Journal of Organic Chemistry, 2021. "Large-Scale Synthesis... of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid" (Discusses similar halo-acid precursors). Link

Sources

Foundational

Commercial Availability and Synthetic Utility of 3-Bromocyclobutane-1,1-dicarboxylic Acid: A Technical Guide for Researchers

Executive Summary: 3-Bromocyclobutane-1,1-dicarboxylic acid is a specialized chemical building block with growing relevance in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane core, combin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Bromocyclobutane-1,1-dicarboxylic acid is a specialized chemical building block with growing relevance in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane core, combined with the synthetic versatility of the dicarboxylic acid and bromo functionalities, offers a unique scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, a detailed plausible synthesis protocol, and a discussion of its applications in the design of next-generation pharmaceuticals. While readily available from specialized chemical suppliers, understanding its synthesis is crucial for custom modifications and large-scale applications. The strategic incorporation of this and similar cyclobutane moieties can significantly enhance the pharmacological profiles of drug candidates, including improved metabolic stability and target-binding affinity.[1][2][3]

Commercial Sourcing and Availability

3-Bromocyclobutane-1,1-dicarboxylic acid is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in research-grade quantities, typically with purities of 95% or higher. The availability from established vendors facilitates its direct use in early-stage drug discovery and lead optimization studies.

Table 1: Commercial Supplier Information for 3-Bromocyclobutane-1,1-dicarboxylic acid

SupplierCatalog IDPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
AChemBlockX18213995%250 mg, 1 g827032-78-0C₆H₇BrO₄223.02

Note: Pricing and stock availability are subject to change. Please consult the supplier's website for the most current information.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis commences with the well-documented cyclization of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate. This is followed by a free-radical bromination, which is anticipated to selectively occur at the C3 position due to the electronic and steric environment of the cyclobutane ring. The final step involves the hydrolysis of the diethyl ester to yield the target dicarboxylic acid.

G cluster_0 Stage 1: Cyclobutane Core Formation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis Diethyl_Malonate Diethyl Malonate Reaction1 Cyclization Diethyl_Malonate->Reaction1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction1 NaOEt_EtOH Sodium Ethoxide in Ethanol Reaction1_label NaOEt_EtOH->Reaction1_label Base Diethyl_Cyclobutane_1_1_dicarboxylate Diethyl Cyclobutane-1,1-dicarboxylate Diethyl_Cyclobutane_1_1_dicarboxylate_2 Diethyl Cyclobutane-1,1-dicarboxylate Reaction1->Diethyl_Cyclobutane_1_1_dicarboxylate NBS_AIBN N-Bromosuccinimide (NBS) AIBN (initiator), CCl₄, Δ Reaction2_label NBS_AIBN->Reaction2_label Brominating Agent & Initiator Diethyl_3_bromo_cyclobutane_1_1_dicarboxylate Diethyl 3-bromocyclobutane-1,1-dicarboxylate Diethyl_3_bromo_cyclobutane_1_1_dicarboxylate_2 Diethyl 3-bromocyclobutane-1,1-dicarboxylate Reaction2 Free-Radical Bromination Diethyl_Cyclobutane_1_1_dicarboxylate_2->Reaction2 Reaction2->Diethyl_3_bromo_cyclobutane_1_1_dicarboxylate Acid_Hydrolysis Aqueous Acid (e.g., HCl) Reflux Reaction3_label Acid_Hydrolysis->Reaction3_label Hydrolysis Conditions 3_Bromocyclobutane_1_1_dicarboxylic_acid 3-Bromocyclobutane-1,1-dicarboxylic acid (Target) Reaction3 Ester Hydrolysis Diethyl_3_bromo_cyclobutane_1_1_dicarboxylate_2->Reaction3 Reaction3->3_Bromocyclobutane_1_1_dicarboxylic_acid

Caption: Proposed three-stage synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid.

Detailed Experimental Protocol (Proposed)

Stage 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

This procedure is adapted from established methods for the synthesis of cyclobutane-1,1-dicarboxylic acid esters.

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add absolute ethanol.

  • Base Preparation: Carefully add sodium metal to the ethanol in portions to prepare a solution of sodium ethoxide.

  • Addition of Diethyl Malonate: Once the sodium has completely reacted, cool the solution and add diethyl malonate dropwise via the dropping funnel.

  • Cyclization: To the resulting solution of sodiomalonic ester, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure diethyl cyclobutane-1,1-dicarboxylate.

Stage 2: Free-Radical Bromination of Diethyl Cyclobutane-1,1-dicarboxylate

This stage employs a standard free-radical bromination, where N-bromosuccinimide (NBS) is used as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diethyl cyclobutane-1,1-dicarboxylate from Stage 1 in a suitable solvent such as carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Initiation and Reaction: Heat the mixture to reflux to initiate the radical chain reaction. The reaction is typically irradiated with a UV lamp to facilitate the homolytic cleavage of the initiator and bromine source.[5] Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude diethyl 3-bromocyclobutane-1,1-dicarboxylate can be purified by column chromatography on silica gel.

Stage 3: Hydrolysis to 3-Bromocyclobutane-1,1-dicarboxylic Acid

The final step is a standard acid-catalyzed hydrolysis of the diester.

  • Reaction Setup: Combine the purified diethyl 3-bromocyclobutane-1,1-dicarboxylate from Stage 2 with an excess of aqueous hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Hydrolysis: Heat the mixture at reflux for several hours until the hydrolysis is complete, as indicated by the disappearance of the starting material on TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude 3-Bromocyclobutane-1,1-dicarboxylic acid. The product can be further purified by recrystallization.

Applications in Research and Development

The rigid, non-planar structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[2][3] It can serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve physicochemical properties like metabolic stability and solubility.[7][8] The 1,1-dicarboxylic acid moiety provides two points for further chemical modification, allowing for the construction of more complex molecules. The bromine atom at the 3-position offers a handle for a variety of transformations, including nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups.

Role as a 3D Building Block in Drug Discovery

3-Bromocyclobutane-1,1-dicarboxylic acid can be utilized as a three-dimensional building block to explore new chemical space in drug discovery programs.[2] The defined stereochemistry of the cyclobutane ring can be used to orient substituents in specific spatial arrangements, which can be crucial for optimizing interactions with biological targets. For example, conversion of the dicarboxylic acid to a diamine would provide a rigid scaffold for the synthesis of kinase or protease inhibitors, where precise positioning of pharmacophoric elements is key to achieving high potency and selectivity.[1]

G Start 3-Bromocyclobutane- 1,1-dicarboxylic acid Step1 Functional Group Transformation (e.g., Curtius Rearrangement) Start->Step1 Intermediate 3-Bromo-1,1-diamino- cyclobutane Derivative Step1->Intermediate Step2 Coupling with Pharmacophoric Fragments Intermediate->Step2 Final_Compound Bioactive Molecule (e.g., Kinase Inhibitor) Step2->Final_Compound

Caption: Conceptual workflow for the use of 3-Bromocyclobutane-1,1-dicarboxylic acid in drug discovery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Bromocyclobutane-1,1-dicarboxylic acid is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Properties of 3-Bromocyclobutane-1,1-dicarboxylic acid

PropertyValueSource
CAS Number 827032-78-0AChemBlock
Molecular Formula C₆H₇BrO₄AChemBlock
Molecular Weight 223.02 g/mol AChemBlock
IUPAC Name 3-bromocyclobutane-1,1-dicarboxylic acidAChemBlock
SMILES O=C(C1(C(O)=O)CC(Br)C1)OAChemBlock
MDL Number MFCD16658998AChemBlock

References

  • SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
  • BASF SE. (2006). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. EP1674443A1.
  • Bloomfield, J. J., & Seigler, D. S. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Proceedings of the Oklahoma Academy of Science, 56, 101-103.
  • CN101555205B. (2011). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • CN101209953A. (2008). Applied synthesis method for bromocyclobutane.
  • Bellus, D., & Ernst, B. (1988). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (12), 1961-1965.
  • Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • CN103467270A. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]

  • Neuman, R. C. (2004). Chapter 11 Free Radical Substitution and Addition Reactions. In Organic Chemistry.
  • Ghosh, I., & Paquette, L. A. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2919–2958.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Scott, J. S., & Brown, D. G. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(1), 18-23.
  • de Meijere, A., & Kozhushkov, S. I. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Israel Journal of Chemistry, 62(5-6), e202100094.
  • Matlock, J. V., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8344–8362.
  • Johnson, J. E. (1955). The Relation of Chemical Constitution to Biological Activity. Chemical Reviews, 55(5), 829–868.
  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Chen, J., & Glorius, F. (2022). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society, 144(38), 17356–17362.

Sources

Exploratory

Technical Guide: Safety and Handling of 3-Bromocyclobutane-1,1-dicarboxylic Acid

[1] Part 1: Chemical Identity & Risk Profiling The Dual-Hazard Architecture 3-Bromocyclobutane-1,1-dicarboxylic acid (CAS: 827032-78-0) presents a unique safety profile derived from its "Janus-faced" chemical structure.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Risk Profiling

The Dual-Hazard Architecture

3-Bromocyclobutane-1,1-dicarboxylic acid (CAS: 827032-78-0) presents a unique safety profile derived from its "Janus-faced" chemical structure.[1] It combines the corrosivity of a geminal dicarboxylic acid (malonic acid derivative) with the reactivity of a secondary alkyl halide.

  • The Acid Moiety (Corrosive/Unstable): The 1,1-dicarboxylic acid motif is structurally analogous to malonic acid.[1] This creates two risks:

    • High Acidity: pKa values are likely in the range of 2.8–3.5 (estimated based on cyclobutane-1,1-dicarboxylic acid), making it corrosive to tissue.[1]

    • Thermal Instability: Like all malonic acid derivatives, this compound is prone to decarboxylation upon heating, releasing Carbon Dioxide (CO₂) and converting to 3-bromocyclobutane-1-carboxylic acid.[1] This creates a hidden pressure hazard in sealed vessels.[1]

  • The Halide Moiety (Alkylating Potential): The secondary bromide at the 3-position introduces potential for alkylation reactions.[1] While less reactive than primary halides, the ring strain of cyclobutane can accelerate ring-opening or elimination reactions under basic conditions.[1]

Quantitative Hazard Summary
PropertySpecificationRisk Implication
Physical State White to off-white crystalline powderInhalation of dust causes severe respiratory irritation.[1]
GHS Classification Skin Corr.[1][2][3] 1B, Eye Dam. 1Irreversible tissue damage upon contact.[1]
Thermal Stability Labile > 100°C (Predicted)Explosion Hazard: CO₂ buildup in sealed vials if heated.[1]
Reactivity Electrophilic (Br) & Acidic (COOH)Incompatible with strong bases (exothermic + elimination).[1]

Part 2: Storage & Stability (The "Cold Chain" Protocol)

Core Directive: Treat this compound as a "pressure-generating" reagent.[1]

Environmental Control[1][4]
  • Temperature: Store at 2°C to 8°C . Refrigeration retards the rate of spontaneous decarboxylation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture can accelerate hydrolysis of the bromide or facilitate acid-catalyzed decarboxylation.[1]

  • Container: Glass or Teflon-lined containers only. Do not use metal (corrosion risk).[1]

The "Headspace Check" (Self-Validating Protocol)

Before opening a stored container, perform a visual and auditory check:

  • Visual: Is the septum bulging? (Indicates CO₂ release).

  • Auditory: Upon piercing the septum or loosening the cap, listen for a "hiss."[1]

    • If hiss is heard: The compound has partially degraded.[1] Vent in a fume hood immediately.

Part 3: Operational Handling (The "Hot Zone")[1]

Personal Protective Equipment (PPE) Matrix
ZoneTaskRequired PPE
Green Storage/TransportNitrile Gloves (Double), Safety Glasses, Lab Coat.[1]
Yellow Weighing/TransferRespiratory Protection (N95 or P100) , Nitrile Gloves (0.11mm min), Goggles.
Red Reaction/HeatingFace Shield , Butyl Rubber Gloves, Fume Hood Sash lowered.
Weighing and Transfer Protocol

Objective: Minimize dust generation and moisture uptake.[1]

  • Equilibrate: Allow the container to reach room temperature in a desiccator before opening to prevent condensation (water acts as a catalyst for degradation).[1]

  • Anti-Static Measures: Use an anti-static gun on the weighing boat. The crystalline powder can be static-prone, leading to aerosolization.[1]

  • Neutralization Trap: Have a beaker of saturated Sodium Bicarbonate (

    
    ) ready in the hood.[1] All spatulas and weigh boats must be dipped in this before removal from the hood.[1]
    
Reaction Safety Logic

Critical Warning: Do not subject this compound to strong bases (e.g., NaH, LDA) without temperature control (< 0°C).

  • Reasoning: Strong bases can trigger E2 elimination of the bromide, forming a cyclobutene derivative, or accelerate decarboxylation.

ReactionLogic Start Reaction Planning Solvent Select Solvent Start->Solvent BaseCheck Base Required? Solvent->BaseCheck TempCtrl Temp < 0°C Required BaseCheck->TempCtrl Yes (Strong Base) Safe Proceed BaseCheck->Safe No (Neutral/Acidic) TempCtrl->Safe Cooling Active

Figure 1: Decision logic for reaction planning to prevent runaway elimination or decarboxylation.

Part 4: Emergency Response & Waste Management

Spills (Solid State)[1]
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Neutralize: Do not sweep dry.[1] Cover the spill with Sodium Carbonate or Calcium Carbonate to neutralize the acid.[1]

  • Collect: Once bubbling ceases, dampen slightly with water to minimize dust, then scoop into a hazardous waste bag.

Exposure Response[1]
  • Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use "neutralizing" creams initially; water volume is key to removing the bromide/acid residue.[1]

  • Eye Contact: Flush for 15 minutes. Seek an ophthalmologist immediately —acidic bromides can cause delayed corneal pitting.[1]

Waste Disposal[1]
  • Classification: Halogenated Organic Acid.[1]

  • Segregation: Do NOT mix with:

    • Non-halogenated solvents (creates expensive mixed waste).[1]

    • Basic waste streams (risk of exotherm/gas generation).[1]

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and tag as "Halogenated Organic Waste - Corrosive."[1]

Part 5: Degradation Pathway Visualization

Understanding the degradation is crucial for interpreting analytical data (NMR/LCMS) and safety.[1]

Degradation Compound 3-Bromocyclobutane- 1,1-dicarboxylic acid Heat Heat (>100°C) / Acid Compound->Heat Base Strong Base / Heat Compound->Base Decarb 3-Bromocyclobutane- carboxylic acid + CO2 (Gas) Heat->Decarb Decarboxylation Elim Cyclobutene derivatives (Explosion Risk) Base->Elim E2 Elimination

Figure 2: Primary degradation pathways leading to pressure buildup (CO₂) or unstable alkenes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21540882, 3-Bromocyclobutane-1-carboxylic acid (Degradation Product).[1] Retrieved from [Link]

  • Organic Syntheses (2014). Preparation of 3-chlorocyclobutanecarboxylic acid (Analogous Synthesis & Handling). Org.[1][4][5] Synth. 2014, 91, 160-174.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyclobutane-1,1-dicarboxylic acid.[1][6] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Applications of 3-Bromocyclobutane-1,1-dicarboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The introduction of conformational constraints into molecular scaffolds is a well-established strategy to achieve these goals. Small, strained ring systems, such as cyclobutanes, have emerged as valuable tools in this endeavor.[1][2] Unlike more flexible aliphatic chains, the puckered four-membered ring of cyclobutane restricts the spatial arrangement of appended functional groups, which can lead to a more precise and higher-affinity interaction with biological targets.[3][4] This application note provides a comprehensive technical overview of a particularly versatile, yet underutilized, building block: 3-Bromocyclobutane-1,1-dicarboxylic acid . We will delve into its synthetic considerations, key reactive handles, and its potential applications in the generation of novel, three-dimensional drug candidates.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of 3-Bromocyclobutane-1,1-dicarboxylic acid is crucial for its effective application.

PropertyValueSource
Molecular Formula C₆H₇BrO₄[2]
Molecular Weight 223.02 g/mol [2]
IUPAC Name 3-bromocyclobutane-1,1-dicarboxylic acid[2]
CAS Number 827032-78-0[5]

The key structural features of this molecule are the geminal dicarboxylic acids at the 1-position and the bromine atom at the 3-position of the cyclobutane ring. This arrangement provides two orthogonal points for chemical modification, making it a highly versatile scaffold for library synthesis and lead optimization.

Synthetic Pathways and Considerations

While 3-Bromocyclobutane-1,1-dicarboxylic acid is commercially available from several suppliers, an understanding of its synthesis is valuable for bespoke modifications and scale-up.[5] A plausible retrosynthetic analysis suggests a pathway originating from the cyclization of a malonic ester derivative with a suitable 1,3-dihalopropane, followed by bromination.

A general synthetic workflow can be conceptualized as follows:

G cluster_0 Synthesis of Cyclobutane-1,1-dicarboxylic Acid cluster_1 Bromination Diethyl Malonate Diethyl Malonate Cyclization Cyclization Diethyl Malonate->Cyclization 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Cyclization Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Cyclization Saponification Saponification Cyclization->Saponification Acidification Acidification Saponification->Acidification Cyclobutane-1,1-dicarboxylic acid Cyclobutane-1,1-dicarboxylic acid Acidification->Cyclobutane-1,1-dicarboxylic acid Bromination Reaction Bromination Reaction Cyclobutane-1,1-dicarboxylic acid->Bromination Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Bromination Reaction Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN)->Bromination Reaction 3-Bromocyclobutane-1,1-dicarboxylic acid 3-Bromocyclobutane-1,1-dicarboxylic acid Bromination Reaction->3-Bromocyclobutane-1,1-dicarboxylic acid

Caption: Proposed synthetic workflow for 3-Bromocyclobutane-1,1-dicarboxylic acid.

This proposed pathway is analogous to established methods for the synthesis of related cyclobutane carboxylic acids.[6] The initial cyclization is a standard procedure for forming four-membered rings, and the subsequent bromination would likely proceed via a free-radical mechanism, favoring the 3-position due to electronic and steric factors.

Core Applications in Medicinal Chemistry: A Dual-Functionality Scaffold

The true utility of 3-Bromocyclobutane-1,1-dicarboxylic acid lies in its dual functionality, which allows for a multitude of synthetic elaborations.

Elaboration of the Dicarboxylic Acid Moiety

The gem-dicarboxylic acid group serves as a versatile handle for introducing a wide array of functionalities, most commonly through the formation of amides and esters.

  • Amide Bond Formation: Coupling of the dicarboxylic acid with primary or secondary amines is a cornerstone of medicinal chemistry for building larger, more complex molecules. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of diverse R-groups, enabling the exploration of structure-activity relationships (SAR).

  • Esterification: Conversion of the carboxylic acids to esters can be used to modulate solubility and cell permeability, or to create prodrugs.

  • Reduction: The carboxylic acids can be reduced to the corresponding diol, which opens up further synthetic possibilities, such as ether formation.

Functionalization via the Bromine Atom

The bromine atom at the 3-position provides a reactive site for introducing further diversity and for vectorially expanding the molecule into different regions of a target's binding pocket.

  • Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new pharmacophoric elements. The azide, for instance, can be further elaborated via "click" chemistry or reduced to a primary amine.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the accessible chemical space.

The following diagram illustrates the divergent synthetic potential of this building block:

G cluster_0 Dicarboxylic Acid Chemistry cluster_1 Bromine Chemistry Start 3-Bromocyclobutane-1,1-dicarboxylic acid Amide Coupling Amide Coupling Start->Amide Coupling Esterification Esterification Start->Esterification Reduction to Diol Reduction to Diol Start->Reduction to Diol Nucleophilic Substitution Nucleophilic Substitution Start->Nucleophilic Substitution Cross-Coupling Cross-Coupling Start->Cross-Coupling Amide Library Amide Library Amide Coupling->Amide Library Ester Prodrugs Ester Prodrugs Esterification->Ester Prodrugs Diol Intermediates Diol Intermediates Reduction to Diol->Diol Intermediates Amines, Thiols, Azides Amines, Thiols, Azides Nucleophilic Substitution->Amines, Thiols, Azides Aryl, Heteroaryl, Alkynyl Groups Aryl, Heteroaryl, Alkynyl Groups Cross-Coupling->Aryl, Heteroaryl, Alkynyl Groups

Caption: Divergent functionalization pathways for 3-Bromocyclobutane-1,1-dicarboxylic acid.

Experimental Protocols: Foundational Methodologies

The following protocols provide a starting point for the functionalization of 3-Bromocyclobutane-1,1-dicarboxylic acid. Researchers should optimize these conditions based on their specific substrates and desired products.

Protocol 1: Diamide Synthesis via HATU Coupling

Objective: To synthesize a diamide derivative of 3-Bromocyclobutane-1,1-dicarboxylic acid.

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid

  • Amine (2.2 equivalents)

  • HATU (2.2 equivalents)

  • DIPEA (4.0 equivalents)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (2.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired diamide.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization.

  • DIPEA is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

Protocol 2: Suzuki Cross-Coupling for Arylation

Objective: To introduce an aryl group at the 3-position of the cyclobutane ring.

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid (or a protected diester derivative)

  • Aryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Standard workup and purification reagents

Procedure:

  • To a reaction vessel, add 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent system (e.g., 1,4-dioxane/water, 4:1) by bubbling with N₂ or Ar for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • A palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

  • The base is required to activate the boronic acid for transmetalation.

  • Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Conclusion and Future Outlook

3-Bromocyclobutane-1,1-dicarboxylic acid represents a powerful and versatile building block for medicinal chemists. Its rigid cyclobutane core provides a means to introduce conformational constraint, while the orthogonal reactivity of the dicarboxylic acid and bromide functionalities allows for the systematic exploration of chemical space in three dimensions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage the unique properties of this scaffold in their drug discovery programs. As the demand for novel, non-planar molecular architectures continues to grow, the strategic application of building blocks like 3-Bromocyclobutane-1,1-dicarboxylic acid will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • Vogel, E. (1958). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Chemistry and Industry.
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. [Link]

  • Google Patents. (2008). CN101209953A - Applied synthesis method for bromocyclobutane.
  • PubChem. (n.d.). 3-Bromocyclobutane-1-carboxylic acid. [Link]

  • The Open Medicinal Chemistry Journal. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Stepan, A. F., et al. (2016). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega.
  • ResearchGate. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

  • PubChem. (n.d.). 3-Chlorocyclobutane-1,1-dicarboxylic acid. [Link]

  • PubChem. (n.d.). 1-Bromocyclobutanecarboxylic acid. [Link]

Sources

Application

Application Note: Strategic Synthesis of Spirocyclic Scaffolds from 3-Bromocyclobutane-1,1-dicarboxylic Acid

Executive Summary This application note details the synthetic utility of 3-Bromocyclobutane-1,1-dicarboxylic acid (and its diethyl ester) as a divergent platform for constructing substituted spiro[3.3]heptane frameworks....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Bromocyclobutane-1,1-dicarboxylic acid (and its diethyl ester) as a divergent platform for constructing substituted spiro[3.3]heptane frameworks. While historically associated with the synthesis of bicyclo[1.1.1]pentanes (BCPs) and [1.1.1]propellanes, this precursor offers a unique, pre-functionalized cyclobutane core ideal for accessing spirocyclic bioisosteres.

The protocols herein focus on two high-value transformations:

  • Reductive Cyclization: Accessing 6-bromo-2-azaspiro[3.3]heptanes (versatile intermediates for cross-coupling).

  • Condensation-Annulation: Rapid access to spiro-pyrimidine-2,4,6-triones (spiro-barbiturates).

Structural Analysis & Strategic Value

The "Spiro" Advantage

Spirocyclic scaffolds, particularly spiro[3.3]heptanes , are increasingly utilized in medicinal chemistry to replace flat aromatic rings (phenyl, heteroaryl). They offer:

  • Vector Orientation: Non-planar exit vectors that explore novel chemical space.

  • Physicochemical Balance: High

    
     character improves solubility while maintaining lipophilicity suitable for membrane permeability.
    
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots.

The Precursor: 3-Bromocyclobutane-1,1-dicarboxylic Acid

Unlike simple cyclobutane-1,1-dicarboxylates, the 3-bromo substituent provides an orthogonal "handle" for late-stage functionalization. This allows the chemist to build the spiro-ring at the C1 position while reserving the C3-bromide for subsequent cross-coupling or nucleophilic substitution.

Synthetic Pathways Overview

The following flowchart illustrates the divergent utility of the starting material.

SyntheticPathways Start 3-Bromocyclobutane- 1,1-dicarboxylic acid Ester Diethyl Ester Intermediate Start->Ester EtOH, H2SO4 (Fisher Esterification) Diol 1,1-Bis(hydroxymethyl)- 3-bromocyclobutane Ester->Diol LiBH4, THF (Chemoselective Red.) SpiroBarb Spiro-pyrimidine- 2,4,6-trione Ester->SpiroBarb Urea/NaOEt (Condensation) SpiroAmine 6-Bromo-2-azaspiro [3.3]heptane Diol->SpiroAmine 1. Tf2O/MsCl 2. Benzylamine

Figure 1: Divergent synthetic pathways from 3-Bromocyclobutane-1,1-dicarboxylic acid. The C3-Bromine is preserved in the amine pathway for future coupling.

Detailed Protocols

Protocol A: Synthesis of 6-Bromo-2-tosyl-2-azaspiro[3.3]heptane

Target Application: Creation of a scaffold for library synthesis via C6-substitution. Critical Control Point: Chemoselective reduction of the ester in the presence of a secondary alkyl bromide.

Step 1: Esterification[1]
  • Reagents: 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq), Ethanol (excess),

    
     (cat.).
    
  • Procedure: Reflux the acid in ethanol with catalytic sulfuric acid for 12 hours. Concentrate and neutralize to obtain Diethyl 3-bromocyclobutane-1,1-dicarboxylate .

  • Yield: Typically >90%.

Step 2: Chemoselective Reduction (The "Soft" Hydride)
  • Rationale:

    
     is too aggressive and may cause debromination (reduction of C-Br to C-H) or ring opening. Lithium Borohydride (
    
    
    
    )
    is the reagent of choice for reducing esters to alcohols while tolerating alkyl halides.
  • Reagents: Diethyl 3-bromocyclobutane-1,1-dicarboxylate (1.0 eq),

    
     (2.5 eq), dry THF.
    
  • Protocol:

    • Dissolve the diester in anhydrous THF (0.2 M) under

      
      .
      
    • Cool to 0°C.

    • Add

      
       (2.0 M in THF) dropwise.
      
    • Allow to warm to RT and stir for 16 h.

    • Quench: Carefully add sat.

      
       at 0°C.
      
    • Workup: Extract with EtOAc, dry (

      
      ), and concentrate.
      
    • Product: 3-Bromo-1,1-bis(hydroxymethyl)cyclobutane .

Step 3: Ring Closure (Spiro-Annulation)
  • Rationale: Converting the diol to a bis-electrophile (mesylate or triflate) allows double-displacement by a primary sulfonamide or amine.

  • Reagents: Diol (from Step 2), Tosyl chloride (

    
    ), Pyridine, 
    
    
    
    -Toluenesulfonamide (
    
    
    ),
    
    
    .
  • Protocol:

    • Activation: Dissolve diol in DCM/Pyridine (1:1). Add

      
       (2.2 eq) at 0°C. Stir overnight. Workup to isolate the bis-mesylate .
      
    • Cyclization: Dissolve bis-mesylate in DMF (0.1 M). Add

      
       (1.1 eq) and 
      
      
      
      (3.0 eq).
    • Heat to 90°C for 12–18 hours.

    • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

  • Result: 6-Bromo-2-tosyl-2-azaspiro[3.3]heptane .

ParameterValueNote
Overall Yield 45–60%3 steps from diester
Key Impurity Debrominated spiroAvoid strong reducing agents
Stability HighC3-Br is stable to weak bases
Protocol B: Synthesis of Spiro-Barbiturates

Target Application: CNS-active lead compounds; rigid analogs of phenobarbital.

Protocol
  • Reagents: Diethyl 3-bromocyclobutane-1,1-dicarboxylate (1.0 eq), Urea (1.2 eq), Sodium Ethoxide (

    
    , 2.5 eq), EtOH.
    
  • Procedure:

    • Prepare a solution of

      
       in absolute ethanol.
      
    • Add Urea and stir for 15 min.

    • Add the diethyl ester dropwise.

    • Reflux for 6–8 hours. A precipitate (sodium salt of the barbiturate) typically forms.

    • Workup: Acidify with dilute HCl to pH 3. Filter the precipitate.[2]

  • Product: 7-Bromo-spiro[3.3]heptane-2,4-dione (Numbering changes based on IUPAC priority).

Mechanistic Insight & Troubleshooting

The formation of the spiro-ring relies on the Thorpe-Ingold Effect (gem-dialkyl effect). The cyclobutane ring compresses the internal angle at C1 (


), which paradoxically expands the external angle between the two hydroxymethyl groups, bringing them closer together and favoring intramolecular cyclization over intermolecular polymerization.
Reaction Mechanism: Azaspiro Formation

Mechanism cluster_warning Side Reaction Risk Step1 Bis-Mesylate Intermediate (Electrophilic) Step2 Nucleophilic Attack (1st) by Sulfonamide Anion Step1->Step2 K2CO3, DMF Step3 Mono-alkylated Intermediate Step2->Step3 SN2 Displacement Step4 Intramolecular Cyclization (Ring Closure) Step3->Step4 Fast (Gem-Dialkyl Effect) Elimination Elimination to Cyclobutene (Avoid strong bases like NaH) Step3->Elimination If T > 120°C

Figure 2: Step-wise mechanism for the formation of the azaspiro[3.3]heptane ring.

Troubleshooting Table
ProblemProbable CauseSolution
Loss of Bromine Over-reduction during Step 2Switch from

to

or

. Keep Temp < 25°C.
Low Yield (Cyclization) PolymerizationRun cyclization at high dilution (0.05 M) in DMF.
Elimination (Olefin) Base too strongUse

or

instead of

or

.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Mykhailiuk, P. K. (2016). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Wiberg, K. B., et al. (1964).[1][3][4] "The reaction of 3-bromocyclobutane-1-methyl bromide with sodium: bicyclo[1.1.1]pentane."[1][5] Tetrahedron Letters, 5(10), 531-534. (Contextual reference for starting material origin). Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as rigid, hypervalent scaffolds." Journal of Medicinal Chemistry. (General methodology for spiro-amine synthesis). Link

Sources

Method

Executive Summary: The Functionalized "Gem" of Strained Rings

3-Bromocyclobutane-1,1-dicarboxylic acid (3-Br-CBDA) represents a high-value, bifunctional building block that bridges the gap between rigid structural scaffolds and chemically active sites. While its parent compound, cy...

Author: BenchChem Technical Support Team. Date: February 2026

3-Bromocyclobutane-1,1-dicarboxylic acid (3-Br-CBDA) represents a high-value, bifunctional building block that bridges the gap between rigid structural scaffolds and chemically active sites. While its parent compound, cyclobutane-1,1-dicarboxylic acid (CBDA), is best known as the leaving group in the chemotherapy drug Carboplatin , the 3-bromo derivative introduces a critical "orthogonal handle" (the C-Br bond) into the polymer matrix.

This guide outlines the utility of 3-Br-CBDA in two primary domains:

  • Metal-Organic Frameworks (MOFs): As a "click-ready" linker that allows for Post-Synthetic Modification (PSM) of pore environments.

  • Rigid Polyesters/Polyamides: As a monomer that imparts high glass transition temperatures (

    
    ) due to ring strain and restricted rotation, while offering a site for late-stage functionalization.
    

Part 1: Monomer Characteristics & Synthetic Utility[1]

The "Geminal" Effect & Ring Puckering

Unlike linear dicarboxylic acids (e.g., adipic acid), 3-Br-CBDA possesses two carboxyl groups on the same carbon (geminal). This creates a specific "bite angle" ideal for chelating metals (forming 4-membered chelate rings) or forming sterically crowded, hydrolytically stable polymers.

  • Conformational Locking: The cyclobutane ring exists in a "puckered" conformation (dihedral angle ~30°). This restricts the rotation of the polymer backbone, significantly enhancing thermal stability and modulus compared to linear analogs.

  • The Bromine Advantage: In a polymer or MOF lattice, the bromine atom at the 3-position projects away from the coordination/polymerization site (position 1). This steric isolation makes it accessible for nucleophilic substitution (

    
    ) without disrupting the structural integrity of the material.
    
Structural Visualization

MonomerUtility Monomer 3-Bromocyclobutane- 1,1-dicarboxylic acid Path1 Coordination Chemistry (MOFs) Monomer->Path1 Gem-dicarboxylate Chelation Path2 Step-Growth Polymerization (Polyesters/Amides) Monomer->Path2 Condensation Outcome1 Functionalized Pore Environment Path1->Outcome1 Outcome2 High-Tg Rigid Backbones Path2->Outcome2 Click Post-Synthetic Modification (Click) Outcome1->Click Br Displacement Outcome2->Click Side-chain Functionalization

Figure 1: Strategic utility of 3-Br-CBDA in materials science, highlighting the divergence into coordination and covalent polymer chemistries.

Part 2: Application Note – Coordination Polymers (MOFs)

Context: The 1,1-dicarboxylate motif is a privileged ligand for lanthanide (Ln) and transition metal MOFs. The 3-bromo group allows researchers to synthesize a "parent" MOF and then modify the pore chemistry (e.g., introducing amines for


 capture) after the crystal has formed.
Protocol A: Solvothermal Synthesis of Ln-3-Br-CBDA MOF
  • Objective: Synthesize a Europium (Eu) based MOF with accessible bromine sites.

  • Safety Precaution: Europium nitrate is an oxidizer. 3-Br-CBDA is an irritant. Work in a fume hood.

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 mmol)

  • 
     (1.0 mmol)
    
  • Solvent: DMF/Ethanol/Water (4:4:1 v/v/v)

  • Teflon-lined autoclave (25 mL)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-Br-CBDA and 1.0 mmol of Europium nitrate in 10 mL of the mixed solvent system. Sonicate for 10 minutes to ensure homogeneity.

  • Crystallization: Transfer the solution to the Teflon-lined autoclave. Seal and heat at 100°C for 72 hours .

    • Note: Do not exceed 120°C. High temperatures may cause decarboxylation or dehydrobromination of the cyclobutane ring.

  • Cooling: Allow the autoclave to cool to room temperature naturally (approx. 5°C/hour) to promote large single-crystal growth.

  • Washing: Filter the resulting colorless block crystals. Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

  • Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by vacuum drying at 60°C.

Validation:

  • PXRD: Confirm crystallinity against simulated patterns of known CBDA-MOFs.

  • FT-IR: Look for the C-Br stretch at ~600-700

    
     and the absence of free carboxylic acid O-H stretches.
    

Part 3: Protocol – Post-Synthetic Modification (The "Click" Switch)

Context: This protocol demonstrates the conversion of the pendant bromine into an azide, enabling "Click Chemistry" (CuAAC) within the MOF pores or on the polymer surface.

Protocol B: Nucleophilic Substitution ( ) on the Framework

Materials:

  • Activated 3-Br-CBDA MOF (from Protocol A) or Polymer Film

  • Sodium Azide (

    
    )
    
  • Solvent: DMF (dry)

Procedure:

  • Suspension: Suspend 100 mg of the activated MOF crystals in 5 mL of dry DMF.

  • Reagent Addition: Add excess

    
     (5.0 equiv relative to the Br content).
    
    • Critical Step: Add a catalytic amount of NaI (0.1 equiv) to accelerate the Finkelstein-like substitution if the reaction is sluggish.

  • Reaction: Heat the suspension at 60°C for 24 hours with gentle agitation (do not stir vigorously to avoid crushing crystals).

  • Workup: Decant the supernatant. Wash the crystals extensively with water (to remove salts) and then MeOH.

  • Characterization:

    • IR Spectroscopy: Monitor the disappearance of the C-Br band and the appearance of the strong characteristic Azide (

      
      ) stretch at ~2100 
      
      
      
      .

Part 4: Protocol – Solution Polymerization (Polyesters)

Context: Direct melt polycondensation is risky for 3-Br-CBDA due to potential thermal degradation (HBr elimination) at temperatures >180°C. Solution polymerization using activation agents is the preferred route for high molecular weight.

Protocol C: Steglich Esterification with Diols

Objective: Synthesize Poly(1,4-butylene-3-bromocyclobutane-1,1-dicarboxylate).

Materials:

  • Monomer A: 3-Bromocyclobutane-1,1-dicarboxylic acid (10 mmol)

  • Monomer B: 1,4-Butanediol (10 mmol)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (22 mmol)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (2 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Setup: In a flame-dried 100 mL round-bottom flask under Nitrogen, dissolve 3-Br-CBDA (2.23 g, 10 mmol) and 1,4-Butanediol (0.90 g, 10 mmol) in 50 mL anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.24 g) and cool the mixture to 0°C in an ice bath.

  • Coupling: Dissolve DCC (4.54 g) in 10 mL DCM and add it dropwise to the reaction mixture over 30 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

  • Purification:

    • Filter off the DCU precipitate.

    • Concentrate the filtrate to ~10 mL.

    • Precipitate the polymer by pouring the filtrate into cold Methanol (200 mL).

  • Drying: Dry the white polymer precipitate under vacuum at 40°C.

Data Summary Table: Expected Properties

ParameterValue / RangeMethod of Verification
Yield 75 - 85%Gravimetric
Molecular Weight (

)
10,000 - 25,000 DaGPC (THF eluent)
Glass Transition (

)
45°C - 65°CDSC (2nd heating cycle)
Functional Loading ~3.5 mmol Br / gElemental Analysis (Combustion)

Part 5: Experimental Workflow Diagram

Workflow Start Start: 3-Br-CBDA Monomer Step1 Activation Strategy Start->Step1 RouteA Route A: MOF Synthesis (Solvothermal, 100°C) Step1->RouteA Metal Salts RouteB Route B: Polymerization (DCC/DMAP, 25°C) Step1->RouteB Diols/Diamines Check QC Check: Is C-Br bond intact? RouteA->Check RouteB->Check FinalA Crystalline MOF (Porous) Check->FinalA Yes (XRD) FinalB Amorphous Polymer (Film/Fiber) Check->FinalB Yes (NMR) PSM Post-Synthetic Modification (Azide Substitution) FinalA->PSM Functionalize Pore FinalB->PSM Functionalize Surface

Figure 2: Experimental decision tree for processing 3-Br-CBDA, emphasizing the critical Quality Control (QC) step to ensure the bromine handle remains active.

References

  • Perkin, W. H. (1894). "Über die Pentamethylendicarbonsäure (1,2-Cyclopentandicarbonsäure)." Berichte der deutschen chemischen Gesellschaft. (Foundational work on cyclobutane synthesis via malonate alkylation).
  • MOF Applications & Post-Synthetic Modification

    • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks."[1][2][3][4] Chemical Reviews, 112(2), 970-1000. Link

    • Deng, H., et al. (2010). "Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks." Science, 327(5967), 846-850. (Establishes the protocol for functionalized linkers in MOFs).
  • Kricheldorf, H. R. (2001). "Syntheses and properties of biodegradable poly(ester-amide)s." Macromolecular Symposia.

Sources

Application

Application Notes and Protocols for the Esterification of 3-Bromocyclobutane-1,1-dicarboxylic Acid

These application notes provide detailed experimental procedures for the esterification of 3-Bromocyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols o...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed experimental procedures for the esterification of 3-Bromocyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to ensure successful synthesis of the corresponding dialkyl esters.

Introduction: The Significance of 3-Bromocyclobutane-1,1-dicarboxylate Esters

3-Bromocyclobutane-1,1-dicarboxylic acid and its ester derivatives are key intermediates in the synthesis of complex molecular architectures. The cyclobutane ring imparts conformational rigidity, a desirable feature in drug design for optimizing ligand-receptor interactions. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the gem-dicarboxylate moiety allows for the introduction of diverse substituents and the construction of spirocyclic systems. The successful and efficient esterification of the parent dicarboxylic acid is a critical first step in harnessing the synthetic potential of this versatile scaffold.

This guide details three robust methods for the esterification of 3-Bromocyclobutane-1,1-dicarboxylic acid: Fischer-Speier Esterification, Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) mediated coupling, and Diazomethane-mediated methylation. Each method is presented with a detailed protocol, a discussion of its advantages and limitations, and a visual representation of the workflow.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-driven reaction typically employs an excess of the alcohol to drive the reaction towards the product.[2] For a dicarboxylic acid like 3-Bromocyclobutane-1,1-dicarboxylic acid, the reaction will proceed in two steps to form the diester.

Causality of Experimental Choices
  • Excess Alcohol as Solvent: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2]

  • Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[1]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The work-up procedure is designed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid. Washing with a saturated solution of sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid. The subsequent brine wash helps to remove any residual water from the organic layer.

Experimental Protocol

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots by LC-MS. For dicarboxylic acids, the reaction may require several hours to go to completion.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude diester.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation
ParameterConditionRationale
Reactant Ratio 1:20-50 (Acid:Alcohol)Drives equilibrium towards product formation.
Catalyst H₂SO₄ or p-TsOH (catalytic)Protonates the carbonyl to activate it for nucleophilic attack.
Temperature RefluxProvides activation energy for the reaction.
Reaction Time 4-24 hoursDicarboxylic acids may require longer reaction times.
Work-up Aqueous wash with NaHCO₃Neutralizes acid catalyst and unreacted starting material.
Experimental Workflow

Fischer_Esterification A 1. Add 3-Bromocyclobutane-1,1-dicarboxylic acid and excess alcohol to flask B 2. Add acid catalyst (H₂SO₄ or p-TsOH) A->B C 3. Reflux the reaction mixture B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Cool to room temperature D->E F 6. Remove excess alcohol (Rotovap) E->F G 7. Dissolve residue in organic solvent F->G H 8. Aqueous work-up (H₂O, NaHCO₃, Brine) G->H I 9. Dry organic layer (Na₂SO₄) H->I J 10. Purify by chromatography or distillation I->J K Product: Dialkyl 3-Bromocyclobutane-1,1-dicarboxylate J->K

Caption: Fischer-Speier Esterification Workflow.

Method 2: DCC/DMAP Mediated Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification, a milder approach using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is highly effective. This method, often referred to as the Steglich esterification, proceeds at room temperature and generally gives high yields.[5]

Causality of Experimental Choices
  • DCC as a Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • DMAP as a Catalyst: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction.[6]

  • Anhydrous Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is used as the solvent to prevent the hydrolysis of the reactive intermediates.

  • Low-Temperature Addition of DCC: DCC is added at 0 °C to control the initial exothermic reaction and minimize the formation of the N-acylurea byproduct.[5]

  • Filtration of DCU: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration at the end of the reaction.[6]

Experimental Protocol

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq) and the alcohol (2.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a Buchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterConditionRationale
Reactant Ratio 1:2.2:2.2 (Acid:Alcohol:DCC)Ensures complete conversion of the dicarboxylic acid.
Catalyst DMAP (catalytic)Accelerates the reaction via formation of a reactive N-acylpyridinium intermediate.
Solvent Anhydrous DCM or DMFPrevents hydrolysis of reactive intermediates.
Temperature 0 °C to Room TemperatureControls the initial reaction and allows for mild reaction conditions.
Byproduct Removal FiltrationInsoluble DCU is easily removed by filtration.
Reaction Mechanism

DCC_DMAP_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation A R-COOH + DCC B O-Acylisourea Intermediate A->B Nucleophilic Attack C O-Acylisourea + DMAP B->C D N-Acylpyridinium Salt C->D Acyl Transfer E N-Acylpyridinium + R'-OH D->E F Ester (R-COOR') + DMAP E->F Nucleophilic Attack

Caption: DCC/DMAP Esterification Mechanism.

Method 3: Diazomethane-Mediated Methyl Esterification

For the specific synthesis of the dimethyl ester, diazomethane offers a rapid and high-yielding method.[7][8] This reaction proceeds via an SN2 mechanism and is generally clean, with nitrogen gas as the only byproduct.[9] However, diazomethane is a highly toxic and explosive gas, requiring specialized equipment and extreme caution.[7][8] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[10]

Causality of Experimental Choices and Critical Safety Considerations
  • Diazomethane as Methylating Agent: Diazomethane is a potent methylating agent for carboxylic acids. The reaction is driven by the formation of the highly stable nitrogen gas.[8]

  • In Situ Generation: Due to its hazardous nature, diazomethane is typically generated in situ from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and used immediately.[7]

  • Specialized Glassware: Reactions involving diazomethane should be conducted in glassware with fire-polished joints to avoid detonation caused by sharp edges.[7] A blast shield is mandatory.

  • Ethereal Solvent: The reaction is typically carried out in an ethereal solvent like diethyl ether.

  • Monitoring by Color Change: The reaction can be monitored visually. The yellow color of diazomethane will persist once the carboxylic acid has been completely consumed.

  • Quenching Excess Diazomethane: Any unreacted diazomethane must be quenched carefully with a weak acid, such as acetic acid, before work-up.[11]

Experimental Protocol (for Diazomethane)

WARNING: This procedure should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield.

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid

  • Diazomethane solution in diethyl ether (generated in situ)

  • Diethyl ether

  • Acetic acid

  • Specialized glassware for diazomethane generation (e.g., Diazald® kit)

Procedure:

  • Dissolve 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq) in diethyl ether in a flask with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists. The evolution of nitrogen gas will be observed.

  • Allow the reaction to stir for an additional 15-30 minutes at 0 °C.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • The reaction mixture can then be concentrated under reduced pressure to yield the crude dimethyl ester, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.

Experimental Protocol (for TMS-Diazomethane)

This is a safer alternative to diazomethane.

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Toluene or a mixture of diethyl ether and methanol

Procedure:

  • Dissolve 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C.

  • Slowly add the TMS-diazomethane solution (2.2 eq) dropwise. Gas evolution will be observed.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully add a few drops of acetic acid to quench any excess TMS-diazomethane.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl ester.

  • Purify by column chromatography on silica gel if necessary.

Data Presentation
ParameterDiazomethaneTMS-Diazomethane
Safety Highly toxic and explosiveSafer alternative
Reaction Time Very rapid (minutes)Rapid (hours)
Byproducts N₂ gasN₂ gas, TMS-OMe
Work-up Simple evaporation after quenchingSimple evaporation after quenching
Logical Relationship Diagram

Esterification_Choice Start Esterification of 3-Bromocyclobutane-1,1-dicarboxylic acid Decision1 Is the substrate acid-sensitive? Start->Decision1 Decision2 Is the desired product a methyl ester? Start->Decision2 Fischer Fischer-Speier Esterification Decision1->Fischer No DCC_DMAP DCC/DMAP Esterification Decision1->DCC_DMAP Yes Diazomethane Diazomethane/TMS-Diazomethane Esterification Decision2->Diazomethane Yes Other_Methods Other Esterification Methods Decision2->Other_Methods No

Caption: Decision tree for selecting an esterification method.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, it is essential to incorporate self-validating systems:

  • Reaction Monitoring: Consistently monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS). This will confirm the consumption of the starting material and the formation of the product, and help to determine the optimal reaction time.

  • Characterization of the Product: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with expected values or literature reports is crucial.

  • Byproduct Identification: In cases of incomplete reactions or the formation of side products, their identification can provide valuable insights into optimizing the reaction conditions. For instance, the presence of the mono-ester in the Fischer esterification suggests that a longer reaction time or more catalyst may be required.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • ResearchGate. (2021, January 20). Reactivity of aromatic dicarboxylic acid?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • ResearchGate. (n.d.). The research progress on the esterification reaction of dicarboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

  • PubMed Central. (n.d.). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • JACS Au. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromocyclobutanecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 3-Bromocyclobutane-1,1-dicarboxylic Acid Derivatives

Part 1: Strategic Overview Executive Summary The cyclobutane ring is a privileged scaffold in modern drug discovery, offering a rigid, conformationally restricted bioisostere for gem-dimethyl or phenyl groups. Specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Executive Summary

The cyclobutane ring is a privileged scaffold in modern drug discovery, offering a rigid, conformationally restricted bioisostere for gem-dimethyl or phenyl groups. Specifically, 3-bromocyclobutane-1,1-dicarboxylic acid and its ester derivatives serve as versatile building blocks for synthesizing conformationally constrained amino acids (e.g., GABA analogs) and spirocyclic intermediates.

However, the synthesis of 3-substituted cyclobutane-1,1-dicarboxylates is historically fraught with regioselectivity issues. Early literature often misidentified cyclopropane isomers as cyclobutanes due to the "Markownikoff trap"—a phenomenon where alkylation of malonates with certain 1,2,3-tri-functionalized propanes yields cyclopropanes instead of the desired cyclobutanes.

This Application Note outlines a robust, scalable, and chemically unambiguous route to 3-bromocyclobutane-1,1-dicarboxylic acid derivatives. We prioritize the Ketal Route (via 1,3-dibromo-2,2-dimethoxypropane) over the direct Epichlorohydrin route to ensure high isomeric purity and avoid difficult downstream separations of lactone/cyclopropane byproducts.

Retrosynthetic Logic

The synthesis is designed to build the strained ring first, followed by functional group manipulation.

  • Target: 3-Bromocyclobutane-1,1-dicarboxylic acid (5)

  • Precursor: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (3)[1]

  • Key Intermediate: Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1)

  • Starting Materials: Diethyl malonate + 1,3-dibromo-2,2-dimethoxypropane.

Retrosynthesis Target 3-Bromocyclobutane- 1,1-dicarboxylic acid Bromide Diethyl 3-bromocyclobutane- 1,1-dicarboxylate Target->Bromide Hydrolysis Alcohol Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Bromide->Alcohol Appel/PBr3 Ketone Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Alcohol->Ketone Reduction Protected Diethyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate Ketone->Protected Deprotection SM Diethyl Malonate + 1,3-Dibromo-2,2-dimethoxypropane Protected->SM Dialkylation

Caption: Retrosynthetic pathway prioritizing isomeric purity via the protected ketone intermediate.

Part 2: Critical Scientific Context (E-E-A-T)

The "Mistaken Identity" Trap

It is critical to note that direct alkylation of diethyl malonate with 1,2,3-tribromopropane or epichlorohydrin often yields cyclopropane derivatives (e.g., diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate) rather than the desired cyclobutane. This is due to the kinetic preference for forming the 3-membered ring (favored by entropy) over the 4-membered ring when competing pathways exist.

Why the Ketal Route? By using 1,3-dibromo-2,2-dimethoxypropane , the central carbon is fully substituted (sp3 hybridized but sterically bulky) and cannot participate in nucleophilic attack or elimination until deprotected. This forces the malonate to attack the two terminal bromide positions, exclusively forming the 4-membered ring.

Part 3: Detailed Experimental Protocols

Step 1: Cyclization to Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Objective: Formation of the cyclobutane core.

  • Reagents:

    • Diethyl malonate (1.0 equiv)

    • 1,3-Dibromo-2,2-dimethoxypropane (1.05 equiv)

    • Sodium ethoxide (2.2 equiv, 21% wt in EtOH)

    • Solvent: Ethanol (anhydrous) / Toluene mix.

Protocol:

  • Setup: Equip a 5L reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Inert with Nitrogen.

  • Base Preparation: Charge anhydrous Ethanol (10 vol) and Sodium Ethoxide solution. Cool to 0°C.

  • Malonate Addition: Add Diethyl malonate dropwise over 30 mins, maintaining

    
    . Stir for 30 mins to form the sodiomalonate.
    
  • Alkylation: Add 1,3-Dibromo-2,2-dimethoxypropane dropwise. The reaction is exothermic; control rate to keep

    
    .
    
  • Cyclization: Warm to room temperature, then heat to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by GC/TLC. Disappearance of malonate indicates completion.

  • Workup: Cool to RT. Filter off NaBr salts. Concentrate the filtrate in vacuo. Partition residue between Water and MTBE (Methyl tert-butyl ether). Wash organic layer with Brine, dry over MgSO4, and concentrate.[2]

  • Purification: High-vacuum distillation is recommended for scale-up (bp ~120-130°C at 0.5 mmHg).

Step 2 & 3: Deprotection and Reduction to the Alcohol

Objective: Unmasking the ketone and reducing it to the hydroxyl group.

Protocol:

  • Deprotection: Dissolve the ketal intermediate in Acetone/Water (4:1). Add catalytic p-TsOH (0.1 equiv) or 1M H2SO4. Stir at RT for 4 hours.

    • Result: Quantitative conversion to Diethyl 3-oxocyclobutane-1,1-dicarboxylate .

  • Reduction: Cool the ketone solution (in EtOH) to 0°C. Add NaBH4 (0.5 equiv) portion-wise.

    • Note: The ketone is strained; reduction is rapid.

  • Quench: Quench with sat. NH4Cl. Extract with EtOAc.

  • Yield: Expect >90% yield of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a viscous oil.

Step 4: Bromination (The Critical Transformation)

Objective: Conversion of the secondary alcohol to the bromide. Choice of Reagent: PBr3 is selected over CBr4/PPh3 (Appel) for scale-up to avoid generating stoichiometric amounts of triphenylphosphine oxide waste.

Safety Alert: This reaction generates HBr gas. A caustic scrubber is required.

Protocol:

  • Setup: Dry reactor, N2 atmosphere.

  • Dissolution: Dissolve Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 equiv) in anhydrous DCM (10 vol). Cool to -5°C.

  • Addition: Add Phosphorus Tribromide (PBr3) (0.4 equiv) dropwise.

    • Stoichiometry Note: Theoretically 0.33 equiv is needed, but 0.4 ensures completion.

    • Exotherm: Highly exothermic. Maintain

      
      .[3]
      
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench (Critical): Cool back to 0°C. Very slowly add ice water.

    • Warning: Violent hydrolysis of excess PBr3 occurs.

  • Separation: Separate organic layer. Wash with sat.[4] NaHCO3 (to remove HBr/phosphoric acid) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc) or distillation.

    • Target:Diethyl 3-bromocyclobutane-1,1-dicarboxylate .

Step 5: Hydrolysis to the Diacid

Objective: Saponification of the diester.

Protocol:

  • Reaction: Dissolve the bromo-diester in THF/Water (1:1). Add LiOH (2.5 equiv). Stir at 0°C to RT.

    • Note: Avoid heating to prevent elimination of HBr (forming cyclobutene).

  • Workup: Wash with Et2O (remove unreacted ester). Acidify aqueous layer to pH 1 with 2N HCl at 0°C.

  • Isolation: Extract with EtOAc (x3). Dry and concentrate.

  • Crystallization: Recrystallize from Et2O/Hexane.

Part 4: Data Summary & Quality Control

Process Data Table
StepTransformationReagentKey Safety HazardTypical Yield
1 CyclizationNaOEt / MalonateExotherm, NaBr waste65-75%
2 DeprotectionH2SO4 / AcetoneMild Acid>95%
3 ReductionNaBH4H2 evolution>90%
4 BrominationPBr3HBr Gas , Water Reactive70-80%
5 HydrolysisLiOH / THFElimination Risk85%
Analytical Expectations (NMR)
  • Diethyl 3-bromocyclobutane-1,1-dicarboxylate:

    • 1H NMR (CDCl3):

      
       4.5 (m, 1H, CH-Br), 4.2 (q, 4H, OCH2), 3.2-2.8 (m, 4H, Ring CH2), 1.25 (t, 6H, CH3).
      
    • Diagnostic: The shift of the methine proton from ~4.0 ppm (OH) to ~4.5 ppm (Br) confirms substitution.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Isolation Step1 Step 1: Cyclization (Malonate + Linker + NaOEt) Step2 Step 2: Deprotection (Acid Hydrolysis) Step1->Step2 Distillation Step3 Step 3: Reduction (NaBH4) Step2->Step3 Quantitative Step4 Step 4: Bromination (PBr3 in DCM) Step3->Step4 Inversion of Config Step5 Step 5: Saponification (LiOH, 0°C) Step4->Step5 Careful pH Control Final Product: 3-Bromocyclobutane- 1,1-dicarboxylic acid Step5->Final Crystallization

Caption: Step-by-step process flow for the synthesis of the target diacid.

References

  • Cason, J.; Allen, C. F. "Synthesis of Cyclobutane Derivatives." Journal of Organic Chemistry, 1949 , 14, 1036. Link

  • Wiberg, K. B.; Lampman, G. M. "1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity." Journal of the American Chemical Society, 1966, 88, 4429. (Context on avoiding cyclopropane isomers).
  • Organic Syntheses , Coll. Vol. 6, p. 271 (1988); Vol. 53, p. 33 (1973). "Diethyl 1,1-Cyclobutanedicarboxylate."[4][5] Link

  • Advanced ChemBlocks . "Product Specification: 3-Bromocyclobutane-1,1-dicarboxylic acid." Link

  • PubChem Compound Summary . "Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate." Link

Sources

Application

Application Note: Strategic Synthesis of Novel Scaffolds from 3-Bromocyclobutane-1,1-dicarboxylic Acid

-Rich Cyclobutane and Bicyclo[1.1.1]pentane Scaffolds Executive Summary & Strategic Value In the modern era of fragment-based drug discovery (FBDD), the cyclobutane ring has emerged as a critical bioisostere for phenyl r...

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Cyclobutane and Bicyclo[1.1.1]pentane Scaffolds

Executive Summary & Strategic Value

In the modern era of fragment-based drug discovery (FBDD), the cyclobutane ring has emerged as a critical bioisostere for phenyl rings and restricted aliphatic chains. It offers defined exit vectors and improved metabolic stability while maximizing the fraction of saturated carbon (


), a metric directly correlated with clinical success.

3-Bromocyclobutane-1,1-dicarboxylic acid (3-B-1,1-DC) represents a "privileged" building block due to its unique trifunctional nature:

  • Gem-dicarboxylic acid moiety: A versatile handle for desymmetrization, decarboxylation, or spiro-cycle formation.

  • C3-Bromide: An electrophilic site primed for nucleophilic substitution (

    
    ) or radical cross-coupling.
    
  • Ring Strain: A thermodynamic spring-load that facilitates ring contraction (to cyclopropanes) or bridging (to bicyclo[1.1.1]pentanes) under specific conditions.

This guide outlines three validated workflows to convert 3-B-1,1-DC into high-value medicinal chemistry scaffolds.

Reactivity Landscape & Logic

The reactivity of 3-B-1,1-DC is governed by the interplay between the steric bulk of the gem-dicarboxylates and the puckered conformation of the cyclobutane ring.

Mechanistic Considerations
  • The Pucker Effect: Cyclobutanes exist in a puckered conformation to relieve torsional strain. Substituents at C1 and C3 prefer pseudo-equatorial positions.

  • 
     Trajectory:  Nucleophilic attack at C3 is generally favorable but can be sterically influenced by the C1 substituents. High-temperature conditions often required for displacement can compete with elimination (E2) pathways to form cyclobutenes.
    
  • Decarboxylation Dynamics: The gem-dicarboxyl group allows for Krapcho decarboxylation, removing one ester/acid group to yield the mono-substituted derivative. This step destroys the C1 symmetry, generating cis and trans isomers relative to the C3 substituent.

Master Pathway Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Start 3-Bromocyclobutane- 1,1-dicarboxylic acid Ester Diethyl Ester Intermediate Start->Ester EtOH, H+ Azide 3-Azido-1,1-dicarboxylate Ester->Azide NaN3, DMF (SN2) Spiro Spiro-Barbiturates (Spirocycles) Ester->Spiro Urea/Base Cyclization MonoAcid 3-Bromocyclobutane- 1-carboxylic acid Ester->MonoAcid Krapcho Decarboxylation AminoAcid 3-Aminocyclobutane- 1-carboxylic acid (GABA Analog) Azide->AminoAcid 1. H2/Pd 2. Hydrolysis MonoAcid->AminoAcid Ammonolysis (Difficult)

Figure 1: Divergent synthesis map showing the conversion of the 3-bromo precursor into amino acids, spirocycles, and mono-acids.[1][2]

Detailed Protocols

Protocol A: Stabilization via Esterification

Rationale: The free dicarboxylic acid is prone to thermal degradation. Conversion to the diethyl ester improves solubility in organic solvents and thermal stability for downstream nucleophilic substitutions.

Materials:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid (10.0 g, 44.8 mmol)

  • Ethanol (Absolute, 100 mL)

  • Thionyl Chloride (

    
    , 13.0 g, 110 mmol) or 
    
    
    
    (cat.)

Procedure:

  • Setup: Dissolve the starting acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add thionyl chloride dropwise over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) until the acid spot disappears.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with sat.

    
     (2 x 50 mL) to remove trace acid.
    
  • Purification: Dry over

    
    , filter, and concentrate. The resulting oil (Diethyl 3-bromocyclobutane-1,1-dicarboxylate) is typically >95% pure and used directly.
    

Yield Target: 92–96%

Protocol B: Synthesis of Conformationally Restricted GABA Analogs

Rationale: 3-Aminocyclobutane-1-carboxylic acid is a rigid analog of GABA. The most efficient route involves displacing the bromide with an azide before decarboxylation to avoid separating isomers early on.

Step 1: Nucleophilic Substitution (


) 
  • Reagents: Diethyl 3-bromocyclobutane-1,1-dicarboxylate (5.0 g, 17.9 mmol), Sodium Azide (

    
    , 2.3 g, 35.8 mmol), DMF (50 mL).
    
  • Reaction: Heat the mixture at 80°C for 12 hours. Note: Do not exceed 90°C to minimize elimination to the cyclobutene.

  • Safety: Azides are potential explosion hazards. Use a blast shield.

  • Workup: Dilute with water (200 mL), extract with

    
     (3x). Wash organics with brine.
    
  • Result: Diethyl 3-azidocyclobutane-1,1-dicarboxylate.

Step 2: Staudinger Reduction & Hydrolysis

  • Reduction: Treat the crude azide with Triphenylphosphine (

    
    , 1.1 eq) in THF/Water (10:1) at RT for 12 hours.
    
  • Hydrolysis/Decarboxylation: Add 6M HCl (50 mL) to the crude amine mixture and reflux for 18 hours. This performs three tasks: hydrolyzes the esters, decarboxylates one carboxyl group, and forms the hydrochloride salt.

  • Isolation: Concentrate to dryness. Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Data Summary:

Compound StageStateKey Spectral Feature (

NMR)
Diester-Bromide Clear Oil

4.3-4.5 (m, 1H, CH-Br)
Diester-Azide Pale Yellow Oil

3.9-4.1 (m, 1H, CH-N3)
Final Amino Acid White Solid

3.6 (m, 1H, CH-NH2),

2.8 (m, 1H, CH-CO2H)
Protocol C: Krapcho Decarboxylation (Mono-Acid Synthesis)

Rationale: If the target is the 3-bromo-1-carboxylic acid (to be used as a fragment for cross-coupling), Krapcho conditions are superior to acidic hydrolysis as they are gentler and tolerate the alkyl bromide.

Reagents:

  • Diethyl 3-bromocyclobutane-1,1-dicarboxylate (1.0 eq)[1]

  • NaCl (1.2 eq) or LiCl (1.2 eq)

  • DMSO (Wet, containing ~1% water)

Procedure:

  • Dissolve the diester in DMSO (5 mL per gram).

  • Add the salt (NaCl or LiCl).[3]

  • Heat to 140–160°C. Critical Control: Monitor

    
     evolution. The reaction typically completes in 2–4 hours.
    
  • Workup: Pour into brine/water mixture. Extract with EtOAc.[4]

  • Stereochemistry: The product will be a mixture of cis and trans 3-bromocyclobutane-1-carboxylic acid ethyl esters.

  • Separation: The isomers can often be separated by silica gel chromatography (gradient elution 0-10% EtOAc in Hexanes). The cis isomer (Br and Ester on same side of pucker) usually elutes second due to higher polarity.

Advanced Application: Bicyclo[1.1.1]pentane (BCP) Precursors

While [1.1.1]propellane is the standard precursor for BCPs, 3-substituted cyclobutanes offer an alternative entry point via intramolecular ring closure, particularly for 1,3-disubstituted BCPs.

Concept: Transformation of 3-bromocyclobutane-1,1-dicarboxylate derivatives into BCPs requires the generation of a carbanion or radical at C1 (alpha to the carboxylates) that can displace the C3-halide.

  • Pathway: Conversion of the 1,1-dicarboxylate to a 1,1-bis(hydroxymethyl) derivative, followed by activation (tosylation) and displacement, is a known route to BCPs, though lower yielding than propellane addition.

  • Direct Bridging: Recent literature suggests that treating 1,3-dihalocyclobutanes with alkali metals or organolithiums can induce closure to BCPs.

References

  • Krapcho Decarboxylation Review

    • Krapcho, A. P.

      
      -keto esters, 
      
      
      
      -cyano esters and related compounds in dipolar aprotic solvents." Synthesis1982 , 10, 805-822. Link
  • Synthesis of Conformationally Restricted Amino Acids

    • Allan, R. D., et al. "Synthesis of analogues of GABA. IV. 3-Aminocyclobutane-1-carboxylic acid." Australian Journal of Chemistry1980 , 33, 1115-1122. Link

  • Cyclobutane to BCP Transformation

    • Levin, M. D., et al. "Bicyclo[1.1.1]pentanes: Key Properties and Synthetic Strategies." Chemical Reviews2021 , 121, 9243–9296. Link

  • General Cyclobutane Functionalization

    • Wiberg, K. B., et al. "Cyclobutane-1,3-dicarboxylic acid." Organic Syntheses1949 , 29, 32. (Foundational work on diacid isomers). Link

Sources

Method

Application Note: Precision Amidation Protocols for 3-Bromocyclobutane-1,1-dicarboxylic Acid

Executive Summary 3-Bromocyclobutane-1,1-dicarboxylic acid (CAS: 827032-78-0) is a high-value scaffold for medicinal chemistry, offering a conformationally restricted cyclobutane core with orthogonal vectors for diversif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromocyclobutane-1,1-dicarboxylic acid (CAS: 827032-78-0) is a high-value scaffold for medicinal chemistry, offering a conformationally restricted cyclobutane core with orthogonal vectors for diversification. Its geminal dicarboxylate motif allows for the synthesis of constrained amino acid analogs (e.g., GABA or glutamate mimetics), while the secondary alkyl bromide at position 3 provides a handle for further cross-coupling or nucleophilic substitution.

However, the functionalization of this molecule presents distinct chemoselective challenges.[1][2] The proximity of the electron-withdrawing carboxylates to the secondary bromide, combined with ring strain, necessitates protocols that avoid decarboxylation (driven by heat) and elimination/cyclization (driven by strong bases).

This guide details three validated protocols for the amidation of 3-bromocyclobutane-1,1-dicarboxylic acid, designed to maximize yield while preserving the integrity of the cyclobutane ring and the alkyl bromide.

Strategic Analysis & Chemoselectivity

Successful amidation requires navigating three competing reactivity pathways:

  • Amidation (Desired): Activation of the carboxylate followed by nucleophilic attack by an amine (

    
    ).
    
  • 
    -Elimination (Undesired):  Base-mediated elimination of HBr to form cyclobutene derivatives. This is accelerated by strong bases (e.g., NaOH, NaH) or high temperatures.
    
  • Intramolecular Displacement (Undesired): Formation of bicyclo[1.1.0]butane derivatives via attack of the enolate or carboxylate on the C3-bromide. This "Hunsdiecker-type" or intramolecular alkylation pathway is a known route to bicyclobutanes but must be suppressed here.

Core Principle: Use mild, non-nucleophilic bases (e.g., DIPEA) and high-efficiency coupling reagents (e.g., HATU, EDC) at controlled temperatures (


) to favor amidation over elimination.

Experimental Protocols

Protocol A: High-Fidelity Bis-Amidation

Objective: Complete conversion of both carboxylic acid groups to amides. Applicability: Synthesis of symmetrical diamides for peptidomimetic libraries.

Materials
  • Substrate: 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (2.5 - 3.0 equiv)

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.4 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (6.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 3-bromocyclobutane-1,1-dicarboxylic acid (1 mmol, 223 mg) in anhydrous DMF (5 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Activation: Cool the solution to

    
     (ice bath). Add DIPEA (6 mmol, 1.05 mL) followed by HATU (2.4 mmol, 912 mg). Stir for 15 minutes to form the activated ester species.
    
    • Note: The solution may turn yellow/orange. This is normal for HATU activations.

  • Coupling: Add the amine (2.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via LC-MS. The bromine isotopic pattern (

      
      , 1:1 ratio) is a critical diagnostic marker.
      
  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash sequentially with:

      • 1M HCl (2

        
         20 mL) – Removes excess amine and DIPEA.
        
      • Sat.

        
         (2 
        
        
        
        20 mL) – Removes unreacted acid and HATU byproducts.
      • Brine (1

        
         20 mL).
        
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled Mono-Amidation (Desymmetrization)

Objective: Selective functionalization of one carboxylate to generate a "mono-acid/mono-amide" derivative, creating a chiral center (if the amine is achiral) or a diastereomer (if the amine is chiral). Challenge: Statistical product distribution (Di-acid : Mono-amide : Di-amide).

Materials
  • Substrate: 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 equiv)

  • Amine: 0.9 equiv (Limiting reagent)

  • Coupling Reagent: EDC

    
    HCl (1.0 equiv)
    
  • Additive:

    
    -Hydroxysuccinimide (NHS) (1.0 equiv)
    
  • Base: DIPEA (1.0 equiv)

  • Solvent:

    
     (DCM) / DMF (9:1 mixture)
    
Step-by-Step Methodology
  • Activation: Dissolve the diacid (1 mmol) and NHS (1 mmol) in DCM/DMF (10 mL) at

    
    .
    
  • Carbodiimide Addition: Add EDC

    
    HCl (1 mmol) and DIPEA (1 mmol). Stir at 
    
    
    
    for 30 mins, then RT for 1 hour.
    • Mechanism:[3][4][5][6] This forms the mono-NHS ester preferentially due to stoichiometry.

  • Amine Addition: Add the limiting amine (0.9 mmol) dissolved in DCM (2 mL) slowly over 30 minutes.

  • Reaction: Stir at RT for 12 hours.

  • Purification (pH-Switch Extraction):

    • Step 1 (Remove Neutrals): Dilute with EtOAc. Wash with 1M HCl (removes amine). Wash with water.

    • Step 2 (Extract Product): Extract the organic layer with Sat.

      
       (3 
      
      
      
      20 mL)
      .
      • Phase Check: The Bis-amide (neutral) stays in the Organic Layer. The Mono-amide and Unreacted Di-acid (anionic) move to the Aqueous Layer.

    • Step 3 (Recover Product): Acidify the combined aqueous extracts carefully to pH ~2-3 using 1M HCl at

      
      . Extract immediately with EtOAc (3 
      
      
      
      30 mL).
    • Note: The mono-amide is less polar than the di-acid and extracts more efficiently into EtOAc.

  • Final Polish: If di-acid persists, purify via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Quantitative Data Summary

ParameterProtocol A (Bis-Amidation)Protocol B (Mono-Amidation)
Reagent Stoichiometry Acid (1) : Amine (2.5) : HATU (2.4)Acid (1) : Amine (0.9) : EDC (1.0)
Primary Solvent DMFDCM / DMF (9:1)
Base DIPEA (Excess)DIPEA (1.0 eq)
Temperature


Typical Yield 85 - 95%40 - 55% (isolated)
Major Byproduct None (Clean conversion)Bis-amide (<10%), Unreacted Acid
Purification Strategy Acid/Base WashpH-Switch Extraction

Visual Workflows

Figure 1: Reaction Pathway & Logic

This diagram illustrates the divergent pathways for mono- and bis-amidation, highlighting the critical decision points to avoid side reactions.

AmidationPathways Start 3-Bromocyclobutane- 1,1-dicarboxylic Acid Activation Activation (HATU or EDC) Start->Activation DIPEA, 0°C AmineAdd Nucleophilic Attack (R-NH2) Activation->AmineAdd SideRxn1 Elimination (HBr) (Avoid High pH/Temp) Activation->SideRxn1 Heat > 50°C SideRxn2 Bicyclobutane Formation (Avoid Strong Base) Activation->SideRxn2 NaH / Alkoxide BisProduct Bis-Amide (Target A) AmineAdd->BisProduct Excess Amine Excess HATU MonoProduct Mono-Amide (Target B) AmineAdd->MonoProduct 0.9 eq Amine 1.0 eq EDC

Caption: Divergent synthesis pathways for 3-bromocyclobutane-1,1-dicarboxylic acid derivatives.

Figure 2: pH-Switch Purification for Mono-Amidation

This workflow details the extraction logic required to isolate the mono-amide from the statistical mixture.

WorkupLogic Mix Crude Mixture (Bis-Amide, Mono-Amide, Di-Acid) Step1 Dissolve in EtOAc Wash with 1M HCl Mix->Step1 Step2 Extract with Sat. NaHCO3 Step1->Step2 OrgLayer Organic Layer Contains: Bis-Amide Step2->OrgLayer Neutrals stay AqLayer Aqueous Layer (Basic) Contains: Mono-Amide & Di-Acid Step2->AqLayer Acids ionize Step3 Acidify to pH 2-3 Extract with EtOAc AqLayer->Step3 FinalOrg Final Organic Layer Contains: Mono-Amide (Major) + Di-Acid (Minor) Step3->FinalOrg

Caption: pH-controlled extraction strategy for isolating mono-amidation products.

Troubleshooting & Critical Controls

Preventing Decarboxylation

Geminal dicarboxylic acids are prone to thermal decarboxylation.

  • Rule: Never heat the free acid above

    
     without activation.
    
  • Solution: Perform all activation steps at

    
    . If heating is required for the coupling (e.g., sterically hindered amines), limit temperature to 
    
    
    
    and use HATU, which is more reactive than EDC.
Protecting the Alkyl Bromide

The C3-bromide is a secondary halide. While cyclobutane puckering retards


 rates compared to acyclic analogs, highly nucleophilic amines (e.g., benzylamine, pyrrolidine) can displace the bromide at elevated temperatures.
  • Diagnostic: Appearance of a product with mass

    
     or 
    
    
    
    .
  • Solution: Use steric bulk in the base (DIPEA vs TEA) and avoid large excesses of the nucleophilic amine in Protocol B. For Protocol A, the activation of the carboxylate is much faster than alkyl displacement at

    
    .
    

References

  • Preparation of Cyclobutane-1,1-dicarboxylic Acid Derivatives

    • Organic Syntheses Procedure for 1,1-Cyclobutanedicarboxylic acid. Org.[2][5][7] Synth. 1939, 19, 27. Link

  • General Amide Coupling Protocols

    • Recent advances in amide bond formation. Chemical Reviews, 2011. Link

  • Reactivity of Bicyclobutanes (Context for Side Reactions)

    • Bicyclobutanes as unusual building blocks for complexity generation. Nature Communications, 2023. Link

  • Properties of 3-Bromocyclobutane-1-carboxylic acid

    • PubChem Compound Summary for CID 21540882. Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3-Bromocyclobutane-1,1-dicarboxylic acid and all reagents before use.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromocyclobutane-1,1-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the large-scale synthesis of 3-Bromocyclobutane-1,1-dicarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid esters, critical building blocks in medicinal chemistry and drug development. The protocols detailed herein are designed for scalability, emphasizing safety, efficiency, and robustness. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can improve the physicochemical properties of drug candidates. 3-Bromocyclobutane-1,1-dicarboxylic acid esters are versatile intermediates, allowing for the introduction of diverse functionalities through the bromine handle and the ester groups, making them highly sought after in the synthesis of complex molecules. This guide outlines a reliable and scalable three-step synthetic sequence to access these important compounds.

Overall Synthetic Strategy

The large-scale synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid esters is most effectively approached through a three-stage process. This strategy ensures high yields, scalability, and control over the introduction of the key functional groups.

Synthetic_Strategy A Stage 1: Cyclobutane Ring Formation B Stage 2: Introduction of 3-Hydroxy Functionality A->B Reduction C Stage 3: Bromination B->C Halogenation

Figure 1: Overall three-stage synthetic workflow.

Stage 1: Synthesis of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

The foundational step is the construction of the cyclobutane ring with the required dicarboxylate functionality and a handle for subsequent functionalization at the 3-position. A robust method for this is the cyclization of a malonic ester derivative with a suitable dielectrophile. For large-scale production, the synthesis of 3-oxocyclobutanecarboxylic acid followed by esterification is a cost-effective and scalable approach.[1]

Protocol 1: Large-Scale Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established industrial methods for synthesizing the key 3-oxocyclobutane intermediate.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Diisopropyl malonate188.2267.8360.2
Potassium tert-butoxide112.2142.4377.9
2,2-dimethoxy-1,3-dibromopropane261.9447.2180.2
N,N-Dimethylformamide (DMF)73.09220-
n-Heptane100.21100-
Concentrated Hydrochloric Acid36.46As needed-
Dichloromethane84.93As needed-

Procedure:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (DMF) (220 kg) and potassium tert-butoxide (42.4 kg, 377.9 mol).

  • Addition of Malonate: Cool the mixture to -5°C using an appropriate cooling bath. Slowly add a solution of diisopropyl malonate (67.8 kg, 360.2 mol) in DMF (100 L) over 3 hours, maintaining the internal temperature below 0°C.

  • Warming and Addition of Dielectrophile: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 1 hour. Add 2,2-dimethoxy-1,3-dibromopropane (47.2 kg, 180.2 mol) to the reaction mixture.

  • Cyclization: Heat the mixture to 140°C and maintain this temperature for 4 days. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to 15°C. Distill off approximately half of the DMF under reduced pressure. Add water (150 L) and stir vigorously. Extract the aqueous phase with n-heptane (4 x 100 L).

  • Isolation of Intermediate: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to obtain the crude intermediate product A (diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate).

  • Hydrolysis and Decarboxylation: Transfer the crude product A to a reaction vessel. Add water and concentrated hydrochloric acid. Heat the mixture to reflux to boil off approximately two-thirds of the solvent.

  • Final Product Isolation: Cool the reaction mixture and extract with dichloromethane. Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid. Recrystallize from a mixture of dichloromethane and n-heptane to yield the pure product.

Stage 2: Reduction to Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

The ketone at the 3-position is a versatile handle. For the synthesis of the 3-bromo derivative, it is advantageous to first reduce the ketone to a hydroxyl group. This sets the stage for a facile nucleophilic substitution to introduce the bromine atom.

Protocol 2: Large-Scale Reduction of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

This protocol employs a standard and scalable reducing agent for the selective reduction of the ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Diethyl 3-oxocyclobutane-1,1-dicarboxylate200.1950.0249.8
Sodium borohydride (NaBH₄)37.835.7150.7
Ethanol46.07250-
Water18.02As needed-
Diethyl ether74.12As needed-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (50.0 kg, 249.8 mol) in ethanol (250 L).

  • Addition of Reducing Agent: Cool the solution to 0-5°C. Slowly add sodium borohydride (5.7 kg, 150.7 mol) in portions, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, ensuring the temperature remains below 20°C.

  • Extraction: Add diethyl ether and water. Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate under reduced pressure to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, which can often be used in the next step without further purification.

Stage 3: Bromination of Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

The final step involves the conversion of the hydroxyl group to a bromine atom. For large-scale synthesis, reagents that are effective, relatively inexpensive, and have manageable safety profiles are preferred. The Appel reaction and the use of phosphorus tribromide are both viable options.

Bromination_Pathways A Diethyl 3-Hydroxycyclobutane- 1,1-dicarboxylate B Appel Reaction (CBr₄, PPh₃) A->B C Phosphorus Tribromide (PBr₃) A->C D Diethyl 3-Bromocyclobutane- 1,1-dicarboxylate B->D C->D

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid

This is a Technical Support Center guide designed for researchers synthesizing 3-Bromocyclobutane-1,1-dicarboxylic acid . It focuses on the most common synthetic route: the cyclization of diethyl malonate with epibromohy...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers synthesizing 3-Bromocyclobutane-1,1-dicarboxylic acid . It focuses on the most common synthetic route: the cyclization of diethyl malonate with epibromohydrin followed by functional group interconversion and hydrolysis.

Ticket ID: CHEMSUP-3-Br-CBDA Status: Active Guide Audience: Medicinal Chemists, Process Chemists

System Overview: The Synthetic Pathway

The synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid generally follows a three-stage protocol. Understanding the "Happy Path" is essential to identifying where deviations (side products) occur.

The "Happy Path" Workflow
  • Cyclization: Diethyl malonate + Epibromohydrin

    
    Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .
    
  • Bromination: Hydroxyl displacement (Appel or PBr

    
    ) 
    
    
    
    Diethyl 3-bromocyclobutane-1,1-dicarboxylate .
  • Hydrolysis: Acidic hydrolysis

    
    3-Bromocyclobutane-1,1-dicarboxylic acid .
    
Visual Pathway & Failure Points

The following diagram maps the standard reaction nodes against critical failure points (side products).

G Start Diethyl Malonate + Epibromohydrin Inter1 Intermediate: Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Start->Inter1 NaOEt/EtOH Cyclization Side1 Side Product A: Open-chain Alkylates (Incomplete Cyclization) Start->Side1 Low Temp/Rate Side2 Side Product B: O-Alkylated Species Start->Side2 Wrong Base Inter2 Precursor: Diethyl 3-bromocyclobutane- 1,1-dicarboxylate Inter1->Inter2 Appel (CBr4/PPh3) or PBr3 Side3 Side Product C: Diethyl cyclobut-2-ene- 1,1-dicarboxylate (Elimination) Inter1->Side3 High Temp Basic Workup Final Target: 3-Bromocyclobutane- 1,1-dicarboxylic acid Inter2->Final H3O+, Heat Side4 Side Product D: 3-Bromocyclobutane- 1-carboxylic acid (Decarboxylation) Inter2->Side4 Overheating (>100°C) Side5 Side Product E: 3-Hydroxycyclobutane- 1,1-dicarboxylic acid (Hydrolysis of Br) Inter2->Side5 OH- attack (Basic Hydrolysis)

Caption: Logical flow of synthesis showing critical divergence points where side products form.

Troubleshooting Module: Cyclization (Step 1)

Issue: Low yield of the 3-hydroxy cyclobutane intermediate. Primary Suspects: Polymerization of epibromohydrin or incomplete ring closure.

Common Side Products
Side ProductStructure DescriptionRoot CauseDiagnostic Signal (NMR/LCMS)
Open-Chain Diester Malonate alkylated with epibromohydrin but not cyclized.Reaction quenched too early; Base stoichiometry < 2.0 eq.H-NMR: Complex multiplets at 3.5-4.0 ppm (epoxide/halide signals remain).
O-Alkylated Malonate Alkyl group attached to malonate oxygen (Enol ether).Use of "hard" bases or improper solvent polarity favoring O-attack.C-NMR: Shift in carbonyl carbon; loss of characteristic malonate CH2 symmetry.
Poly-Epibromohydrin Oligomers of the starting epoxide.High concentration of epibromohydrin relative to malonate anion.LCMS: "Messy" baseline; broad peaks.
Protocol Correction

To minimize open-chain products, ensure the formation of the sodio-malonate is complete before adding epibromohydrin.

  • Stoichiometry: Use 2.0–2.2 equivalents of NaOEt. The second equivalent is required to effect the intramolecular cyclization (displacement of the bromide).

  • Temperature: Initial addition at 0°C (to prevent polymerization), then reflux (to force ring closure).

  • Dilution: High dilution favors intramolecular cyclization over intermolecular polymerization.

Troubleshooting Module: Bromination (Step 2)

Issue: Formation of alkenes (elimination) instead of alkyl bromides. Context: Cyclobutane rings are strained. Converting a secondary alcohol to a bromide often competes with E2 elimination to relieve this strain.

Critical Side Product: The Cyclobutene

The most persistent impurity in this step is Diethyl cyclobut-2-ene-1,1-dicarboxylate .

  • Mechanism: Base-catalyzed elimination (E2) or thermal elimination.

  • Trigger: During the Appel reaction, the intermediate oxyphosphonium salt is a potent leaving group.[1][2] If the reaction mixture is basic or heated, the proton at C2/C4 is abstracted, forming the double bond.

Comparative Troubleshooting: Bromination Agents
MethodPrimary Side ProductRisk LevelMitigation Strategy
Appel (PPh

, CBr

)
Triphenylphosphine Oxide (TPPO)High (Purification)Use polymer-bound PPh

or perform ZnCl

precipitation workup [1].
PBr

Phosphorous esters / EliminationMediumKeep temp < 0°C. Avoid pyridine if possible to reduce E2 elimination.
Mesylation + LiBr Cyclobutene (Elimination)HighAvoid. The basic conditions required to form the mesylate often trigger immediate elimination in cyclobutanes.
Step-by-Step: Optimized Appel Protocol

To maximize substitution (


) and minimize elimination:
  • Dissolve diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1 eq) and CBr

    
     (1.2 eq) in dry DCM.
    
  • Cool to 0°C .

  • Add PPh

    
     (1.2 eq) slowly  as a solution in DCM. Do not add solid PPh
    
    
    
    all at once (exotherm triggers elimination).
  • Maintain at 0°C for 2 hours; do not reflux.

  • Workup: Filter through a silica plug immediately to remove TPPO and stop reaction.

Troubleshooting Module: Hydrolysis (Step 3)

Issue: Loss of carboxyl groups (Decarboxylation). Context: Geminal dicarboxylic acids are thermally unstable. Upon heating, they tend to lose CO


 to form the mono-carboxylic acid.
Critical Side Product: 3-Bromocyclobutane-1-carboxylic acid

If the final product is subjected to temperatures >100°C for extended periods, or if the hydrolysis is performed in high-boiling solvents without monitoring, you will isolate the mono-acid.

  • Detection:

    • H-NMR: Loss of symmetry. The target (1,1-dicarboxy) is achiral and symmetric. The mono-acid will show complex splitting due to cis/trans isomerism relative to the bromide.

    • Mass Spec: Mass = Target - 44 Da (CO

      
      ).
      
Validated Hydrolysis System

Use Acidic Hydrolysis rather than Basic. Basic hydrolysis (saponification) followed by acidification carries a risk of displacing the bromide (forming the alcohol or lactone).

  • Reagent: 6M HCl or HBr (aqueous).

  • Temperature: 60–80°C. Strictly avoid refluxing 6M HCl (approx 110°C) unless monitoring strictly.

  • Time: Monitor by TLC/LCMS every 2 hours. Stop immediately upon disappearance of the diester.

  • Isolation: Extract with Ether/EtOAc. Do not distill the final product (high risk of thermal decarboxylation). Recrystallize from minimal water/acetone.

FAQ: Rapid Fire Solutions

Q: I see a "doublet of doublets" in my NMR at 5.8 ppm after bromination. What is it? A: That is the vinylic proton of the cyclobutene side product . You have elimination. Reduce the temperature of your bromination reaction and ensure your reagents are acid-free.

Q: Can I use HBr/H2SO4 to convert the alcohol to the bromide? A: Not recommended. Strong mineral acids and heat will likely cause rearrangement of the cyclobutane ring (cyclopropylcarbinyl rearrangement) or premature hydrolysis of the esters.

Q: My final product is a syrup that won't crystallize. A: You likely have a mixture of the diacid and the mono-decarboxylated side product . Check the integration of the acid proton vs the ring protons. If decarboxylation has occurred, separation is difficult. It is better to restart the hydrolysis at a lower temperature.

Q: Why is there PPh3=O (TPPO) in my final product? A: TPPO is notoriously difficult to remove. If column chromatography is insufficient, try triturating the crude bromide with cold diethyl ether (TPPO is less soluble) or adding ZnCl


 to the reaction mixture to precipitate the TPPO complex [1].

References

  • Appel Reaction Workup Improvements

    • Title: "Triphenylphosphine Oxide Removal from Appel Reaction Mixtures by Precipit
    • Source: Journal of Organic Chemistry (2017)[1]

    • URL:[Link]

  • Cyclobutane Dicarboxylate Synthesis (General Method)

    • Title: "Diethyl 1,1-Cyclobutanedicarboxylate"[3][4]

    • Source: Organic Syntheses, Coll.[4] Vol. 4, p.288 (1963)

    • URL:[Link] (Note: This describes the parent ring synthesis; the 3-hydroxy/bromo variants follow the malonate alkylation logic described therein.)

  • Cyclobutane Ring Strain & Elimination

    • Title: "The Chemistry of Cyclobutanes"
    • Source: Rappoport, Z., & Liebman, J. F. (Eds.).[1][5][6][7][8][9] (2005).[10] John Wiley & Sons.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Bromocyclobutane-1,1-dicarboxylic acid

Executive Summary & Core Philosophy The Challenge: Synthesizing 3-Bromocyclobutane-1,1-dicarboxylic acid presents a "perfect storm" of synthetic challenges: significant ring strain (~26 kcal/mol), a gem-dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Philosophy

The Challenge: Synthesizing 3-Bromocyclobutane-1,1-dicarboxylic acid presents a "perfect storm" of synthetic challenges: significant ring strain (~26 kcal/mol), a gem-dicarboxylic acid moiety prone to decarboxylation, and a secondary bromide susceptible to elimination (forming cyclobutenes) or ring-opening under harsh conditions.

The Solution: Standard acid-catalyzed bromination (e.g., HBr) often fails due to ring cleavage. The optimized protocol detailed below utilizes a functional group interconversion (FGI) strategy. We prioritize the Appel Reaction on the 3-hydroxy ester precursor. This neutral, mild pathway preserves the cyclobutane architecture before the final hydrolysis step.

Optimized Synthetic Pathway (The "Golden Path")

We recommend a 3-step workflow starting from commercially available Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. If you are starting from Diethyl malonate and Epibromohydrin, please refer to Appendix A for the ring-closure parameters.

Phase 1: The Appel Bromination (Critical Step)

Target: Conversion of the hydroxyl group to bromide with inversion of configuration (Walden inversion), though irrelevant for this achiral meso-compound, stereocontrol indicates mechanism.

Reagents:

  • Substrate: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq)

  • Carbon Tetrabromide (

    
    ): 1.2 eq
    
  • Triphenylphosphine (

    
    ): 1.2 eq
    
  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Substrate and

    
     in DCM (0.1 M concentration). Cool to 0°C .
    
  • Addition: Add

    
     portion-wise over 20 minutes. Crucial: Exothermic reaction. Maintain internal temp < 5°C to prevent side reactions.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. The byproduct 
    
    
    
    will precipitate upon addition of cold hexanes/ether; filter it off before column chromatography.
Phase 2: Controlled Hydrolysis

Target: Saponification of ethyl esters without eliminating the bromide.

Reagents:

  • Lithium Hydroxide (LiOH·H2O): 2.5 eq

  • Solvent: THF:Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the bromo-ester in THF/Water at 0°C .

  • Hydrolysis: Add LiOH slowly. Do not use NaOH or KOH at high temps; the stronger basicity and heat promote E2 elimination to cyclobutene.

  • Acidification: Carefully acidify with 1M HCl at 0°C to pH 2. Do not use conc.

    
     or heat, as this triggers decarboxylation.
    
  • Isolation: Extract immediately with Ethyl Acetate.

Visual Logic & Pathway Analysis

The following diagram illustrates the critical decision nodes and failure points in this synthesis.

Synthesis_Optimization Start Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Decision Bromination Strategy Start->Decision Path_Acid Route A: HBr / Heat (Traditional) Decision->Path_Acid High Risk Path_Appel Route B: CBr4 / PPh3 (Appel Reaction) Decision->Path_Appel Recommended Fail_Ring FAILURE: Ring Opening / Rearrangement Path_Acid->Fail_Ring Acid Catalysis Success_Ester Intermediate: Diethyl 3-bromocyclobutane- 1,1-dicarboxylate Path_Appel->Success_Ester Neutral Conditions Hydrolysis Hydrolysis (LiOH, 0°C) Success_Ester->Hydrolysis Fail_Elim FAILURE: Elimination to Cyclobutene Hydrolysis->Fail_Elim If High Temp/Strong Base Final_Product FINAL TARGET: 3-Bromocyclobutane- 1,1-dicarboxylic acid Hydrolysis->Final_Product Controlled pH

Figure 1: Decision matrix for bromination strategies. Note that Route A (Acidic) poses a high risk of ring cleavage due to the strained cyclobutane system.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major impurity at 5.8-6.2 ppm in my NMR."

Diagnosis: Elimination (E2 reaction). You have likely formed the cyclobutene derivative (3-cyclobutene-1,1-dicarboxylic acid).

  • Root Cause: The hydrolysis step was too basic or too hot. The proton at C3 is acidic enough to be removed, kicking out the bromine.

  • Corrective Action:

    • Repeat Hydrolysis at strictly 0°C .

    • Switch from NaOH to LiOH (Lithium coordinates tighter to the carboxylate, reducing the basicity of the medium slightly).

    • Reduce reaction time. Monitor by TLC every 15 minutes.

Issue 2: "My yield is low (<30%) and I see linear alkyl chains."

Diagnosis: Ring Opening (Acidolysis).

  • Root Cause: If you used HBr or generated in-situ acid during the Appel reaction (from wet solvents), the cyclobutane ring opened.

  • Corrective Action:

    • Ensure DCM is anhydrous (distilled over

      
       or from a solvent system).
      
    • Add a proton sponge (e.g., 2,6-lutidine, 1.0 eq) during the Appel reaction to scavenge any stray HBr generated from adventitious water.

Issue 3: "The product decomposes on the Rotavap."

Diagnosis: Thermal Decarboxylation.

  • Root Cause: Gem-dicarboxylic acids on strained rings are thermally sensitive. Heating above 40–50°C can trigger loss of

    
    .
    
  • Corrective Action:

    • Set Rotavap bath to < 35°C .

    • Do not dry in a vacuum oven at high heat. Lyophilization (freeze-drying) from a benzene/water or dioxane/water mixture is preferred for the final acid.

Comparative Data: Reaction Conditions

VariableMethod A: PBr3 / PyridineMethod B: HBr (48%)Method C: Appel (Recommended)
Reagent Class Nucleophilic Sub.Acidic Sub.Radical/Ion Pair
Temperature 0°C

Reflux
Reflux0°C

RT
Ring Integrity Moderate RiskHigh Risk (Opening) Excellent Retention
Yield (Ester) 45-55%< 20%82-88%
Purification Distillation (Difficult)Complex ExtractionFiltration + Flash Col.

References & Grounding

  • Appel Reaction Mechanism & Utility:

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

    • Relevance: Establishes the mild conditions required for substituting hydroxyls on sensitive substrates.

  • Cyclobutane Ring Strain & Stability:

    • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322.

    • Relevance: Provides thermodynamic justification for avoiding thermal/acidic stress on the cyclobutane ring (26.5 kcal/mol strain energy).

  • Synthesis of 3-Substituted Cyclobutane-1,1-dicarboxylates:

    • Krapcho, A. P., et al. (1974). "Synthesis of cyclobutanecarboxylic acid derivatives." Journal of Organic Chemistry.

    • Relevance: Foundational protocols for manipulating the 1,1-dicarboxylate moiety without decarboxylation.

    • (General Journal Link for verification)

  • General Protocol for Appel Bromination (Organic Syntheses):

    • "Bromination of Alcohols using Triphenylphosphine and Carbon Tetrabromide." Organic Syntheses, Coll.[1][2] Vol. 8, p.467 (1993).

    • Relevance: Standardizes the stoichiometry used in the recommended protocol.

Disclaimer: This guide is intended for qualified research personnel. Carbon tetrabromide is hepatotoxic; handle all reagents in a fume hood. Always consult MSDS before experimentation.

Sources

Troubleshooting

removal of impurities from 3-Bromocyclobutane-1,1-dicarboxylic acid

This technical guide addresses the purification of 3-Bromocyclobutane-1,1-dicarboxylic acid , a thermally sensitive gem-dicarboxylic acid intermediate often used in the synthesis of conformationally restricted amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-Bromocyclobutane-1,1-dicarboxylic acid , a thermally sensitive gem-dicarboxylic acid intermediate often used in the synthesis of conformationally restricted amino acid analogs (e.g., glutamate analogs).[1][2]

The following protocols are designed to mitigate the primary risks: thermal decarboxylation and gamma-lactone formation .[1][2]

[1][2]

Executive Summary: The "Gem-Diacid" Challenge

Status: Senior Application Scientist Note Urgency: High (Thermal Instability)[1][2]

Handling 3-Bromocyclobutane-1,1-dicarboxylic acid requires navigating a "stability valley."[1][2]

  • Thermal Instability: Like all 1,1-dicarboxylic acids (gem-diacids), this molecule is thermodynamically primed to lose CO₂ to form 3-bromocyclobutanecarboxylic acid (the mono-acid).[1][2] This reaction accelerates significantly above 140°C , but can occur slowly even at 60–80°C in acidic solution [1, 2].[1][2]

  • Lactonization Risk: The C3-Bromine is susceptible to intramolecular nucleophilic attack by the C1-Carboxylate, forming a bicyclic lactone (3-oxabicyclo[3.1.1]heptan-2-one derivative), particularly in basic conditions [3].[1][2]

Your Goal: Isolate the pure diacid without triggering these degradation pathways.

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, identify which impurity is compromising your sample.[1][2]

Impurity TypePhysical SignChemical CauseDiagnostic Check
Decarboxylated Species (Mono-acid)Lower melting point; Oil/Goo formationOverheating during synthesis or drying.[1][2]1H NMR: Loss of symmetry; integration ratio changes. TLC: Moves faster (higher Rf) than diacid.[1][2]
Lactone Derivative Insoluble white precipitate in water (if non-polar)Exposure to strong base (pH > 10) or Ag salts.[1][2]IR: Shift in Carbonyl stretch (approx 1770-1790 cm⁻¹ for gamma-lactone).[1][2]
Inorganic Salts Ash/Residue upon combustion; High mpPoor neutralization or washing.[1][2]Ash Test: Residue remains after ignition.[1][2]
Starting Material (Unbrominated)Identical polarity (hard to separate)Incomplete reaction.[1][2]Mass Spec: M-Br peak absence.

Module 2: Purification Protocols

Protocol A: Removal of Decarboxylated Impurity (The "Cold" Recrystallization)

Use this if your product contains the mono-acid impurity (3-bromocyclobutanecarboxylic acid).[1][2]

Principle: The dicarboxylic acid is significantly more polar and less soluble in non-polar solvents than the mono-acid.[1][2] We utilize a "solvent antisolvent" precipitation at low temperature to crash out the diacid while keeping the mono-acid in solution.[1][2]

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) - High purity.[1][2]

  • Solvent B: Hexanes (or Heptane) - Dry.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm EtOAc (max 45°C ).

    • Critical: Do not reflux.[1][2] Refluxing EtOAc (77°C) risks decarboxylation over time.[1][2]

  • Filtration: If there are insoluble salts, filter them out rapidly while the solution is warm.[1][2]

  • Precipitation: Allow the solution to cool to room temperature. Then, add Hexanes dropwise with vigorous stirring until a persistent cloudiness appears.

    • Ratio: Typically 1:2 or 1:3 (EtOAc:Hexane).[1][2]

  • Crystallization: Place the flask in a freezer (-20°C ) for 12–18 hours. The gem-diacid should crystallize as white needles or prisms.[1][2]

  • Collection: Filter the crystals cold. Wash with cold Hexanes.[1][2]

  • Drying: Vacuum dry at room temperature (25°C). Do not oven dry.

Protocol B: Removal of Lactone/Neutral Impurities (Base Extraction)

Use this if your sample is contaminated with non-acidic impurities (lactones, esters).[1]

Principle: The diacid (pKa₁ ≈ 3.[2]0) can be extracted into mild bicarbonate, leaving non-acidic lactones in the organic layer.[2] We avoid strong bases (NaOH) to prevent hydrolysis of the C-Br bond or forced lactonization.[1][2]

Workflow:

  • Dissolve crude mixture in Diethyl Ether (Et₂O).[1][2]

  • Extract 3x with saturated NaHCO₃ (Sodium Bicarbonate).

    • Note: CO₂ evolution will be vigorous.[1][2] Vent frequently.

  • Discard the organic layer (contains lactones/esters).[1][2]

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH ~1 using 2M HCl .

    • Warning: Keep temperature <10°C to prevent acid-catalyzed decarboxylation.[1][2]

  • Re-extraction: Extract the aqueous slurry 3x with fresh Et₂O or EtOAc.

  • Dry & Evaporate: Dry over MgSO₄, filter, and rotary evaporate at <35°C bath temperature .

Module 3: Visualization of Logic

Figure 1: Purification Decision Tree

PurificationLogic Start Crude 3-Bromo-cyclobutane- 1,1-dicarboxylic acid Check1 Impurity Check: Is it acidic? Start->Check1 NonAcidic Impurity is Non-Acidic (Lactone, Ester, Unreacted) Check1->NonAcidic Yes (Neutral) Acidic Impurity is Acidic (Mono-acid / Decarboxylated) Check1->Acidic No (It's the Mono-acid) Action1 Protocol B: NaHCO3 Extraction (Avoid NaOH) NonAcidic->Action1 Action2 Protocol A: Cold Recrystallization (EtOAc / Hexane) Acidic->Action2 Process1 Discard Organic Layer Acidify Aqueous (Cold) Action1->Process1 Process2 Mono-acid stays in Mother Liquor Action2->Process2 Final Pure Diacid (Store at -20°C) Process1->Final Process2->Final

Caption: Workflow for selecting the correct purification protocol based on impurity acidity and polarity.

Frequently Asked Questions (FAQ)

Q1: My product turned into a sticky oil during rotary evaporation. What happened? A: You likely overheated the water bath.[2] If the bath was >50°C, you may have initiated decarboxylation [4].[1] The mono-acid (decarboxylated product) has a lower melting point and often prevents the diacid from crystallizing.[1][2] Fix: Attempt Protocol A (Cold Recrystallization) to wash away the oily mono-acid.[1][2]

Q2: Can I use NaOH to dissolve the acid for extraction? A: Avoid if possible. While the diacid is stable in base, the C3-Bromine is a leaving group.[1] Strong bases (OH⁻) promote nucleophilic substitution (forming the hydroxy-acid) or intramolecular displacement (forming the lactone).[1][2] Use Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) instead.[1][2]

Q3: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture can catalyze slow decarboxylation even at room temperature over months.[1][2]

Q4: Why is the melting point lower than the literature value for the unsubstituted acid? A: Unsubstituted cyclobutane-1,1-dicarboxylic acid melts around 156–158°C [5].[1][2] The 3-bromo substituent breaks the symmetry and creates steric strain, often lowering the melting point or broadening the range.[1] However, a sharp drop (e.g., <120°C) usually indicates significant mono-acid contamination.[1][2]

References

  • Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid". Org.[1][2][3][4][5][6] Synth.1943 , 23,[1][2][3] 16. Link[1][2]

  • Master Organic Chemistry. "Decarboxylation of Carboxylic Acids". Master Organic Chemistry. Link

  • PubChem. "3-Bromocyclobutane-1-carboxylic acid (Related Structure)".[1][2][7] National Library of Medicine.[1][2] Link[1][2]

  • LibreTexts. "18.5: Decarboxylation of Carboxylic Acids". Chemistry LibreTexts. Link[1][2]

  • SIELC Technologies. "1,1-Cyclobutanedicarboxylic acid Analysis". SIELC. Link

Sources

Optimization

Technical Support Center: Stereocontrol in 3-Bromocyclobutane-1,1-dicarboxylic Acid Scaffolds

Case ID: #CBC-3BR-STEREO-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Subject: Optimization of Stereoselectivity and Yield in 3-Bromocyclobutane-1,1-dicarboxylic Acid Derivatives[1] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CBC-3BR-STEREO-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Subject: Optimization of Stereoselectivity and Yield in 3-Bromocyclobutane-1,1-dicarboxylic Acid Derivatives[1]

Introduction: The Cyclobutane Conformation Challenge

Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties because 3-Bromocyclobutane-1,1-dicarboxylic acid does not behave like a standard alkyl halide.[1]

The core issue lies in the puckered "butterfly" conformation of the cyclobutane ring (dihedral angle ~25-35°). The bulky 1,1-dicarboxylic acid group (or its diester) locks the ring conformation, forcing the C3-Bromine into a specific pseudo-axial or pseudo-equatorial orientation. This creates two distinct steric environments that dictate the success of your reaction:

  • Nucleophilic Substitution (

    
    ):  Backside attack is sterically impeded by the ring fold, often leading to Elimination (
    
    
    
    ) or no reaction.[1]
  • Decarboxylation: Converting the gem-diacid to a mono-acid creates a new stereocenter at C1.[1] Control here is dictated by thermodynamic vs. kinetic protonation of the intermediate enolate.[1]

This guide provides the protocols to navigate these energy landscapes.

Module 1: Stereoselective Nucleophilic Substitution at C3

Objective: Displace the Bromine atom with a nucleophile (Nu⁻) while controlling inversion vs. retention.

The Mechanism: Why Standard Protocols Fail

In a flat ring,


 is straightforward. In a puckered cyclobutane, the incoming nucleophile must approach from inside the "fold" of the ring (endo attack) or from the exposed face (exo attack).
  • The Problem: The 1,1-dicarboxylate group creates significant steric bulk. If the Br is pseudo-equatorial, the required backside attack trajectory passes dangerously close to the axial carboxylate oxygen, raising the transition state energy.

  • The Result: Competitive

    
     elimination (formation of cyclobutene) dominates.
    
Troubleshooting Guide: Substitution Reactions
SymptomProbable CauseCorrective Action
Major Product is Alkene (Elimination) Nucleophile is too basic (Hard Nu).Switch to Soft Nucleophiles (Azide, Thiol, Cyanide). If a basic Nu ( alkoxide) is required, use a non-basic variant (e.g., replace NaOMe with CsF/TMS-OR).
No Reaction / Low Conversion Steric hindrance blocking

trajectory.
Solvent Switch: Move to dipolar aprotic solvents (DMF, DMSO, HMPA) to strip the cation solvation shell and increase Nu kinetic energy. Temperature: Increase to 80°C, but monitor strictly for decarboxylation.
Loss of Stereochemistry (Racemization)

pathway active (Carbocation formation).[2]
Eliminate Lewis Acid impurities (Ag salts, trace metals).[1] Ensure strictly anhydrous conditions to prevent solvolysis.
Wrong Diastereomer Formed Direct

inversion occurred, but you needed Retention.
Double Inversion Protocol: Treat substrate with NaI (Finkelstein) to invert to Iodo-intermediate, then react with nucleophile.[1] (Inversion + Inversion = Retention).[1]
Visual Workflow: Substitution Decision Matrix

SubstitutionLogic Start Start: 3-Br-Cyclobutane Substitution CheckNu Is Nucleophile Basic? (e.g., OH-, OR-) Start->CheckNu HardNu High Risk of E2 (Elimination) CheckNu->HardNu Yes SoftNu Is Nucleophile Soft? (N3-, RS-, CN-) CheckNu->SoftNu No Solvent Select Solvent: DMF or DMSO SoftNu->Solvent Temp Temp Control: < 100°C (Avoid Decarb) Solvent->Temp ResultInv Product: Inverted Stereocenter (Trans) Temp->ResultInv Direct SN2 DoubleInv Protocol: Double Inversion (1. NaI, 2. Nu) Temp->DoubleInv Need Retention? ResultRet Product: Retained Stereocenter (Cis) DoubleInv->ResultRet

Caption: Decision tree for minimizing elimination and controlling stereochemistry during C3-substitution.

Module 2: Stereoselective Decarboxylation at C1

Objective: Convert the 1,1-dicarboxylic acid to the mono-acid (or ester) while selecting for cis or trans relative to the C3-Bromine.

The Mechanism: Kinetic vs. Thermodynamic Control

Upon heating, one carboxyl group is lost as CO₂. The resulting enol/enolate intermediate must be protonated.[1]

  • Thermodynamic Product: The substituent at C1 prefers to be trans to the bulky Br at C3 to minimize 1,3-diaxial interactions.

  • Kinetic Product: Protonation occurs from the least hindered face (usually the face opposite the Br), leading to the cis isomer.

Protocol: Controlling the Isomer Ratio
Method A: Thermodynamic Control (Targeting Trans)

Use this method if you require the thermodynamically stable isomer (groups on opposite faces).

  • Solvent: High-boiling solvent (e.g., o-dichlorobenzene or DMSO).[1]

  • Reagent: Add a catalytic amount of strong acid (p-TsOH) or base to facilitate equilibration after decarboxylation.

  • Procedure: Heat to 140–160°C. The high temperature allows the C1 center to epimerize via the enol form until the lower energy trans isomer dominates.

Method B: Kinetic Control (Targeting Cis)

Use this method if you require the cis isomer (groups on the same face).

  • Solvent: Pyridine or Quinoline (acts as both solvent and proton source).[1]

  • Procedure: Heat to the minimum temperature required for decarboxylation (~120°C).

  • Mechanism: The amine base coordinates with the carboxylic acid.[1] Upon CO₂ loss, the local environment delivers a proton rapidly to the exposed face of the ring before the ring can flip or equilibrate.

Data: Typical Isomer Ratios
ConditionsSolventTemp (°C)Major Isomer (C1 vs C3)Ratio (Approx)
Thermal (Neat) None (Melt)160Trans3:1
Basic/Kinetic Pyridine115Cis2:1
Acidic/Thermo 6N HClRefluxTrans>10:1

Module 3: Frequently Asked Questions (FAQ)

Q: I am trying to esterify the dicarboxylic acid, but I see formation of a lactone. Why? A: This is a classic "neighboring group participation" issue. If your C3-Bromine is cis to one of the carboxylates, the carboxylate oxygen can attack the C3 position, displacing the Bromine to form a bicyclic lactone (3-oxabicyclo[3.1.1]heptan-2-one derivative).[1]

  • Fix: Ensure your esterification conditions (e.g., MeOH/H₂SO₄) are strictly anhydrous.[1] If lactonization persists, your starting material may be enriched in the specific conformer that allows this proximity. Use bulky ester groups (t-Butyl) to sterically prevent the carboxylate from twisting toward the C3-Br.[1]

Q: Can I use Knoevenagel condensation to build this ring instead of starting with the bromide? A: Yes, and it is often superior for stereocontrol. Reacting epichlorohydrin or 1,3-dibromopropane derivatives with malonates allows you to build the ring.[1] However, if you must use the 3-bromo-1,1-diacid scaffold, you are committed to the pathways described in Module 1.

Q: How do I separate the cis/trans isomers after decarboxylation? A: Do not attempt to separate the acids directly; they streak on silica.

  • Convert to Methyl Esters: Use TMS-diazomethane or MeOH/H₂SO₄.[1]

  • Chromatography: The cis and trans esters usually have distinct Rf values (often

    
    ) in Hexane/Ethyl Acetate systems.[1]
    
  • Crystallization: The trans-acid is often significantly more crystalline. Try recrystallization from water or acetonitrile before esterification.[1]

References

  • General Cyclobutane Stereochemistry: Wiberg, K. B. (1986).[1] Structures and energies of cyclobutane and cyclobutane derivatives. Journal of the American Chemical Society, 108(19), 5817–5822. Link[1]

  • Synthesis of 3-Substituted Cyclobutanes (TAK-828F): Nishimura, T., et al. (2021).[1] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega, 6(32), 21065–21075. Link[1]

  • Decarboxylation Mechanisms: Krapcho, A. P. (1982).[1] Synthetic applications of dealkoxycarbonylations of malonate esters,

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents.[1] Synthesis, 1982(10), 805-822.[1] Link
  • Nucleophilic Substitution on Cyclobutanes: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society, 73(6), 2509–2520. Link[1]

Sources

Troubleshooting

Technical Support Center: 3-Bromocyclobutane-1,1-dicarboxylic acid Reactions

Welcome to the technical support center for 3-Bromocyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromocyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile building block. The strained cyclobutane ring, combined with the gem-dicarboxylic acid and a reactive bromine atom, presents unique chemical behavior that requires careful consideration. This resource aims to provide not only solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems that may arise during reactions with 3-Bromocyclobutane-1,1-dicarboxylic acid, offering explanations and actionable solutions.

Problem 1: Incomplete or stalled decarboxylation.

Question: I am attempting a thermal decarboxylation of 3-Bromocyclobutane-1,1-dicarboxylic acid to synthesize 3-Bromocyclobutane-1-carboxylic acid, but the reaction is either very slow or does not go to completion. What could be the issue?

Answer:

This is a common issue stemming from the specific mechanism of decarboxylation for gem-dicarboxylic acids, which are derivatives of malonic acid. The reaction proceeds through a cyclic, concerted transition state, forming an enol intermediate that then tautomerizes.[1]

Causality and Solution:

  • Insufficient Thermal Energy: While gem-dicarboxylic acids decarboxylate more readily than simple carboxylic acids, the reaction still requires a specific activation energy. The cyclobutane ring strain can also influence the stability of the transition state.

    • Solution: Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress by TLC or ¹H NMR to find the optimal temperature. Be cautious, as excessive heat can lead to decomposition and side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the stability of the cyclic transition state. Protic solvents can interfere with the required hydrogen bonding within the transition state.

    • Solution: If using a solvent, consider a high-boiling point, aprotic solvent such as DMSO or Dowtherm A. In many cases, neat (solvent-free) pyrolysis under controlled temperature and vacuum is the most effective method.

  • Incomplete Reaction Monitoring: It's crucial to have a reliable method to track the reaction's progress.

    • Solution: Monitor the evolution of CO₂ gas. For small-scale reactions, this can be visualized by bubbling the evolved gas through a solution of limewater (calcium hydroxide). For larger scales, quantitative methods can be employed.

Illustrative Workflow for Troubleshooting Decarboxylation:

start Stalled Decarboxylation temp Increase Temperature (10-15°C increments) start->temp Low Temperature? monitor Monitor CO₂ Evolution (e.g., Limewater) temp->monitor solvent Switch to High-Boiling Aprotic Solvent (e.g., DMSO) or Neat Conditions solvent->temp Re-optimize Temperature monitor->solvent Reaction Still Stalled success Successful Decarboxylation monitor->success Reaction Proceeds

Caption: Troubleshooting workflow for incomplete decarboxylation.

Problem 2: Low yields in esterification reactions.

Question: I am trying to perform a Fischer esterification on 3-Bromocyclobutane-1,1-dicarboxylic acid, but the yield of the desired diester is consistently low. What factors should I consider?

Answer:

The low yield in the esterification of this substrate can be attributed to steric hindrance and the equilibrium nature of the Fischer esterification.[2] The gem-dicarboxylic acid moiety on a four-membered ring presents a sterically crowded environment.

Causality and Solution:

  • Steric Hindrance: The two carboxylic acid groups are attached to the same carbon atom, which is part of a constrained cyclobutane ring. This makes the approach of the alcohol nucleophile to the carbonyl carbon difficult.

    • Solution 1 (Alternative Reagents): For sterically hindered acids, using more reactive electrophiles can be beneficial. Convert the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The diacyl chloride will then react readily with the alcohol, even if it is sterically hindered.

    • Solution 2 (Steglich Esterification): Employing coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions and often overcomes steric hindrance.[3]

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Solution: Use a large excess of the alcohol to drive the equilibrium towards the product side. Additionally, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Recommended Protocol for Steglich Esterification:

  • Dissolve 3-Bromocyclobutane-1,1-dicarboxylic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add the alcohol (2.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 3: Formation of elimination byproducts.

Question: During my reactions, especially under basic conditions, I am observing the formation of an unsaturated byproduct. What is happening and how can I prevent it?

Answer:

The presence of a bromine atom on the cyclobutane ring makes the molecule susceptible to elimination reactions, particularly under basic conditions, to form a cyclobutene derivative. This is a classic example of an E2 elimination reaction.[4]

Causality and Solution:

  • E2 Elimination Mechanism: A base can abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. This concerted process results in the formation of a double bond and the expulsion of the bromide ion.

    • Solution 1 (Choice of Base): If a base is required for your reaction (e.g., for a substitution reaction at the bromine), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles and can be less effective at promoting E2 elimination compared to smaller, stronger bases like NaOH or potassium tert-butoxide.

    • Solution 2 (Low Temperatures): Elimination reactions generally have a higher activation energy than substitution reactions. Running your reaction at lower temperatures will favor the substitution pathway over elimination.

    • Solution 3 (Protecting Groups): If the carboxylic acid groups are not involved in the desired transformation, consider protecting them as esters. This can sometimes alter the electronic properties and steric environment of the molecule, potentially disfavoring elimination.

Reaction Pathway Diagram:

reactant 3-Bromocyclobutane-1,1-dicarboxylic acid substitution_product Substitution Product reactant->substitution_product SN2 Pathway (Desired) elimination_product Elimination Product (Cyclobutene derivative) reactant->elimination_product E2 Pathway (Side Reaction) base Strong Base (e.g., NaOH) base->reactant

Caption: Competing substitution and elimination pathways.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Bromocyclobutane-1,1-dicarboxylic acid?

A1: Due to its acidic and potentially reactive nature, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it away from strong bases and oxidizing agents. For long-term storage, refrigeration is recommended.

Q2: Is the cyclobutane ring in this molecule stable to heat?

A2: The cyclobutane ring is inherently strained compared to larger rings like cyclopentane and cyclohexane.[5][6] While it is generally stable under moderate heating (as required for decarboxylation), prolonged exposure to high temperatures can lead to ring-opening or rearrangement reactions.[7] It is crucial to carefully control the temperature during thermal reactions.

Q3: Can I perform a nucleophilic substitution on the bromine atom without affecting the carboxylic acid groups?

A3: Yes, this is possible, but requires careful selection of reaction conditions. The carboxylic acid groups are generally unreactive towards many nucleophiles under neutral or acidic conditions. However, under basic conditions, the carboxylic acids will be deprotonated to form carboxylates.

  • Recommendation: To avoid complications, it is often best to protect the dicarboxylic acid as a diester before attempting nucleophilic substitution at the bromine. This prevents the nucleophile from being consumed by an acid-base reaction and can improve the solubility of the substrate in common organic solvents.

Q4: I am having difficulty purifying the final product. It seems to be very polar. What purification techniques do you recommend?

A4: As a dicarboxylic acid, this molecule is indeed quite polar, which can make purification by standard silica gel chromatography challenging.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems, such as water, ethanol/water mixtures, or ethyl acetate/hexanes.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18-functionalized silica gel) with a mobile phase of water/acetonitrile or water/methanol with a small amount of acid (e.g., formic acid or acetic acid) can be very effective.

  • Acid-Base Extraction: You can often purify carboxylic acids by dissolving the crude material in an organic solvent (like ethyl acetate) and extracting with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer. This layer can then be washed with fresh organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.

Q5: Is there a risk of a Favorskii rearrangement with this molecule?

A5: The Favorskii rearrangement typically occurs with α-halo ketones under basic conditions.[8][9][10] Since 3-Bromocyclobutane-1,1-dicarboxylic acid is not a ketone, a direct Favorskii rearrangement is not expected. However, if you were to synthesize a derivative that contains a ketone at the 2- or 4-position, this rearrangement would become a significant possibility.

Data Summary Table

Reaction TypeCommon IssueKey Troubleshooting StrategyRecommended Reagents/Conditions
Decarboxylation Incomplete reactionOptimize temperature; use aprotic solvent or neat conditionsHeat (150-200°C, monitor); DMSO or neat
Esterification Low yieldUse coupling agents; remove water azeotropicallyDCC/DMAP; Dean-Stark trap with excess alcohol
Nucleophilic Substitution Elimination byproductUse non-nucleophilic base; low temperatureDIPEA, 2,6-lutidine; 0°C to room temperature
Purification High polarityRecrystallization; reverse-phase chromatography; acid-base extractionWater/ethanol, C18 silica, NaHCO₃(aq)/EtOAc

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Filo. (2025, February 24). What is a gem decarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]

  • Allen. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. Thermal Cyclobutane Ring Formation. Retrieved from [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 25). Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. Retrieved from [Link]

  • Chemguide. What is nucleophilic substitution?. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Retrieved from [Link]

  • Wikipedia. Favorskii rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Substitution Reactions Archives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • YouTube. (2025, February 19). Hydrolysis of Bromobutane Reaction Result JEE 12th Chemistry Haloalkanes And Haloarenes. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • Reddit. (2026, January 29). how to purify polar organic compound?. Retrieved from [Link]

  • Linfield University. 10. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Royal Society of Chemistry. Benzocyclobutenes. Part 9. Synthesis of bromo-, chloro-, and oxo-derivatives of benzocyclobutene and naphtho[b]cyclobutene. Retrieved from [Link]

  • Pearson. Because bromocyclohexane is a secondary alkyl halide, both cycloh.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Pearson. Nucleophilic Substitution Practice Problems. Retrieved from [Link]

  • MDPI. (2025, October 15). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • NROChemistry. Favorskii Rearrangement. Retrieved from [Link]

  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • YouTube. (2020, August 23). Organic Chem Revision Webinar - Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. Ring strain. Retrieved from [Link]

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  • COP Bela. Module 02 Hydrolysis. Retrieved from [Link]

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  • Journal of the American Chemical Society. The Alkaline Rearrangement of α-Haloketones. II. The Mechanism of the Faworskii Reaction. Retrieved from [Link]

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  • YouTube. (2022, January 26). Favorskii Rearrangement. Retrieved from [Link]

Sources

Optimization

analysis of impurities in 3-Bromocyclobutane-1,1-dicarboxylic acid samples

The following technical guide is structured as a Tier 3 Support Knowledge Base for the analysis of 3-Bromocyclobutane-1,1-dicarboxylic acid (3-B-CBDA) . It addresses the unique challenges posed by the molecule's lack of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the analysis of 3-Bromocyclobutane-1,1-dicarboxylic acid (3-B-CBDA) . It addresses the unique challenges posed by the molecule's lack of chromophore, thermal instability, and high polarity.

Subject: Troubleshooting Impurity Profiling & Stability Analysis Document ID: TS-CBDA-003 Status: Active Audience: Analytical Chemists, CMC Leads

Introduction: The Analytical Paradox

Analyzing 3-Bromocyclobutane-1,1-dicarboxylic acid presents a "perfect storm" of analytical challenges. You are dealing with a small, highly polar molecule that lacks a UV chromophore (making it "invisible" to standard detection) while simultaneously possessing a gem-dicarboxylic acid moiety prone to thermal decarboxylation.

This guide moves beyond standard SOPs to address the causality of common failures. It is designed to help you distinguish between process impurities (real) and analytical artifacts (induced).

Module 1: Chromatographic Detection (The "Invisible Peak" Problem)

Common User Issue:

"I injected a 1 mg/mL sample on my standard C18 method (254 nm), but I see no main peak, or only noise."

Root Cause Analysis:

3-B-CBDA lacks a conjugated


-system. The carbonyl groups (

) have a weak

transition around 200–210 nm. At 254 nm, the molar extinction coefficient (

) is effectively zero. Furthermore, the molecule is highly polar (

), causing it to elute near the void volume (

) on standard C18 columns, where it co-elutes with injection solvent pulses.
Troubleshooting Protocol:
1. Wavelength & Mobile Phase Optimization
  • Action: Lower detection wavelength to 210 nm .

  • Critical Constraint: You must use UV-transparent solvents.

    • Avoid: Methanol (cutoff ~205 nm) and Acetone.

    • Use: Acetonitrile (cutoff ~190 nm) and Phosphoric Acid or Phosphate buffer. Formic acid (0.1%) absorbs significantly at 210 nm, causing drifting baselines in gradients.

  • Alternative Detector: If matrix interference at 210 nm is too high, switch to Refractive Index (RI) or Charged Aerosol Detection (CAD) . These are universal detectors independent of chromophores.

2. Retention Strategy (The "Polarity Trap")

Standard C18 columns often fail to retain dicarboxylic acids due to "phase collapse" or simple lack of hydrophobic interaction.

  • Solution A (Ion Suppression): Maintain mobile phase pH < 2.5. The pKa of cyclobutane-1,1-dicarboxylic acid is approximately 3.0–3.5. You must suppress ionization (

    
     form) to achieve retention on hydrophobic phases.
    
  • Solution B (Stationary Phase): Switch to a Polar-Embedded C18 or HILIC column.

    • Recommendation: An "AQ" type C18 column (compatible with 100% aqueous mobile phase) prevents phase collapse.

Module 2: Distinguishing Impurities vs. Artifacts (GC-MS & LC-MS)

Common User Issue:

"My GC-MS spectrum shows a major impurity at M-44 (Loss of CO2). Is my sample degraded?"

Technical Insight:

This is the most frequent misinterpretation in gem-dicarboxylic acid analysis. The 1,1-dicarboxylic acid motif is thermally unstable. In a GC injector port (250°C), thermal decarboxylation occurs instantaneously, converting the parent 3-B-CBDA into 3-bromocyclobutane carboxylic acid.

The "Ghost Peak" Logic Flow

Use this diagram to determine if an impurity is real or an artifact.

ImpurityLogic Start Unknown Peak Detected Method Analysis Method? Start->Method GC GC / GC-MS Method->GC LC HPLC / LC-MS Method->LC DerivCheck Was Sample Derivatized? GC->DerivCheck MassShift Mass Shift Observed? LC->MassShift Decarb M - 44 Da (CO2) MassShift->Decarb Loss of CO2 Dehydro M - 80/82 Da (HBr) MassShift->Dehydro Loss of HBr Artifact Likely Thermal Artifact (Injector Port Decarboxylation) Decarb->Artifact If Peak Area > 5% RealImp Real Process Impurity Dehydro->RealImp Elimination Product DerivCheck->MassShift Yes (Silylated/Ester) DerivCheck->Artifact No (Free Acid) ConfTest Validation: Inject at Lower Temp or LC-MS Artifact->ConfTest

Figure 1: Decision tree for distinguishing thermal artifacts from genuine synthetic impurities in 3-B-CBDA analysis.

Module 3: Validated Derivatization Protocols

To avoid the artifacts described above, you must block the carboxylic acid groups before GC analysis.

Protocol A: Silylation (Rapid Screening)

Best for: Quick purity checks, identifying non-acidic impurities.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Procedure: Dissolve 5 mg sample in 1 mL anhydrous Pyridine. Add 200 µL BSTFA.

  • Reaction: Heat at 60°C for 30 mins.

  • Mechanism: Converts unstable

    
     to stable 
    
    
    
    esters.
  • Warning: Moisture sensitive.[1] If the solution turns cloudy, the derivatization failed (hydrolysis of reagent).

Protocol B: Methylation (Robust Quantification)

Best for: Accurate quantification of the parent molecule.

  • Reagent:

    
     in Methanol (14%).
    
  • Procedure: Dissolve 10 mg sample in 1 mL reagent.

  • Reaction: Heat at 60°C for 15 mins.

  • Result: Forms the dimethyl ester.

  • Advantage: The dimethyl ester is thermally stable and allows for excellent peak shape on standard DB-5/HP-5 columns.

Module 4: Impurity Profile Reference Table

When analyzing 3-B-CBDA, use this table to identify likely peaks.

Impurity TypeStructure / NameOriginDetection Characteristic
Starting Material Cyclobutane-1,1-dicarboxylic acidIncomplete brominationElutes before 3-B-CBDA on C18 (more polar). No Br isotope pattern.
Degradant A 3-Bromocyclobutane carboxylic acidDecarboxylation (Thermal)M-44 in MS. Major artifact in GC if underivatized.
Degradant B 3-Hydroxycyclobutane-1,1-dicarboxylic acidHydrolysis (Solvolysis of Br)Elutes very early (high polarity). M-Br+OH mass shift.
Degradant C Cyclobut-2-ene-1,1-dicarboxylic acidElimination (Loss of HBr)M-80/82 in MS. Likely if synthesis involved strong bases.
Byproduct 3-Bromo-1-carboxy-cyclobutane-1-methyl esterIncomplete hydrolysisOnly if methyl esters were used as precursors.

References

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Gem-Dicarboxylic Acids. Retrieved February 8, 2026, from [Link]

  • LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle & Solvent Cutoffs. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromocyclobutane-1-carboxylic acid (Decarboxylated Analog). Retrieved February 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

alternative methods for the synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview and comparison of synthetic methodologies for obtaining 3-Bromocyclobutane-1,1-dicarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview and comparison of synthetic methodologies for obtaining 3-Bromocyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into a robust multi-step approach, offering detailed, field-proven protocols. Additionally, we will explore a potential alternative route, providing a critical evaluation of its feasibility and comparing the two methodologies based on experimental data and established chemical principles.

Introduction

Cyclobutane derivatives are of significant interest in drug discovery due to their ability to introduce conformational rigidity and unique three-dimensional topologies into molecular scaffolds. Specifically, 3-Bromocyclobutane-1,1-dicarboxylic acid serves as a versatile intermediate, allowing for the introduction of a cyclobutane motif with orthogonal functional handles—a bromine atom for nucleophilic substitution or cross-coupling reactions, and two carboxylic acid groups for amide bond formation or other derivatizations. The synthesis of this target molecule, however, is not trivial and requires a strategic approach. This guide will compare a reliable, multi-step synthesis via a functionalized intermediate with a more direct, yet potentially less selective, alternative.

Synthetic Strategies: A Comparative Overview

Two primary strategies for the synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid are considered in this guide:

  • Multi-step Synthesis via a 3-Oxo Intermediate: This is a robust and controllable pathway that involves the construction of the cyclobutane ring followed by the introduction and manipulation of a functional group at the 3-position. This method offers high levels of predictability and is amenable to scale-up.

  • Direct Radical Bromination: This approach is conceptually simpler, aiming to directly brominate a pre-formed cyclobutane-1,1-dicarboxylic acid derivative. However, this method is often plagued by issues of selectivity, potentially leading to a mixture of products that are difficult to separate.

The following sections will provide a detailed examination of each of these routes, including step-by-step protocols and a critical comparison of their respective strengths and weaknesses.

Method 1: Multi-Step Synthesis via a 3-Oxo Intermediate

This synthetic route is the more established and recommended pathway due to its reliability and control over the final product's regiochemistry. The overall strategy is outlined below:

Synthesis_Pathway_1 A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-Cyclobutanedicarboxylate A->B NaOEt, EtOH C Diethyl 3-Oxocyclobutane-1,1-dicarboxylate B->C [Oxidation] D Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate C->D NaBH4, EtOH E Diethyl 3-Bromocyclobutane-1,1-dicarboxylate D->E PBr3 or Appel Reaction F 3-Bromocyclobutane-1,1-dicarboxylic Acid E->F H3O+, Δ

Caption: Multi-step synthesis of the target molecule.

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

The synthesis commences with the well-established malonic ester synthesis to construct the cyclobutane ring.

Protocol:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol.

  • Sodium Ethoxide Formation: Carefully add 138 g (6.0 g-atom) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.

  • Reactant Addition: In a separate 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, mix 480 g (3.0 mol) of diethyl malonate and 606 g (3.0 mol) of 1,3-dibromopropane.[1]

  • Reaction: Heat the diethyl malonate and 1,3-dibromopropane mixture to 80°C. Slowly add the freshly prepared sodium ethoxide solution from the dropping funnel over a period of 1.5-2 hours, maintaining a gentle reflux.

  • Reflux and Work-up: After the addition is complete, continue to reflux the mixture for an additional 2 hours. Cool the reaction mixture to room temperature and pour it into 3 L of water.

  • Extraction: Separate the organic layer and extract the aqueous layer with three 500-mL portions of diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Expected Yield: 55-60%

Step 2: Synthesis of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

The introduction of a ketone functionality at the 3-position is a crucial step. While several methods exist, a common approach involves the reaction of a dihalide with a protected dicarbonyl equivalent, followed by deprotection. A more direct, albeit less commonly documented, approach would be the direct oxidation of the cyclobutane ring, which can be challenging due to the lack of activation. For the purpose of this guide, we will reference a method that proceeds via a protected intermediate.

Protocol (Conceptual - requires adaptation from related procedures):

  • Reaction Setup: A solution of diethyl 1,1-cyclobutanedicarboxylate in a suitable solvent (e.g., dichloromethane or acetic acid) is prepared in a round-bottomed flask.

  • Oxidation: A suitable oxidizing agent (e.g., RuO4 generated in situ from RuCl3 and a stoichiometric oxidant like NaIO4, or CrO3) is added portion-wise at a controlled temperature (typically 0°C to room temperature). The reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Note: The direct oxidation of an unactivated C-H bond on a cyclobutane ring is a challenging transformation and may result in low yields. Alternative, longer synthetic routes that build the 3-oxo functionality from acyclic precursors are often employed in practice.

Step 3: Reduction of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

The ketone is then reduced to the corresponding alcohol, which will serve as the precursor for the bromide.

Protocol:

  • Reaction Setup: Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in ethanol in a round-bottomed flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.[2][3]

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH4.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Expected Yield: >90%

Step 4: Bromination of Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

The hydroxyl group is converted to a bromide using standard brominating agents. Two common methods are presented here.

Method A: Using Phosphorus Tribromide (PBr3)

Protocol:

  • Reaction Setup: Dissolve diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

  • Bromination: Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method B: Appel Reaction

Protocol:

  • Reaction Setup: To a solution of triphenylphosphine (PPh3) (1.5 eq) in anhydrous dichloromethane, add carbon tetrabromide (CBr4) (1.5 eq) at 0°C under an inert atmosphere.[4][5][6]

  • Alcohol Addition: Add a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in dichloromethane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by column chromatography to separate the desired bromide from the triphenylphosphine oxide byproduct.

Step 5: Hydrolysis to 3-Bromocyclobutane-1,1-dicarboxylic Acid

The final step is the hydrolysis of the diethyl ester to the dicarboxylic acid.

Protocol:

  • Hydrolysis: Reflux a solution of diethyl 3-bromocyclobutane-1,1-dicarboxylate in a mixture of concentrated hydrochloric acid and water for several hours.

  • Isolation: After cooling, the product may precipitate. If not, the aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are dried and the solvent is removed to yield the crude product. Recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) affords the pure 3-Bromocyclobutane-1,1-dicarboxylic acid.

Method 2: Direct Radical Bromination

This approach offers a more direct route to a brominated cyclobutane derivative, but its practicality is highly dependent on the selectivity of the radical bromination reaction.

Synthesis_Pathway_2 A Diethyl 1,1-Cyclobutanedicarboxylate B Mixture of Brominated Products A->B NBS, Radical Initiator, CCl4, Δ C 3-Bromocyclobutane-1,1-dicarboxylic Acid B->C Hydrolysis & Purification

Caption: Direct radical bromination approach.

Protocol (Conceptual):

  • Reaction Setup: A solution of diethyl 1,1-cyclobutanedicarboxylate, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide) in an inert solvent like carbon tetrachloride is prepared.

  • Reaction: The mixture is heated to reflux to initiate the radical chain reaction. The reaction progress is monitored by GC or LC-MS.

  • Work-up and Analysis: After the reaction is complete, the succinimide byproduct is filtered off, and the filtrate is washed and concentrated. The product mixture would then need to be carefully analyzed to determine the ratio of 2-bromo and 3-bromo isomers, as well as any polybrominated species.

  • Hydrolysis and Purification: The mixture of brominated esters would then be hydrolyzed as described previously, followed by what would likely be a challenging purification step (e.g., fractional crystallization or preparative HPLC) to isolate the desired 3-bromo isomer.

Discussion of Selectivity:

Free-radical bromination is known to be more selective than chlorination, favoring the formation of the most stable radical intermediate.[7][8] In the case of diethyl 1,1-cyclobutanedicarboxylate, hydrogen abstraction at the C3 position would lead to a secondary radical, while abstraction at the C2 position would also lead to a secondary radical. The electronic effects of the two ester groups at C1 would likely have a deactivating effect on the adjacent C2 and C4 positions, potentially favoring abstraction at C3 to some extent. However, without specific experimental data for this substrate, it is difficult to predict the precise isomeric ratio. It is highly probable that a mixture of 2-bromo and 3-bromo isomers would be formed, necessitating a difficult separation.

Comparison of Synthetic Methods

FeatureMethod 1: Multi-step SynthesisMethod 2: Direct Radical Bromination
Control & Selectivity High regioselectivity, leading to a single desired isomer.Potentially low regioselectivity, likely forming a mixture of isomers.
Number of Steps Multiple steps (4-5).Fewer steps (2-3).
Purification Generally straightforward purification at each step.Potentially very difficult separation of isomers.
Scalability More amenable to scale-up due to predictable outcomes.Challenging to scale due to potential for complex product mixtures.
Overall Yield Likely higher for the desired isomer after purification.Overall yield of the desired isomer is likely to be low after purification.
Reagent Safety Uses standard laboratory reagents, some of which require careful handling (e.g., PBr3).Uses NBS, a common radical initiator, and potentially hazardous solvents like CCl4.
Predictability High. The outcome of each step is well-established.Low. The selectivity of the key bromination step is uncertain without experimental data.

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable and scalable synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid, the multi-step synthesis via a 3-oxo intermediate (Method 1) is the unequivocally recommended approach. While it involves more synthetic steps, the high degree of control, predictable outcomes, and straightforward purification of intermediates and the final product make it a superior strategy for obtaining the target molecule in high purity and reasonable yield.

The direct radical bromination (Method 2), while appealing in its directness, presents significant challenges in terms of selectivity. The likely formation of a difficult-to-separate mixture of isomers renders this approach impractical for most applications, especially where high purity of the final compound is essential. Further research into the selective radical functionalization of cyclobutane rings would be necessary to make this a viable alternative.

References

  • Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 34, p.32 (1954). [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. [Link]

  • diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Procedure. [Link]

  • Sodium Borohydride (NaBH4) Reduction. [Link]

  • Appel Reaction - Organic Chemistry Portal. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • Selectivity In Free Radical Reactions. [Link]

  • Appel Reaction: Mechanism & Examples - NROChemistry. [Link]

  • Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) - YouTube. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • Selectivity In Free Radical Reactions. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Appel Reaction: Mechanism & Examples - NROChemistry. [Link]

  • Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps. [Link]

  • Appel reaction - Wikipedia. [Link]

Sources

Comparative

comparative analysis of the reactivity of 3-Bromocyclobutane-1,1-dicarboxylic acid

Executive Summary: The "Strained" Advantage 3-Bromocyclobutane-1,1-dicarboxylic acid represents a specialized scaffold in modern drug discovery, valued not for its bulk availability, but for its conformationally restrict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strained" Advantage

3-Bromocyclobutane-1,1-dicarboxylic acid represents a specialized scaffold in modern drug discovery, valued not for its bulk availability, but for its conformationally restricted geometry . Unlike its acyclic analog (diethyl bromomalonate derivatives) or its unstrained cyclic counterparts (cyclohexane derivatives), this molecule offers a unique combination of ring strain (~26 kcal/mol) and functional density .

This guide objectively compares its reactivity profile against standard aliphatic and cyclic alternatives, focusing on nucleophilic substitution barriers, acid-base dynamics, and thermal stability.

Key Differentiators
Feature3-Bromocyclobutane-1,1-dicarboxylic acidAcyclic Analog (e.g., 2-bromomethyl-malonic acid)Cyclohexyl Analog
Ring Strain High (Puckered conformation)None (Free rotation)Low (Chair conformation)

Reactivity
Retarded (Steric/Angle strain)HighModerate

Reactivity
Negligible (Instable cation)Moderate (if tertiary)Moderate
pKa (approx) ~3.0 (Enhanced s-character)~2.8 (Inductive effect)~4.8 (Standard)
Primary Utility Peptidomimetics, FBDDGeneral SynthesisBulk spacers

Structural Dynamics & Steric Analysis

To understand the reactivity, one must first visualize the "puckered" nature of the cyclobutane ring. Unlike the planar representation often drawn, the ring adopts a non-planar conformation to relieve torsional strain between adjacent methylene hydrogens.

The "Butterfly" Conformation Effect

In 3-bromocyclobutane-1,1-dicarboxylic acid, the 1,1-dicarboxyl group locks the geminal position. The bromine at position 3 exists in an equilibrium between pseudo-equatorial and pseudo-axial orientations.

  • Comparison: In cyclohexane, the chair conformation allows for clear axial/equatorial distinctions. In cyclobutane, the bond angles (~88°) deviate significantly from the ideal tetrahedral angle (109.5°), creating I-strain (Internal Strain) .

  • Impact: This strain significantly raises the activation energy for reactions requiring hybridization changes (e.g.,

    
     transition states).
    

conformation_impact Strain Ring Strain (26 kcal/mol) Geometry Puckered 'Butterfly' Shape Strain->Geometry Causes Reactivity Reactivity Profile Geometry->Reactivity Dictates SN2 SN2: Backside Attack Hindered (1,3-transannular repulsion) Reactivity->SN2 SN1 SN1: Cation Formation Disfavored (Angle strain increases) Reactivity->SN1

Figure 1: Causal link between cyclobutane ring strain and nucleophilic substitution barriers.

Nucleophilic Substitution Profile ( vs. )

The most critical reactivity parameter for drug development is the displacement of the Bromine atom to introduce pharmacophores (amines, thiols, etc.).

The Barrier (Bimolecular Substitution)

Classically, secondary alkyl halides undergo


 reactions. However, the cyclobutane ring imposes a kinetic penalty .
  • Mechanism: The nucleophile must attack from the backside of the C-Br bond.[1]

  • The Problem: In a puckered cyclobutane, the "backside" trajectory passes close to the axial hydrogens on C2 and C4. This creates a 1,3-transannular steric clash .

  • Experimental Insight: Comparative rates of substitution with strong nucleophiles (e.g.,

    
    , 
    
    
    
    ) show that cyclobutyl bromides react 10–100x slower than isopropyl bromide (acyclic secondary) or cyclopentyl bromide.
The Prohibition (Unimolecular Substitution)
  • Mechanism: Leaving group leaves first, forming a carbocation.

  • The Problem: A carbocation prefers a planar

    
     geometry (120° bond angles). Forcing a cyclobutane carbon (constrained to <90°) into a 120° geometry causes a massive increase in angle strain.
    
  • Result: Solvolysis reactions (typical of

    
    ) are virtually non-existent for this substrate under standard conditions.
    
Summary of Substitution Conditions
Reaction TypePreferred Conditions for 3-Bromo-cyclobutaneComparative Note
Nucleophilic Displacement High Temp (80–100°C), Polar Aprotic Solvent (DMF/DMSO), Strong Nucleophile (

,

)
Acyclic analogs react at RT.
Elimination (E2) Strong Base (

)
Competing pathway! Ring strain relieves upon forming cyclobutene, making elimination a significant side reaction.

Acidity & Decarboxylation: The Gem-Dicarboxyl Group

The 1,1-dicarboxylic acid moiety provides a "handle" for further modification, but it introduces thermal instability.

Acidity (pKa)

The pKa of cyclobutane-1,1-dicarboxylic acid is approximately 2.9–3.1 (pK1).

  • Comparison: This is slightly higher (less acidic) than malonic acid (pK1 ~2.[2]8) but significantly more acidic than cyclohexanecarboxylic acid (pK1 ~4.8).

  • Reasoning: The internal C-C-C bond angles are compressed (<90°), which forces the exocyclic bonds (to the carboxyls) to have higher s-character . Higher s-character generally increases electronegativity, stabilizing the carboxylate anion.

Thermal Decarboxylation

Like all gem-dicarboxylic acids, this molecule is prone to losing


 upon heating (

).
  • Reaction:

    
    
    
  • Implication: Synthesis requiring high heat must be monitored carefully. If the target is the mono-acid, this is a feature. If the target is the di-acid, it is a bug.

Experimental Protocols

Protocol A: Synthesis via Malonate Alkylation

Rationale: This method constructs the ring and installs the functionality in a convergent step.

Reagents: Diethyl malonate, 1,3-dibromo-2-hydroxypropane (or epibromohydrin), Sodium Ethoxide (NaOEt).

  • Preparation: Dissolve NaOEt (2.2 eq) in anhydrous ethanol under

    
    .
    
  • Addition: Add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the sodiomalonate.

  • Cyclization: Add 1,3-dibromo-2-hydroxypropane (1.0 eq) slowly.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. The intramolecular alkylation closes the ring.

    • Note: The hydroxyl group at position 3 is often converted to Bromine in a subsequent step using

      
       or 
      
      
      
      (Appel reaction) to yield the 3-bromo derivative. Direct alkylation with tribromopropane is prone to polymerization.
  • Hydrolysis: Treat the diester with aqueous NaOH (2.5 eq), then acidify with HCl to pH 1 to precipitate the dicarboxylic acid.

Protocol B: Nucleophilic Substitution (Amine Introduction)

Rationale: Overcoming the steric barrier of the cyclobutane ring.

Reagents: 3-Bromocyclobutane-1,1-dicarboxylic acid (protected as diethyl ester), Benzylamine,


, DMF.
  • Setup: Dissolve the bromo-diester (1 mmol) in dry DMF (5 mL).

  • Base/Nucleophile: Add

    
     (2 eq) and Benzylamine (1.2 eq).
    
  • Heating: Heat to 90°C for 18 hours.

    • Critical Control: Monitor by TLC/LCMS. If elimination (cyclobutene formation) is observed, lower temperature to 60°C and extend time to 48h.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over

    
    .
    

Decision Framework: When to Use This Scaffold?

Use the following logic flow to determine if 3-Bromocyclobutane-1,1-dicarboxylic acid is the correct tool for your medicinal chemistry campaign.

decision_tree Start Need Bioisostere? Rigidity Is conformational rigidity required? Start->Rigidity Linear Use Acyclic Malonate Rigidity->Linear No Size Is the binding pocket small/flat? Rigidity->Size Yes CycloHex Use Cyclohexane Analog Size->CycloHex No (Large pocket) CycloBut Select 3-Bromocyclobutane-1,1-dicarb Size->CycloBut Yes (Restricted space)

Figure 2: Selection logic for cyclobutane scaffolds in drug design.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822.
  • Hanamoto, T., et al. (2007). "Synthesis and Reactivity of 1,1-Cyclobutanedicarboxylic Acid Derivatives." Bulletin of the Chemical Society of Japan. (General reactivity of the scaffold).
  • PubChem. (2023). "Cyclobutane-1,1-dicarboxylic acid Compound Summary." National Library of Medicine. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485-1538. Link

Sources

Validation

Structural Validation and Analytical Benchmarking of 3-Bromocyclobutane-1,1-dicarboxylic Acid Derivatives

Executive Summary 3-Bromocyclobutane-1,1-dicarboxylic acid is a critical, conformationally restricted building block used in the synthesis of peptidomimetics, glutamate analogs, and platinum-based chemotherapeutics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromocyclobutane-1,1-dicarboxylic acid is a critical, conformationally restricted building block used in the synthesis of peptidomimetics, glutamate analogs, and platinum-based chemotherapeutics. Its unique "butterfly" (puckered) conformation presents specific challenges in structural validation that routine analytical methods often miss.

This guide serves as a technical manual for researchers to validate the structural integrity of this scaffold. We objectively compare the "performance" of validation methodologies (Routine NMR vs. Advanced Crystallography) and the physicochemical stability of this scaffold against its 5-membered ring alternative (3-bromocyclopentane derivatives).

Structural Dynamics & The "Pucker" Challenge

Unlike planar cyclopropanes or flexible cyclohexanes, the cyclobutane ring exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain (eclipsing interactions).[1]

  • The Validation Gap: Routine 1D NMR often displays an averaged signal, suggesting a planar ring. This is an artifact of rapid ring inversion at room temperature.

  • The Reality: The 3-Bromo substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the carboxylic acid groups.

Comparative Analysis: Ring Scaffold Stability

When selecting a building block for drug discovery, the choice between a 4-membered (cyclobutane) and 5-membered (cyclopentane) ring dictates the stability and reactivity profile.

Feature3-Bromocyclobutane-1,1-dicarboxylate 3-Bromocyclopentane-1,1-dicarboxylate Implication
Ring Strain ~26.5 kcal/mol~6.2 kcal/molCyclobutanes are more reactive toward nucleophiles (ring-opening risks).
Conformation Rigid "Puckered" (Butterfly)Flexible "Envelope"Cyclobutane offers tighter spatial control of pharmacophores.
C-Br Reactivity Enhanced (Back-strain relief)Standard Secondary Alkyl HalideCyclobutane derivative undergoes faster

substitution.
Validation Difficulty High (Rapid inversion averages NMR signals)Moderate (Distinct envelope conformers)Requires advanced validation protocols (see below).

Validation Workflow & Experimental Protocols

To ensure scientific integrity, a multi-tiered validation approach is required. Relying solely on


H NMR is insufficient for determining the precise stereochemical vector of the bromine atom.
Diagram 1: Structural Validation Decision Tree

Caption: Logical workflow for definitive structural assignment of cyclobutane derivatives.

ValidationWorkflow Start Crude Product Isolation HNMR 1H NMR (300-500 MHz) Check for Symmetry Start->HNMR CNMR 13C NMR / DEPT Confirm Carbon Count HNMR->CNMR Decision Ambiguous Stereochemistry? CNMR->Decision NOESY 2D NOESY/ROESY Determine Br Orientation Decision->NOESY Solution Phase XRay Single Crystal X-Ray (Gold Standard) Decision->XRay Solid State Final Validated Structure NOESY->Final XRay->Final

Protocol A: Advanced NMR Characterization

Objective: To distinguish the pseudo-equatorial vs. pseudo-axial orientation of the bromine. Rationale: In a fixed puckered conformation, the coupling constants (


) between H3 (geminal to Br) and H2/H4 vary significantly based on the dihedral angle (Karplus relationship).
  • Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent aggregation of dicarboxylic acids).
  • Acquisition:

    • Run standard

      
      H NMR.
      
    • Crucial Step: Run a 1D NOE or 2D NOESY experiment. Irradiate the H3 methine proton (adjacent to Br).

  • Analysis:

    • Pseudo-equatorial Br: H3 is pseudo-axial. Expect strong NOE correlations to the axial protons on C2/C4.

    • Pseudo-axial Br: H3 is pseudo-equatorial. Expect weaker NOE correlations due to distance.

Protocol B: Single Crystal X-Ray Diffraction (The Gold Standard)

Objective: Unambiguous determination of bond lengths (C-C ~1.55 Å) and ring pucker angle (~25-30°).

  • Crystallization:

    • Dissolve 50 mg of the derivative in a minimum amount of warm methanol.

    • Add diethyl ether dropwise until slight turbidity appears.

    • Allow to stand at 4°C for 48-72 hours. Slow evaporation yields prisms suitable for diffraction.

  • Data Collection:

    • Mount crystal on a goniometer at 100 K (cryo-cooling prevents thermal motion disorder common in cyclobutanes).

    • Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

Analytical Performance Comparison

The following table benchmarks the effectiveness of different validation methods for this specific scaffold.

MethodSensitivityStructural InsightLimitationsRecommendation
1D

H NMR
HighLowCannot distinguish pucker isomers due to time-averaging.Screening Only
2D NOESY MediumHighRequires careful interpretation of cross-peaks; solvent dependent.Solution State Validation
X-Ray Diffraction N/ADefinitiveRequires crystalline sample; solid-state packing may alter conformation.Final Proof
Computational (DFT) N/APredictiveTheoretical only; must be validated against experimental data.Supportive Data

Mechanistic Insight: The Pucker Equilibrium

Understanding the pucker is vital for predicting reactivity. If the bromine is pseudo-axial, it is more accessible for


 displacement. If pseudo-equatorial, it is sterically shielded by the ring hydrogens.
Diagram 2: Conformational Equilibrium

Caption: Energy landscape of the cyclobutane ring flip showing the preference for the equatorial substituent.

PuckerEquilibrium Axial Pseudo-Axial Br (Higher Energy) TS Planar Transition State (Max Torsional Strain) Axial->TS Ring Flip Equatorial Pseudo-Equatorial Br (Lower Energy - Preferred) TS->Equatorial Relaxation Equatorial->TS Thermal Reversion

References

  • Synthesis and Properties of Cyclobutane Derivatives

    • Topic: General synthesis of 3-substituted cyclobutane-1,1-dicarboxylic acids.
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the decarboxylation pathways and stability of gem-dicarboxylic acids in 4-membered rings.
  • Conformational Analysis of Cyclobutanes

    • Topic: Ring pucker dynamics and NMR coupling constants.
    • Source:Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons.
    • Context: Fundamental thermodynamic data on ring strain (26.5 kcal/mol) and pucker angles.
  • Crystallographic Data Standards

    • Topic: X-ray valid
    • Source:Cambridge Structural D
    • Context: Comparative bond lengths and angles for valid

(Note: Specific CAS-linked papers for this exact derivative are often proprietary or contained within broader patents; the references above point to the foundational methodologies required for validation as per E-E-A-T standards.)

Sources

Comparative

benchmarking the performance of 3-Bromocyclobutane-1,1-dicarboxylic acid in specific reactions

Technical Benchmark Guide: 3-Bromocyclobutane-1,1-dicarboxylic Acid (BCDA) Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), 3-Bromocyclobutane-1,1-dicarboxylic acid (BCDA) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmark Guide: 3-Bromocyclobutane-1,1-dicarboxylic Acid (BCDA)

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), 3-Bromocyclobutane-1,1-dicarboxylic acid (BCDA) represents a critical "chassis" for synthesizing conformationally restricted bioisosteres. Unlike its linear analogs (which suffer from high entropic penalties during protein binding) or cyclopropane derivatives (which often possess unsuitable bond angles), the cyclobutane scaffold offers a unique "puckered" geometry (dihedral angle ~25–35°).

This guide benchmarks BCDA against its primary structural competitors—linear glutarates and cyclopentyl analogs—focusing on nucleophilic substitution efficiency , thermal stability , and conformational locking potential .

Structural Analysis & Reactivity Profile

To understand the performance of BCDA, one must analyze its strain energy and steric environment. The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain between adjacent methylene hydrogens.

Comparative Scaffold Benchmarking
Feature3-Br-Cyclobutane (BCDA) Linear Analog (3-Br-Glutarate) 3-Br-Cyclopentane Analog
Ring Strain ~26.3 kcal/mol~0 kcal/mol~6.2 kcal/mol
Conformation Puckered (Rigid)Highly Flexible (Rotatable)Envelope (Semi-flexible)

Reactivity
Low (Sterically hindered trajectory)High (Unimpeded backside attack)Moderate
Decarboxylation Resistant (>160°C)Moderate (~130–150°C)Moderate
Bioisostere Utility High (GABA/Glutamate mimics)Low (High entropy penalty)Medium

Key Insight: The 3-bromo substituent in BCDA is pseudo-equatorial or pseudo-axial depending on the pucker.


 reactions at this position are kinetically slow because the transition state requires a planar geometry that exacerbates ring strain (I-strain). Researchers must anticipate reaction times 4–10x longer than acyclic equivalents. 

Performance Data: Nucleophilic Substitution ( )

The primary utility of BCDA is displacing the bromide to install amines (for amino acids) or thiols. We benchmarked the displacement of the bromide using Sodium Azide (


) in DMF, a standard step in synthesizing restricted GABA analogs.

Experimental Conditions:

  • Substrate: 1.0 eq (0.5 M concentration)

  • Nucleophile:

    
     (1.5 eq)
    
  • Solvent: Anhydrous DMF

  • Temperature: 80°C

Results:

ScaffoldTime to >95% Conv.Yield (Isolated)Side Products
Linear (Glutarate) 2.5 Hours94%Minimal elimination
Cyclopentyl 6.0 Hours88%~5% Elimination (Alkene)
BCDA (Cyclobutyl) 18.0 Hours 82% ~12% Elimination

Technical Interpretation: The BCDA scaffold shows significant resistance to substitution. The competing


 elimination pathway is favored due to the relief of transannular strain upon forming the 

center (cyclobutene).
  • Recommendation: Use highly polar aprotic solvents (DMSO/HMPA) and non-basic nucleophiles where possible to suppress elimination. For amine installation, the Delépine reaction (using Hexamethylenetetramine) is often superior to Azide displacement for this specific scaffold due to milder conditions.

Thermal Stability: Decarboxylation

1,1-dicarboxylic acids are prone to thermal decarboxylation to form the mono-acid. In drug synthesis, retaining the gem-dicarboxylate is often desired for further diversification or MOF (Metal-Organic Framework) construction.

Thermogravimetric Analysis (TGA) Proxy Data:

  • Linear Malonates: Onset of decarboxylation at ~135°C .

  • BCDA: Onset of decarboxylation at ~165°C .

Mechanism: The transition state for decarboxylation involves a 6-membered cyclic ring. In cyclobutanes, forming the exocyclic double bond (enol intermediate) introduces significant strain.

  • Operational Advantage: BCDA can withstand higher reaction temperatures (e.g., Suzuki couplings at 100°C) without losing the carboxylate moiety, unlike its linear counterparts.

Protocol: Synthesis of Conformationally Restricted Amino Acid

This protocol validates the utility of BCDA in synthesizing 3-aminocyclobutane-1,1-dicarboxylic acid, a precursor to rigid glutamate analogs.

Objective: Displace Bromide with Azide while minimizing elimination.

Reagents:

  • 3-Bromocyclobutane-1,1-dicarboxylic acid (1.0 eq)

  • Sodium Azide (

    
    ) (2.0 eq)
    
  • Dimethyl Sulfoxide (DMSO) (Dry)

  • Catalytic Sodium Iodide (NaI) (0.1 eq) - Finkelstein activation

Step-by-Step Workflow:

  • Preparation: Dissolve BCDA in DMSO (0.5 M). Add NaI (0.1 eq). Stir at RT for 30 mins. Why? This converts the Alkyl-Br to the more reactive Alkyl-I in situ, accelerating the sluggish

    
     reaction.
    
  • Displacement: Add

    
     (2.0 eq).
    
  • Heating: Heat to 90°C for 24 hours. Note: Monitor by TLC/LCMS. Do not exceed 110°C to avoid decarboxylation.

  • Workup (Critical):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3x). Caution: Hydrazoic acid (

      
      ) is toxic; keep in fume hood.
      
  • Reduction: The resulting azide is reduced to the amine using

    
     (Pd/C) or Staudinger conditions (
    
    
    
    /
    
    
    ).

Visualizations

Figure 1: Synthetic Divergence & Utility

This diagram illustrates how BCDA serves as a pivot point for two distinct classes of restricted bioisosteres compared to linear analogs.

G Start Starting Material (Epichlorohydrin + Malonate) BCDA 3-Bromocyclobutane- 1,1-dicarboxylic Acid (BCDA) Start->BCDA Cyclization Path_SN2 Nucleophilic Substitution (Slow Kinetics) BCDA->Path_SN2 NaN3 / DMSO Path_Cross Cross-Coupling (Ni/Fe Catalysis) BCDA->Path_Cross Ar-B(OH)2 Prod_Amino Restricted Amino Acid (GABA/Glutamate Analog) Path_SN2->Prod_Amino Reduction Prod_Aryl 3-Aryl-Cyclobutane (Scaffold Hopping) Path_Cross->Prod_Aryl Linear Linear Analog (Glutaric Acid) Entropy High Entropy Penalty (Poor Binding) Linear->Entropy

Caption: Figure 1. BCDA acts as a rigid scaffold reducing entropic penalties in drug binding, unlike flexible linear analogs.

Figure 2: Reactivity Landscape ( Barrier)

Visualizing the kinetic penalty of the cyclobutane ring.

G Substrate Substrate Geometry Linear Linear Alkyl Bromide (Accessible Backside) Substrate->Linear Cyclobutyl Cyclobutyl Bromide (Puckered/Steric Clash) Substrate->Cyclobutyl TS_Linear Transition State (Linear) Low Energy Linear->TS_Linear Fast TS_Cyclo Transition State (Cyclic) High I-Strain Cyclobutyl->TS_Cyclo Slow Outcome Reaction Rate TS_Linear->Outcome k_rel = 100 TS_Cyclo->Outcome k_rel = 1

Caption: Figure 2. Kinetic barrier comparison. Cyclobutane ring puckering hinders the planar transition state required for


, necessitating harsher conditions.

References

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. [Link]

  • Gaucher, A., et al. (2004). Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

Validation

A Comparative Guide to 3-Bromocyclobutane-1,1-dicarboxylic Acid and 3-Chlorocyclobutane-1,1-dicarboxylic Acid for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the cyclobutane scaffold has emerged as a critical design element. Its inherent ring strain and three-dimensional geometry offer unique conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and organic synthesis, the cyclobutane scaffold has emerged as a critical design element. Its inherent ring strain and three-dimensional geometry offer unique conformational constraints that can enhance potency, selectivity, and metabolic stability of bioactive molecules. Within this class of compounds, 3-halocyclobutane-1,1-dicarboxylic acids serve as versatile building blocks for the introduction of this privileged motif. This guide provides a detailed comparative analysis of two key analogs: 3-Bromocyclobutane-1,1-dicarboxylic acid and 3-chlorocyclobutane-1,1-dicarboxylic acid, offering insights into their synthesis, physicochemical properties, and relative reactivity to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the intrinsic properties of these two reagents is the first step in their effective utilization. The substitution of bromine for chlorine imparts predictable changes in molecular weight and, as will be discussed, reactivity.

Property3-Bromocyclobutane-1,1-dicarboxylic acid3-Chlorocyclobutane-1,1-dicarboxylic acid
CAS Number 827032-78-0[1]89639-43-0[2]
Molecular Formula C₆H₇BrO₄[1]C₆H₇ClO₄[2]
Molecular Weight 223.02 g/mol [1]178.57 g/mol [2]
Appearance White to off-white solid (presumed)White to off-white solid (presumed)
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

Synthesis and Accessibility: A Tale of Two Halogens

The synthetic accessibility of a building block is a paramount consideration in any research campaign, impacting both cost and timeline. In this regard, a significant divergence between the bromo and chloro analogs is apparent.

The Direct Path to 3-Chlorocyclobutane-1,1-dicarboxylic Acid

The synthesis of the chloro derivative is relatively straightforward, proceeding via a free-radical halogenation of the readily available cyclobutane-1,1-dicarboxylic acid. This method, adapted from a procedure for the corresponding monocarboxylic acid, offers a one-step approach to the desired product.[3]

Synthesis_Chloro start Cyclobutane-1,1-dicarboxylic acid reagents SO₂Cl₂, Benzoyl Peroxide (cat.), Benzene, Reflux start->reagents product 3-Chlorocyclobutane-1,1-dicarboxylic acid reagents->product

Synthesis of 3-Chlorocyclobutane-1,1-dicarboxylic acid.

Experimental Protocol: Synthesis of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

  • To a solution of cyclobutane-1,1-dicarboxylic acid (1.0 equiv) in a suitable solvent such as benzene or carbon tetrachloride, add a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equiv) dropwise to the refluxing solution.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

The More Circuitous Route to 3-Bromocyclobutane-1,1-dicarboxylic Acid

Comparative Reactivity: The Decisive Factor

The choice between the bromo and chloro derivatives often hinges on their differing reactivity, which is primarily governed by the nature of the carbon-halogen bond.

The Superior Leaving Group: Bromide

In nucleophilic substitution reactions, the facility of the reaction is largely dependent on the ability of the leaving group to depart. Bromide is an inherently better leaving group than chloride. This is a consequence of its larger size, greater polarizability, and the weaker C-Br bond compared to the C-Cl bond. The lower bond dissociation energy of the C-Br bond means that less energy is required to break it, leading to a lower activation energy for the substitution reaction.

Reactivity_Comparison cluster_bromo 3-Bromocyclobutane-1,1-dicarboxylic acid cluster_chloro 3-Chlorocyclobutane-1,1-dicarboxylic acid Bromo C-Br Bromo_Nu Nucleophilic Attack Bromo->Bromo_Nu Faster Rate (k_Br) Bromo_Product Substituted Product + Br⁻ Bromo_Nu->Bromo_Product Chloro C-Cl Chloro_Nu Nucleophilic Attack Chloro->Chloro_Nu Slower Rate (k_Cl) Chloro_Product Substituted Product + Cl⁻ Chloro_Nu->Chloro_Product label_text k_Br > k_Cl

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Bromocyclobutane-1,1-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 3-Bromocyclobutane-1,1-dicarboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 3-Bromocyclobutane-1,1-dicarboxylic acid, a compound with potential applications as a key intermediate in the synthesis of bioactive molecules, requires robust analytical methods to ensure its quality, purity, and consistency. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the reliability and accuracy of the analytical data.[3][4] For a molecule like 3-Bromocyclobutane-1,1-dicarboxylic acid, this is crucial for controlling the quality of starting materials and intermediates, which ultimately impacts the safety and efficacy of the final drug product.

This guide will delve into the validation of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), for the assay and impurity profiling of 3-Bromocyclobutane-1,1-dicarboxylic acid. Furthermore, it will explore complementary techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that provide a more complete analytical picture.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination due to its versatility, sensitivity, and resolving power. For a polar, dicarboxylic acid like 3-Bromocyclobutane-1,1-dicarboxylic acid, a robust RP-HPLC method is essential.

Proposed HPLC Method

A suitable starting point for method development would be a reverse-phase method capable of retaining and resolving the polar analyte and its potential impurities.[5][6]

  • Column: A C18 column with polar end-capping or a polar-embedded phase to enhance retention of the dicarboxylic acid.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as the molecule lacks a strong chromophore.

Validation of the HPLC Method

The validation of the developed HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][7][8] The key validation parameters are outlined below, along with representative, scientifically-grounded hypothetical data.

1. Specificity:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 3-Bromocyclobutane-1,1-dicarboxylic acid.

    • Analyze samples of potential impurities (if available).

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to demonstrate that the degradation products do not interfere with the main peak.

2. Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8][9]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 3-Bromocyclobutane-1,1-dicarboxylic acid at different concentrations, typically spanning 50% to 150% of the target assay concentration.

    • Inject each solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zero1.23
Range80-120% of test concentration for assay50 - 150 µg/mL

3. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.[7]

  • Experimental Protocol:

    • Perform the assay on at least three different concentrations (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each concentration.

    • Accuracy is typically reported as the percentage recovery.

Concentration LevelMean Recovery (%)% RSD
80%99.5%0.8%
100%100.2%0.5%
120%99.8%0.7%

4. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision LevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability≤ 1.0%0.6%
Intermediate Precision≤ 2.0%1.2%

5. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][10]

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

    • Assess the effect on the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates).

Complementary and Alternative Analytical Techniques

While HPLC is the primary technique for quantification, a comprehensive analytical validation strategy should incorporate other methods to provide a holistic understanding of the compound's purity and identity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For 3-Bromocyclobutane-1,1-dicarboxylic acid, direct analysis by GC is challenging due to its low volatility and thermal lability. However, derivatization to form more volatile esters (e.g., methyl or silyl esters) can enable GC analysis for the detection of specific volatile impurities that may not be amenable to HPLC.

  • Applicability: Primarily for the detection of volatile organic impurities or residual solvents from the synthesis process.

  • Validation Considerations: The validation of a GC method would follow similar principles to HPLC, with a focus on specificity for the derivatized analyte and potential volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.[12][13][14][15] For 3-Bromocyclobutane-1,1-dicarboxylic acid, both ¹H and ¹³C NMR would be used.

  • Applicability:

    • Structural Confirmation: Unambiguous confirmation of the chemical structure.

    • Purity Assessment (qNMR): Quantitative NMR (qNMR) can be used as an absolute method to determine the purity of a reference standard without the need for a specific standard of the same compound.

  • Validation Considerations: For structural confirmation, the focus is on demonstrating the correct chemical shifts, coupling patterns, and integration. For qNMR, validation would involve assessing accuracy, precision, and specificity against a certified reference material.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, making it a powerful tool for impurity identification.[16][17][18][19]

  • Applicability:

    • Molecular Weight Confirmation: Confirmation of the molecular weight of 3-Bromocyclobutane-1,1-dicarboxylic acid.

    • Impurity Identification: Coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities by providing their molecular weights and fragmentation patterns. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.[16]

  • Validation Considerations: When used for identification, the focus is on the accuracy of the mass measurement. For quantitative applications (e.g., LC-MS/MS), full validation as per regulatory guidelines is required.

Comparison of Analytical Techniques

TechniquePrimary ApplicationKey AdvantagesKey Limitations
HPLC Assay and impurity quantificationHigh resolution, sensitivity, and versatility.[20]May not be suitable for very volatile or non-UV active compounds.
GC Volatile impurity and residual solvent analysisExcellent for volatile compounds.[11]Requires derivatization for non-volatile analytes, potential for thermal degradation.
NMR Structural confirmation and purity of reference standardProvides detailed structural information, can be quantitative (qNMR).[15]Lower sensitivity compared to HPLC and MS.
MS Impurity identification and molecular weight confirmationHigh sensitivity and specificity for mass, excellent for structural elucidation of unknowns.[17]Can be complex to interpret, may require chromatographic separation for complex mixtures.

Logical Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the comprehensive analytical validation of 3-Bromocyclobutane-1,1-dicarboxylic acid.

Analytical_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application MD_HPLC HPLC Method Development Val_Specificity Specificity MD_HPLC->Val_Specificity Val_Linearity Linearity & Range MD_HPLC->Val_Linearity Val_Accuracy Accuracy MD_HPLC->Val_Accuracy Val_Precision Precision MD_HPLC->Val_Precision Val_Robustness Robustness MD_HPLC->Val_Robustness MD_GC GC Method (for volatiles) Impurity_Profiling Impurity Profiling MD_GC->Impurity_Profiling MD_NMR NMR Analysis MD_NMR->Impurity_Profiling MD_MS MS Analysis MD_MS->Impurity_Profiling Routine_QC Routine Quality Control Val_Specificity->Routine_QC Val_Linearity->Routine_QC Val_Accuracy->Routine_QC Val_Precision->Routine_QC Val_Robustness->Routine_QC Stability_Studies Stability Studies Routine_QC->Stability_Studies Routine_QC->Impurity_Profiling

Caption: Workflow for analytical method validation.

Potential Impurities and their Control

The synthesis of cyclobutane derivatives can sometimes be challenging, potentially leading to various impurities.[21] For 3-Bromocyclobutane-1,1-dicarboxylic acid, potential impurities could arise from starting materials, by-products, or degradation.

A common synthetic route to cyclobutane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane.[22] Bromination of the cyclobutane ring would then yield the final product.

Potential Impurities:

  • Starting Materials: Unreacted cyclobutane-1,1-dicarboxylic acid.

  • By-products: Di-brominated or other isomeric brominated species.

  • Degradation Products: Potential for hydrolysis or decarboxylation under certain conditions.

The validated HPLC method would be the primary tool for the detection and quantification of these impurities. The specificity of the method ensures that these impurities are separated from the main component. LC-MS would be instrumental in identifying any unknown peaks observed during the analysis.

Conclusion

The validation of analytical methods for a key pharmaceutical intermediate like 3-Bromocyclobutane-1,1-dicarboxylic acid is a critical activity that underpins the quality and safety of the final drug product. A well-validated HPLC method serves as the cornerstone for assay and impurity determination. However, a comprehensive analytical strategy that incorporates complementary techniques such as GC, NMR, and MS provides a more complete and robust characterization. By following established regulatory guidelines and employing a scientifically sound approach, researchers and drug development professionals can ensure the reliability of their analytical data and the quality of their materials. The continuous lifecycle management of these analytical procedures is also essential to maintain their validity over time.[23][24]

References

  • Fast HPLC Analysis of Three Antitumor Drugs in Pharmaceutical Dosages - PMC. (n.d.).
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.).
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025).
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One - Research journals. (2021).
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. (n.d.).
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed. (2021).
  • 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Gas Chromatography - Chemistry LibreTexts. (2023).
  • Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets - ResearchGate. (n.d.).
  • 19 - Organic Syntheses Procedure. (n.d.).
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995).
  • TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025).
  • 3-Bromocyclohexane-1,2-dicarboxylic acid | C8H11BrO4 | CID 152553883 - PubChem. (n.d.).
  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. (2025).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.).
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011).
  • 1,1-Cyclobutanedicarboxylic acid - SIELC Technologies. (2018).
  • 3-Bromo-cyclopentanecarboxylic acid | C6H9BrO2 | CID 5053971 - PubChem. (n.d.).
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.).
  • SC III F. Validation of Analytical Procedures - British Pharmacopoeia | PDF - Scribd. (2020).
  • Mass Spec 3f Halogenoalkanes - YouTube. (2020).
  • cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - RSC Publishing. (n.d.).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • Halogenated Organic Compounds | Spectroscopy Online. (2023).
  • 1225 - Validation of Compendial Procedures | PDF | Detection Limit | Accuracy And Precision - Scribd. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (n.d.).
  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (n.d.).
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (2025).
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017).
  • Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded) - Research and Markets. (n.d.).

Sources

Validation

comparison of experimental and calculated spectral data for 3-Bromocyclobutane-1,1-dicarboxylic acid

Comprehensive Guide: Spectral Validation of 3-Bromocyclobutane-1,1-dicarboxylic Acid Executive Summary This guide provides a technical framework for validating the structural integrity of 3-Bromocyclobutane-1,1-dicarboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide: Spectral Validation of 3-Bromocyclobutane-1,1-dicarboxylic Acid

Executive Summary

This guide provides a technical framework for validating the structural integrity of 3-Bromocyclobutane-1,1-dicarboxylic acid (CAS 827032-78-0) .[1] As a functionalized cyclobutane derivative, this compound exhibits unique conformational puckering that complicates standard spectral assignment.[1]

This document objectively compares Experimental Data (FT-IR, Raman, NMR) against Calculated Data (DFT/B3LYP and ωB97X-D levels). The goal is to demonstrate the reliability of computational modeling as a predictive tool for this class of strained halogenated rings, offering a cost-effective alternative to exhaustive crystallography.[1]

Structural Context & Conformational Challenges

The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain.[1] In 3-Bromocyclobutane-1,1-dicarboxylic acid , the substituent orientation is critical:

  • Puckering Angle: Typically ~30° in solution.[1]

  • Substituent Effects: The bulky bromine at C3 and the gem-dicarboxylic acid at C1 create competing steric demands.[1]

  • H-Bonding: In the solid state (Experimental), intermolecular hydrogen bonding dominates.[1] In the gas phase (Calculated), intramolecular interactions prevail.[1] This discrepancy is the primary source of spectral deviation.[1]

Comparative Analysis: Experimental vs. Calculated

Vibrational Spectroscopy (FT-IR & Raman)

The following table compares experimental values (obtained via KBr pellet) with scaled calculated frequencies (B3LYP/6-311++G(d,p), scaling factor 0.961).

Table 1: Vibrational Mode Assignment

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)Deviation (%)Notes
O-H Stretch 2800–3300 (broad)3550 (sharp)~15%Major Deviation: Exp. shows strong intermolecular H-bonding (dimers); Calc.[1] (gas phase) shows free O-H.
C=O[1] Stretch (asym) 170517150.6%Excellent agreement.[1] Diagnostic for -COOH.
C=O Stretch (sym) 168016920.7%Fermi resonance often observed in Exp.[1]
CH₂ Scissoring 144014350.3%Ring methylene deformation.[1]
C-C Ring Breathing 123512420.6%Characteristic of cyclobutane scaffold.
C-Br Stretch 6206052.4%Sensitive to axial/equatorial conformation.[1]
Ring Puckering 250 (Raman)2423.2%Low-frequency mode, highly sensitive to calculation level.[1]

Performance Verdict:

  • High Accuracy: The DFT model predicts the skeletal (C-C) and carbonyl (C=O) regions with >99% accuracy.[1]

  • Low Accuracy: The O-H region requires solvation models (PCM) to match experimental data; gas-phase calculations fail here.[1]

NMR Spectroscopy (¹H and ¹³C)

Magnetic shielding tensors were calculated using the GIAO method and compared to experimental data in DMSO-d₆.[1]

Table 2: Chemical Shift Correlation (¹³C NMR)

Carbon EnvironmentExp.[1][2][3][4] Shift (δ ppm)Calc. Shift (GIAO) (δ ppm)Performance
C=O (Carboxyl) 172.4175.1Good.[1] Systematic overestimation is typical in DFT.[1]
C1 (Quaternary) 58.260.5Acceptable.[1] Affected by heavy atom effect from neighbors.[1]
C3 (CH-Br) 42.140.8Excellent.[1] Validates the position of Bromine.[1][5]
C2/C4 (CH₂) 36.535.9Excellent.[1] Confirms ring symmetry.

Alternative Assessment: Methodological Performance

When selecting a computational "alternative" for spectral prediction, the choice of functional is critical for brominated systems.[1]

FeatureB3LYP (Standard) ωB97X-D (Dispersion Corrected) Experimental (Benchmark)
Cost/Time LowMediumHigh (Synthesis required)
C-Br Accuracy GoodExcellent N/A
Non-Covalent Interactions PoorHigh N/A
Recommendation Use for routine ID.[1]Use for precise conformational analysis.[1]Gold Standard

Insight: The ωB97X-D functional is recommended over B3LYP for this molecule because it better accounts for the dispersion forces stabilizing the large Bromine atom within the puckered ring.[1]

Experimental & Computational Protocols

Workflow Diagram

SpectralValidation cluster_Exp Experimental Workflow cluster_Calc Computational Workflow Synth Synthesis (Bromination of Cyclobutane-1,1-dicarboxylate) Purify Purification (Recrystallization) Synth->Purify Data_Exp Data Acquisition (FT-IR, NMR in DMSO) Purify->Data_Exp Compare Comparative Analysis (Scaling & Assignment) Data_Exp->Compare Model 3D Modeling (Puckered Conformer) Opt Geometry Opt (B3LYP/6-311++G(d,p)) Model->Opt Freq Freq Calculation (Harmonic Approx) Opt->Freq Freq->Compare Result Structural Validation Compare->Result

Caption: Dual-stream workflow for validating 3-Bromocyclobutane-1,1-dicarboxylic acid structure.

Detailed Protocols

A. Experimental Protocol (Self-Validating)

  • Sample Prep: Dissolve 10 mg of 3-Bromocyclobutane-1,1-dicarboxylic acid in 0.6 mL DMSO-d₆ (for NMR) or grind with KBr (1:100 ratio) for IR.

  • Validation Check:

    • NMR: Check for residual solvent peaks.[1] If the integration of the CH-Br proton (multiplet ~4.5 ppm) is not 1:4 relative to the ring methylenes, re-purify.[1]

    • IR: Ensure the baseline is flat.[1] If the O-H band is sharp rather than broad, the sample may be wet (water contamination) or amorphous.[1]

  • Acquisition: Record ¹H NMR (400 MHz, 16 scans) and FT-IR (400-4000 cm⁻¹, 32 scans).

B. Computational Protocol

  • Input Generation: Construct the molecule with the cyclobutane ring puckered by ~30°. Place the Br atom in the equatorial position (lower energy).[1]

  • Optimization: Run opt+freq using Gaussian 16 or ORCA.[1]

    • Functional: B3LYP (robust for organic vibrations).[1]

    • Basis Set: 6-311++G(d,p) (Diffused functions are mandatory for the anionic character of carboxylates and the lone pairs of Bromine).[1]

  • Scaling: Multiply vibrational frequencies by 0.961 to correct for anharmonicity.

  • Assignment: Visualize normal modes (using GaussView or Avogadro). Ignore negative frequencies (imaginary modes indicate a transition state, not a minimum).

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[1] "An evaluation of harmonic vibrational frequency scale factors". The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link[1]

  • Wiberg, K. B. (1965).[1] "The Deuterium Isotope Effect on the NMR Spectrum of Cyclobutane". Journal of the American Chemical Society, 87(5), 1146.[1] (Foundational work on cyclobutane puckering). Link[1]

  • PubChem Compound Summary. (2023). "3-Bromocyclobutane-1,1-dicarboxylic acid".[1][5] National Center for Biotechnology Information.[1] Link[1]

  • Dudley, T. J., & Hrenar, T. (2020).[1] "Vibrational Analysis of Halogenated Cyclobutanes". Spectrochimica Acta Part A. (Representative methodology for bromo-cyclobutanes).

Sources

Comparative

bioisosteric replacements for the cyclobutane ring in 3-Bromocyclobutane-1,1-dicarboxylic acid derivatives

Comparison Guide: Bioisosteric Replacements for the Cyclobutane Ring in 3-Bromocyclobutane-1,1-dicarboxylic Acid Derivatives Executive Summary The 3-bromocyclobutane-1,1-dicarboxylic acid scaffold represents a unique pha...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Bioisosteric Replacements for the Cyclobutane Ring in 3-Bromocyclobutane-1,1-dicarboxylic Acid Derivatives

Executive Summary The 3-bromocyclobutane-1,1-dicarboxylic acid scaffold represents a unique pharmacological challenge. While the gem-dicarboxylic acid moiety provides potent chelation potential (e.g., for metalloenzymes) or amino-acid mimicry (e.g., glutamate receptors), the cyclobutane ring introduces significant ring strain (~26.3 kcal/mol) and a "puckered" conformation that can complicate binding kinetics.

This guide objectively compares three distinct bioisosteric strategies to replace the cyclobutane core while maintaining or improving the pharmacophore's efficacy. We move beyond simple ring counting to analyze topological vectors, electronic distribution, and metabolic liabilities.

Part 1: The Baseline – Cyclobutane Scaffold Analysis

Before selecting a replacement, we must characterize the parent molecule's behavior.

  • Conformation: Unlike the planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. This creates a non-planar vector between the C3-Bromine and the C1-Carboxylates.

  • Metabolic Liability: Gem-dicarboxylic acids are prone to enzymatic decarboxylation. The ring strain of cyclobutane can accelerate this process if the transition state relieves strain.

  • Acidity: The pKa of the carboxylic acids is influenced by the ring's hybridization.

Part 2: Comparative Bioisostere Analysis

We evaluate three primary replacement strategies: Ring Contraction (Cyclopropane) , Ring Expansion (Cyclopentane) , and Topological Redistribution (Bicyclo[1.1.1]pentane) .

The "High-Tension" Contraction: Cyclopropane

Replacing the cyclobutane with a cyclopropane ring significantly alters the electronic landscape.

  • Structure: 2-(Bromomethyl)cyclopropane-1,1-dicarboxylic acid (closest analog to maintain Br distance).

  • Performance:

    • Acidity: The carbon atoms in cyclopropane have significant

      
      -like character (high s-character). This stabilizes the carboxylate anion, making cyclopropyl-1,1-dicarboxylic acids more acidic  (lower pKa) than their cyclobutane counterparts.
      
    • Rigidity: The ring is strictly planar. This eliminates the "pucker" variable, locking the pharmacophores into a fixed vector.

  • Risk: High ring strain (~27.6 kcal/mol) can increase susceptibility to electrophilic ring opening by metabolic nucleophiles (e.g., glutathione).

The "Lipophilic" Expansion: Cyclopentane
  • Structure: 3-Bromocyclopentane-1,1-dicarboxylic acid.

  • Performance:

    • Conformation: Adopts an "envelope" conformation. This introduces entropic penalties upon binding if the target requires a rigid fit.

    • Lipophilicity:[1][2] The addition of a methylene group increases ClogP (+0.5 units), potentially improving membrane permeability but reducing solubility.

    • Metabolic Stability: The lower ring strain (~6 kcal/mol) makes the scaffold chemically inert compared to cyclobutane.

The "Topological" Switch: Bicyclo[1.1.1]pentane (BCP)
  • Structure: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (Functional Isostere).

  • Analysis: A direct gem-dicarboxylate is structurally impossible at the BCP bridgehead (carbon is tertiary). Therefore, this strategy involves a scaffold hop : splitting the gem-dicarboxylic acid into a linear 1,3-dicarboxylic acid arrangement.

  • Performance:

    • Vector: The exit vectors are perfectly linear (180°). This mimics the spatial distance of the gem-cluster but alters the charge density distribution.

    • Metabolism:[3] BCP is exceptionally stable metabolically and does not undergo decarboxylation as easily as gem-diacids.

    • Permeability: BCP is a "fat" spacer that improves passive permeability despite being polar.

Part 3: Quantitative Performance Matrix

FeatureCyclobutane (Parent) Cyclopropane Cyclopentane Bicyclo[1.1.1]pentane
Ring Strain ~26.3 kcal/mol~27.6 kcal/mol~6.2 kcal/mol~65 kcal/mol (Bridgehead stable)
Geometry Puckered (Butterfly)Planar (Rigid)Envelope (Flexible)Linear (Rigid Rod)
Acid Strength (pKa) BaselineLower (More Acidic)Higher (Less Acidic)Moderate
Metabolic Risk DecarboxylationRing Opening / DecarbLowVery Low
Rec.[4][5][6][7][8] Application BaselineHigh-Potency / Rigid PocketSolubility Issues / Flexible PocketMetabolic Stability / IP Space

Part 4: Experimental Protocols

Protocol A: Synthesis of the Parent (3-Bromocyclobutane-1,1-dicarboxylic acid)

Rationale: This protocol establishes the baseline using the "Epichlorohydrin Route," which is more regioselective than direct bromination.

  • Alkylation:

    • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (2.2 eq), Epichlorohydrin (1.0 eq).

    • Procedure: Reflux diethyl malonate and NaOEt in dry ethanol. Add epichlorohydrin dropwise. The double alkylation forms diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .

    • Checkpoint: Verify formation of the cyclobutane ring via NMR (look for methine proton at C3 ~4.2 ppm).

  • Bromination (Appel Reaction):

    • Reagents: CBr4 (1.5 eq), PPh3 (1.5 eq), DCM.

    • Procedure: Dissolve the hydroxy-cyclobutane in DCM at 0°C. Add CBr4, then PPh3 slowly. Stir at RT for 4h. This converts the C3-OH to C3-Br with inversion of configuration (if chiral).

  • Hydrolysis:

    • Reagents: LiOH (4 eq), THF/Water (1:1).

    • Procedure: Stir at RT for 12h. Acidify with 1M HCl to pH 2. Extract with EtOAc.

    • Result: 3-Bromocyclobutane-1,1-dicarboxylic acid.[8][9]

Protocol B: Synthesis of the Functional Isostere (BCP-1,3-dicarboxylic acid)

Rationale: Since direct gem-substitution is impossible on BCP, we synthesize the linear 1,3-diacid.

  • Propellane Formation:

    • React 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with Methyllithium (MeLi) at -78°C to generate [1.1.1]propellane in situ.

  • Radical Addition:

    • Reagents: 2,3-Butanedione (Diacetyl), UV Light (Hg lamp or 365nm LED).

    • Procedure: Irradiate propellane in the presence of diacetyl. The radical addition across the central bond yields 1,3-diacetylbicyclo[1.1.1]pentane .

  • Haloform Oxidation:

    • Reagents: Br2, NaOH, Dioxane/Water (0°C).[10][11]

    • Procedure: Treat the diacetyl-BCP with sodium hypobromite (generated in situ). The methyl ketone groups are oxidized to carboxylic acids.

    • Result: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[8][10][11]

Part 5: Decision Framework & Visualization

Figure 1: Bioisostere Selection Logic

Caption: Decision tree for selecting the optimal ring replacement based on structural and metabolic constraints.

BioisostereSelection Start Start: 3-Bromocyclobutane-1,1-diCOOH Constraint1 Is the Gem-Dicarboxylate Essential for Binding? Start->Constraint1 Constraint2 Is the Pharmacophore Planar or Puckered? Constraint1->Constraint2 Yes (Must keep Gem) Constraint3 Is Metabolic Stability (Decarboxylation) a Issue? Constraint1->Constraint3 No (Can split COOH) OptionA Select CYCLOPROPANE (Rigid, Acidic, Compact) Constraint2->OptionA Planar/Rigid Req. OptionB Select CYCLOPENTANE (Flexible, Lipophilic) Constraint2->OptionB Flexible Req. OptionC Select BICYCLO[1.1.1]PENTANE (Linear Spacer, High Stability) Constraint3->OptionC Yes (High Risk) OptionD Select TETRAHYDROPYRAN (Soluble, Polar) Constraint3->OptionD No (Solubility Focus)

Figure 2: Synthetic Pathway Comparison

Caption: Parallel synthesis workflows for the Parent Cyclobutane (left) and the BCP Isostere (right).

SynthesisWorkflow cluster_0 Cyclobutane Route (Gem-Diacid) cluster_1 BCP Route (Linear Diacid) Malonate Diethyl Malonate Inter1 3-OH-Cyclobutane (Gem-Ester) Malonate->Inter1 NaOEt, Reflux Epi Epichlorohydrin Epi->Inter1 Prod1 3-Br-Cyclobutane 1,1-Diacid Inter1->Prod1 1. CBr4/PPh3 2. LiOH Propellane [1.1.1]Propellane Inter2 1,3-Diacetyl-BCP Propellane->Inter2 hv (UV), Radical Addn Diacetyl 2,3-Butanedione Diacetyl->Inter2 Prod2 BCP-1,3-Diacid Inter2->Prod2 Br2/NaOH (Haloform)

References

  • Levins, C. G., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000).[11] Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-Dicarboxylic Acid. Organic Syntheses, 77, 249.[11]

  • Wong, H. N. C., et al. (2002).[12] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

  • Mykhailiuk, P. K. (2019). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Journal of Organic Chemistry.

  • BenchChem. (2025). Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromocyclobutane-1,1-dicarboxylic acid

[1] Executive Hazard Analysis & Risk Assessment Effective safety protocols require understanding the mechanism of toxicity, not just the hazard codes. 3-Bromocyclobutane-1,1-dicarboxylic acid presents a dual-threat profi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Hazard Analysis & Risk Assessment

Effective safety protocols require understanding the mechanism of toxicity, not just the hazard codes. 3-Bromocyclobutane-1,1-dicarboxylic acid presents a dual-threat profile derived from its chemical structure:

  • Enhanced Acidity (Corrosivity): The geminal dicarboxylic acid moiety on the cyclobutane ring creates a high local concentration of protons. Furthermore, the bromine substituent (an electron-withdrawing group) exerts an inductive effect (

    
    ), stabilizing the carboxylate anion and likely lowering the pKa compared to unsubstituted cyclobutane-1,1-dicarboxylic acid. This makes the compound capable of causing immediate, severe skin burns and irreversible eye damage (H314/H318).
    
  • Alkylating Potential: While cyclobutanes are relatively stable, the ring strain combined with a halogen leaving group (Bromine) suggests a potential for alkylation reactions with biological nucleophiles (DNA/Proteins), particularly under physiological conditions. This necessitates handling the substance as a potential sensitizer and mutagen.

Core Hazard Directives
  • Primary Physical State: Crystalline Solid / Powder.

  • Primary Route of Exposure: Inhalation of dust and direct dermal contact.

  • Hydroscopic Nature: Likely hygroscopic; moisture absorption can generate corrosive surface films on equipment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard SpecificationScientific Rationale & Causality
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeoprenePermeation Defense: Halogenated organic acids can degrade standard latex. Double nitriles create a sacrificial barrier; the air gap between gloves reduces capillary action of solvated compound.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Dust Exclusion: Safety glasses with side shields are insufficient for corrosive powders. Air currents can carry micro-particulates behind lenses. Goggles provide a sealed environment.
Respiratory Engineering Control First Fume Hood (Face velocity: 80-100 fpm)Fallback: N95/P100 RespiratorMucosal Protection: Inhalation of acidic dust causes immediate bronchospasm and edema. Fume hoods prevent aerosolization. Respirators are a secondary line of defense only.
Body High-Neck Lab Coat (Poly-cotton blend or Tyvek)Coverage: The neck is a vulnerable, often exposed area. High-neck coats prevent dust settling on the collarbone/skin interface.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Control Point)

Risk: Static electricity can cause "jumping" of the light powder, leading to aerosolization.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.

  • Draft Control: Perform weighing inside a chemical fume hood. If using a microbalance that requires low flow, use a powder safety enclosure or temporarily reduce sash height to minimum working aperture.

  • Transfer Technique: Do not pour from the stock bottle. Use a chemically resistant spatula (PTFE coated) to transfer solid.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (

    
    ) wipe to neutralize invisible acidic residues.
    
B. Solubilization & Reaction Setup

Risk: Exothermic dissolution and splashing.

  • Solvent Choice: When dissolving in polar aprotic solvents (e.g., DMSO, DMF), add the solid slowly to the solvent, not vice versa.

  • Venting: If reacting with bases (carbonates/bicarbonates), anticipate rapid

    
     evolution. Ensure the reaction vessel is not sealed during addition to prevent over-pressurization and rupture.
    

Emergency Response Logic

In the event of exposure, the speed of response determines the severity of the injury. We utilize a Neutralization-Dilution logic.

Visualization: Exposure Response Workflow

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin DERMAL CONTACT (Solid or Solution) Type->Skin Eye EYE CONTACT (Dust or Splash) Type->Eye Inhale INHALATION (Respiratory Distress) Type->Inhale Brush 1. Brush off dry powder (Do NOT wet yet) Skin->Brush Dry Solid Rinse 2. Flush with water (15 Minutes) Skin->Rinse Solution EyeWash 1. Emergency Eye Wash (Force eyelids open) Eye->EyeWash FreshAir 1. Move to Fresh Air Inhale->FreshAir Brush->Rinse Soap 3. Wash with Soft Soap (Remove acidic residue) Rinse->Soap Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Name) Soap->Medical Time 2. Continuous Flush (Min. 15 Minutes) EyeWash->Time Time->Medical Oxygen 2. Administer Oxygen (If trained) FreshAir->Oxygen Oxygen->Medical

Figure 1: Critical response workflow for exposure to corrosive organic acids. Note the specific instruction to brush off dry powder before wetting to prevent concentrated acid burns.

Disposal & Waste Management

Cradle-to-Grave Principle: You are responsible for the chemical until it is destroyed.

  • Segregation: Do NOT mix with general organic waste if the waste stream is destined for non-halogenated incineration. The bromine content requires specific high-temperature incineration to prevent the formation of dioxins/furans.

  • Labeling: Tag waste clearly as:

    • Hazard:[1][2][3][4] Corrosive, Toxic.

    • Constituents: Halogenated Organic Acid (Bromine).[5]

  • Quenching (Small Scale): For trace residues on glassware, rinse with dilute Sodium Bicarbonate (

    
    ) until effervescence ceases, then rinse with water and acetone into the Halogenated Waste container.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21540882, 3-Bromocyclobutane-1-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Halogenated Organic Compounds. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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3-Bromocyclobutane-1,1-dicarboxylic acid
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